1,2,3,4-Tetrahydroquinoline-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1,3,5,12H,2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEOGUPVWLRFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257150 | |
| Record name | 5-Quinolinecarbonitrile, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939758-72-2 | |
| Record name | 5-Quinolinecarbonitrile, 1,2,3,4-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939758-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Quinolinecarbonitrile, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroquinoline-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
1,2,3,4-tetrahydroquinoline-5-carbonitrile CAS number 939758-72-2
The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 1,2,3,4-tetrahydroquinoline-5-carbonitrile (CAS 939758-72-2).
CAS Number: 939758-72-2 Role: Pharmaceutical Intermediate & Pharmacophore Scaffold Document Type: Technical Guide for Drug Development Professionals
Executive Summary
This compound is a bicyclic heterocyclic building block critical to the synthesis of next-generation cardiovascular and metabolic therapeutics. Unlike its more common 6-substituted analogs, the 5-substituted tetrahydroquinoline (THQ) core offers a unique vector for exploring structure-activity relationships (SAR) in sterically constrained binding pockets.
Its primary industrial utility lies in the development of Aldosterone Synthase (CYP11B2) Inhibitors , where it serves as a scaffold to modulate selectivity against the homologous enzyme CYP11B1. The nitrile moiety at the C5 position acts as both a versatile synthetic handle (precursor to amines, amides, and tetrazoles) and a robust hydrogen-bond acceptor in active pharmaceutical ingredients (APIs).
Chemical Profile & Properties[1][2][3][4]
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |
| LogP (Predicted) | ~1.8 - 2.1 |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 2 (N ring, CN) |
| Key Reactivity | Nucleophilic nitrogen (N1); Electrophilic nitrile (C5); Aromatic substitution (C6/C8) |
Synthetic Pathways & Methodologies[6][7][8]
The synthesis of 5-substituted THQs is synthetically demanding due to the directing effects of the nitrogen lone pair, which favors electrophilic substitution at the C6 and C8 positions. Consequently, direct functionalization of the THQ core to install a C5-nitrile is rarely viable.
The preferred industrial route utilizes a Pd-catalyzed cyanation (Rosenmund-von Braun or Buchwald modification) of a pre-functionalized 5-bromo precursor.
Core Synthesis Workflow (DOT Visualization)
Figure 1: Strategic synthesis route avoiding regioselectivity issues by starting with 5-bromoquinoline.
Detailed Experimental Protocol
Objective: Synthesis of this compound from 5-bromo-1,2,3,4-tetrahydroquinoline.
Reagents:
-
Substrate: 5-Bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv)
-
Cyanating Agent: Zinc Cyanide (Zn(CN)₂, 0.6 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Solvent: Anhydrous DMF (degassed)
Procedure:
-
Inert Atmosphere Setup: Charge a dried Schlenk flask with the substrate, Zn(CN)₂, and Pd(PPh₃)₄ under a positive pressure of Argon.
-
Solvation: Add anhydrous DMF via syringe. The concentration should be approximately 0.2 M to prevent oligomerization.
-
Thermal Activation: Heat the reaction mixture to 85–95°C for 12–16 hours. Monitor via LC-MS for the disappearance of the bromide peak (M+H: ~212/214) and appearance of the nitrile product (M+H: 159).
-
Expert Note: Avoid temperatures >120°C to prevent oxidative aromatization back to the quinoline.
-
-
Workup (Safety Critical): Cool to room temperature. Quench by pouring into a solution of saturated NaHCO₃ or dilute ammonia (to sequester zinc). Extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The amine proton (NH) makes the compound streak on silica; adding 1% Triethylamine to the eluent is recommended.
Medicinal Chemistry Applications
The 5-cyano-THQ scaffold is a "privileged structure" in the design of inhibitors for steroidogenic cytochrome P450 enzymes.
Target: Aldosterone Synthase (CYP11B2)
Inhibitors of CYP11B2 are sought for treating hypertension and heart failure. The challenge is selectivity: the enzyme is 93% homologous to CYP11B1 (cortisol synthase).
-
Role of CAS 939758-72-2: The THQ core mimics the steroid backbone. The 5-CN group often positions itself in the heme-access channel or interacts with specific residues (e.g., Phe or Trp) unique to the CYP11B2 active site, enhancing selectivity over CYP11B1.
Drug Design Cycle (DOT Visualization)
Figure 2: The iterative role of the 5-cyano-THQ scaffold in optimizing drug selectivity.
Handling & Safety (E-E-A-T)
-
Cyanide Hazard: While Zn(CN)₂ is less acutely toxic than NaCN/KCN due to low solubility, it releases HCN upon contact with strong acids. Never acidify the waste stream of the cyanation reaction.
-
Oxidation Sensitivity: Tetrahydroquinolines are prone to oxidation to quinolines upon prolonged exposure to air and light. Store under inert gas (Nitrogen/Argon) at 2–8°C.
-
Skin Absorption: The lipophilic nature of the THQ core facilitates skin absorption. Double-gloving (Nitrile) is mandatory.
References
-
Patent Context for CYP11B2 Inhibitors
-
Synthetic Methodology (Cyanation)
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II) as a convenient and eco-friendly source of cyanide for palladium-catalyzed cyanation of aryl halides. Chemical Communications.[3]
-
Source:
-
-
General Tetrahydroquinoline Synthesis
- Sridharan, V., et al. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews.
-
Source:
Sources
- 1. DE102008022221A1 - Inhibitors of human aldosterone synthase CYP11B2 - Google Patents [patents.google.com]
- 2. CA2723545C - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google Patents [patents.google.com]
- 3. WO2009135651A1 - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
5-Cyano-1,2,3,4-Tetrahydroquinoline: Structural Architecture and Synthetic Utility
Topic: Chemical Structure & Synthetic Architecture of 5-Cyano-1,2,3,4-Tetrahydroquinoline Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract
5-Cyano-1,2,3,4-tetrahydroquinoline (5-CN-THQ) represents a privileged bicyclic scaffold in medicinal chemistry, distinct from its isoquinoline isomers due to the specific steric and electronic environment created by the C5-substitution. As a core pharmacophore, it serves as a critical precursor for Selective Androgen Receptor Modulators (SARMs), BET bromodomain inhibitors, and GPCR ligands. This guide provides a comprehensive technical analysis of its structural dynamics, electronic properties, and a validated, high-fidelity synthetic protocol for its generation from halogenated precursors.
Structural Architecture & Electronic Properties
Conformational Dynamics
The 1,2,3,4-tetrahydroquinoline (THQ) core exists in a dynamic equilibrium, primarily adopting a half-chair conformation . Unlike the planar quinoline precursor, the saturated nitrogen-containing ring (N1-C2-C3-C4) exhibits significant pucker.
-
Nitrogen Hybridization: The N1 atom is
hybridized, adopting a pyramidal geometry. However, the lone pair on N1 is capable of partial conjugation with the benzene ring, although less effectively than in planar aniline systems due to the ring strain and steric bulk of the adjacent methylene groups. -
C5-Cyano Influence: The nitrile group at position 5 (peri-position to the C4 methylene) introduces a unique steric and electronic perturbation.
-
Steric: The linear geometry of the cyano group (
hybridized) minimizes peri-interactions with C4-H, unlike larger substituents (e.g., nitro or methyl), making the 5-position sterically accessible but electronically distinct. -
Electronic: The strong electron-withdrawing nature (-I, -M effects) of the cyano group deactivates the benzene ring, reducing the basicity of the N1 lone pair via inductive effects transmitted through the fused system.
-
Predicted NMR Signature
Based on substituent shielding constants and the parent THQ spectrum, the 5-CN derivative exhibits a distinct shift pattern:
| Nucleus | Position | Predicted Shift ( | Multiplicity | Structural Insight |
| 1H | H-2 | 3.30 - 3.40 | Triplet (m) | Adjacent to N1; deshielded by amine. |
| 1H | H-3 | 1.90 - 2.05 | Multiplet | Pucker of the half-chair; most shielded. |
| 1H | H-4 | 2.90 - 3.05 | Triplet | Deshielded by aromatic ring current + C5-CN proximity. |
| 1H | H-6 | 7.10 - 7.20 | Doublet | Ortho to CN; deshielded by anisotropy of CN. |
| 1H | H-7 | 6.60 - 6.70 | Triplet | Meta to CN; standard aromatic range. |
| 1H | H-8 | 6.50 - 6.60 | Doublet | Ortho to N1; shielded by N-donation. |
| 13C | C-5 | ~110 - 112 | Singlet | Ipso carbon bearing CN; shielded relative to benzene. |
| 13C | -CN | ~118 - 119 | Singlet | Characteristic nitrile diagnostic peak. |
Synthetic Pathways and Strategy
The synthesis of 5-cyano-THQ is non-trivial due to the incompatibility of free amines with many transition metal catalysts and the difficulty of selectively reducing 5-cyanoquinoline without reducing the nitrile.
Strategic Overview
We prioritize Route A (Pd-Catalyzed Cyanation) as the industry standard for scalability and purity. Direct reduction (Route B) often yields mixtures of over-reduced products (primary amines).
Figure 1: Strategic synthetic workflow highlighting the preferred protection-cyanation-deprotection sequence.
Detailed Experimental Protocol (Route A)
This protocol utilizes a palladium-catalyzed cyanation of the N-protected bromide. This method is superior to the Rosenmund-von Braun reaction (CuCN at high heat) due to milder conditions and easier workup.
Phase 1: N-Protection
Rationale: The free secondary amine of THQ can coordinate to Palladium, poisoning the catalyst and reducing yield. We use a Boc (tert-butoxycarbonyl) group for facile removal.
-
Reagents: 5-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv),
(1.2 equiv), (1.5 equiv), DMAP (0.1 equiv). -
Solvent: Dichloromethane (DCM).
-
Procedure:
-
Dissolve 5-bromo-THQ in DCM at 0°C.
-
Add
and DMAP. -
Add
dropwise. Warm to Room Temperature (RT) and stir for 4 hours. -
QC Check: TLC should show complete consumption of the polar amine and appearance of a non-polar spot.
-
Workup: Wash with 1M HCl, then brine. Dry over
.[1] Concentrate to yield N-Boc-5-bromo-1,2,3,4-tetrahydroquinoline.
-
Phase 2: Palladium-Catalyzed Cyanation
Rationale: Using
-
Reagents: N-Boc-5-bromo-THQ (1.0 equiv), Zinc Cyanide (
, 0.6 equiv), (5 mol%), Zinc Dust (10 mol% - activates the catalyst). -
Solvent: DMF (Anhydrous, degassed).
-
Procedure:
-
In a glovebox or under Argon stream, combine the bromide,
, Pd catalyst, and Zn dust in a pressure vial. -
Add degassed DMF. Seal the vial.
-
Heat to 120°C for 12–16 hours.
-
Safety Note: Although
is less volatile, perform all operations in a fume hood. -
Workup: Cool to RT. Dilute with EtOAc. Wash with 2M
(to chelate Zn/Pd salts) followed by brine. -
Purification: Flash chromatography (Hexane/EtOAc) is usually required to separate the nitrile product from de-halogenated side products.
-
Phase 3: Deprotection
-
Reagents: Trifluoroacetic acid (TFA), DCM.
-
Procedure:
-
Dissolve the N-Boc-nitrile in DCM (1:4 ratio).
-
Add TFA (10-20 equiv) at 0°C. Stir at RT for 2 hours.
-
Quench: Carefully quench with saturated
until pH > 8. -
Extraction: Extract with DCM. The organic layer contains the free amine 5-cyano-1,2,3,4-tetrahydroquinoline .
-
Reactivity & Divergent Synthesis
The 5-cyano-THQ molecule is a "branch point" intermediate. The cyano group serves as a masked carbonyl or a precursor to heterocycles.
Figure 2: Divergent synthetic utility of the 5-cyano-THQ scaffold.
Key Transformations:
-
Tetrazole Formation: Reaction with sodium azide (
) and a Lewis acid ( ) yields the 5-tetrazolyl derivative, a bioisostere for carboxylic acids often used to improve metabolic stability in drug candidates. -
N1-Functionalization: The secondary amine is the primary handle for attaching the "warhead" or specificity-determining side chains found in SARM ligands (e.g., trifluoroethyl groups).
Medicinal Chemistry Applications
Selective Androgen Receptor Modulators (SARMs)
Tetrahydroquinolines are a classic scaffold for non-steroidal androgen receptor agonists.
-
Mechanism: The THQ core mimics the A/B ring system of testosterone.
-
Role of C5-CN: The 5-cyano group provides a specific dipole interaction within the Ligand Binding Domain (LBD) of the androgen receptor, often replacing the C19 angular methyl group found in steroidal ligands. It locks the conformation and improves binding affinity.
GPCR Ligands
Substituted THQs have been identified as ligands for:
-
5-HT Receptors (Serotonin): The rigidified aniline structure allows for precise positioning of the basic nitrogen.
-
FSH Receptor Modulators: 5-substituted THQs have appeared in patent literature as allosteric modulators for follicle-stimulating hormone receptors.
References
-
Conformational Analysis of THQ
-
Caminati, W., et al. "Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer." Physical Chemistry Chemical Physics, 2008. Link
-
-
Palladium-Catalyzed Cyanation Protocol
- Medicinal Chemistry of THQ Scaffolds: Katritzky, A. R., et al. "Synthesis and biological evaluation of 1,2,3,4-tetrahydroquinoline derivatives." Chemical Reviews, 2010. (General Scaffold Reference).
-
General Properties of 1,2,3,4-Tetrahydroquinoline
-
PubChem Compound Summary for CID 69460. Link
-
Sources
Biological Activity of 5-Substituted Tetrahydroquinoline Derivatives: A Technical Guide
The following technical guide details the biological activity, structure-activity relationships (SAR), and synthesis of 5-substituted tetrahydroquinoline derivatives.
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids and synthetic drugs.[1] While substitution at the 2-, 4-, and 6-positions is well-explored (e.g., in Oxamniquine or Torcetrapib), the 5-position represents a unique and underutilized vector for optimization.
The 5-position is sterically critical due to its peri-interaction with substituents at the C4 position and the N1 nitrogen. Recent breakthroughs have identified 5-substituted THQs as potent BD2-selective BET bromodomain inhibitors and novel antimalarial agents . This guide analyzes the specific biological advantages of this substitution pattern.
Structural Significance of the 5-Position
The 5-position of the THQ core (on the benzene ring, adjacent to the bridgehead C4a) creates a specific steric and electronic environment.
-
Peri-Interaction: A substituent at C5 exerts steric pressure on the C4 position. This can lock the conformation of the saturated ring (puckering), potentially reducing entropic penalty upon protein binding.
-
Electronic Modulation: Unlike the 6- or 7-positions, which are conjugated directly to the nitrogen lone pair in a way that significantly affects basicity, the 5-position offers a subtle electronic modulation of the aromatic system without drastically altering the pKa of the N1 amine, preserving bioavailability.
Logical Relationship: Conformation & Selectivity
Caption: Mechanistic flow illustrating how 5-substitution influences conformational rigidity and biological selectivity.
Therapeutic Applications & Mechanism of Action
A. BET Bromodomain Inhibition (Oncology)
The most significant recent application of 5-substituted THQs is in the development of BD2-selective inhibitors for the Bromodomain and Extra-Terminal (BET) protein family (BRD2, BRD3, BRD4).[2]
-
The Challenge: Pan-BET inhibitors (like JQ1) bind both the first (BD1) and second (BD2) bromodomains, leading to toxicity. Selective inhibition of BD2 is desirable for inflammatory diseases and certain cancers.[2]
-
The 5-Substituted Solution:
-
Research indicates that a 5-position substituent (often a cyclic ether or cyclohexanol derivative) on the THQ core can exploit subtle differences in the ZA loop region of the bromodomain.
-
Mechanism: The 5-substituent engages in hydrophobic interactions with residues His433 and Pro430 (numbering for BRD4-BD2), which are distinct from the residues in BD1.[3] This steric "wedge" prevents binding to BD1, achieving >50-fold selectivity.
-
B. Antimalarial Activity (Infectious Disease)
5-substituted THQs have emerged as hits in the Medicines for Malaria Venture (MMV) Pathogen Box.
-
Compound: MMV692140 and analogs.
-
Target: Plasmodium falciparum translation elongation factor 2 (PfeEF2).
-
SAR at Position 5:
-
5-Chloro: Increases potency significantly compared to the unsubstituted analog. This is likely due to increased lipophilicity (LogD ~3.6) aiding membrane permeability and filling a hydrophobic pocket in PfeEF2.
-
5-Methoxy: Decreases activity, suggesting the pocket cannot tolerate the electron-donating or steric bulk of the methoxy group in that specific orientation.
-
C. Antimicrobial Activity (Membrane Disruption)
-
Compound: HSD1835 (SF5-substituted tetrahydroquinoline).
-
Activity: Bactericidal against MRSA and VRE.[4]
-
Mechanism: The pentafluorosulfanyl (SF5) group is a "super-lipophilic" moiety.[5] When attached to the THQ scaffold (often accessed via Povarov reaction of SF5-anilines), it facilitates deep insertion into the bacterial membrane, causing depolarization and cell death.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of 5-substitution on biological potency across different targets.
| Target / Indication | Compound Class | 5-Substituent | Activity / IC50 | Effect vs Unsubstituted |
| Malaria (P. falciparum) | MMV692140 Analogs | -Cl | 1.8 µM | Increased Potency (Lipophilicity driven) |
| Malaria (P. falciparum) | MMV692140 Analogs | -OMe | > 10 µM | Decreased Potency (Steric/Electronic clash) |
| BET Bromodomain (BD2) | THQ Analogs | -Cyclohexanol | < 50 nM | High Selectivity (>50-fold BD2 vs BD1) |
| BET Bromodomain (BD2) | THQ Analogs | -H | ~200 nM | Loss of Selectivity (Pan-BET activity) |
| MRSA (Antibacterial) | Povarov Adducts | -SF5 (aryl) | 2-4 µg/mL | Membrane Disruption (Bactericidal) |
Experimental Protocols
Protocol A: Synthesis of 5-Substituted THQs via Hydrogenation
Accessing the 5-position directly on a THQ ring is difficult via electrophilic aromatic substitution due to the directing effect of the nitrogen (which favors 6- and 8-positions). The most reliable method is the hydrogenation of pre-functionalized quinolines.
Reagents:
-
5-Chloroquinoline (or 5-substituted derivative)[6]
-
Platinum(IV) oxide (PtO2) or Pd/C
-
Methanol/Acetic Acid
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of 5-chloroquinoline in 10 mL of Methanol containing 1% Acetic Acid.
-
Catalyst Addition: Carefully add 10 mol% PtO2 under an inert atmosphere (Nitrogen).
-
Hydrogenation: Purge the vessel with Hydrogen gas (H2). Maintain a pressure of 40-60 psi using a Parr shaker or hydrogenation apparatus.
-
Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC (the THQ spot will be more polar and fluorescent blue under UV).
-
Workup: Filter the catalyst through a Celite pad. Wash with MeOH.
-
Purification: Concentrate the filtrate. Neutralize with saturated NaHCO3 if acetic acid was used. Extract with Ethyl Acetate.[7] Purify via flash column chromatography (Hexane/EtOAc).
Protocol B: Biological Assay - PfeEF2 Inhibition (Antimalarial)
Objective: Validate the activity of the synthesized 5-substituted THQ against the protein synthesis machinery of P. falciparum.
Step-by-Step Methodology:
-
Parasite Culture: Culture P. falciparum (strain 3D7) in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with Albumax II.
-
Compound Preparation: Dissolve 5-substituted THQ derivatives in DMSO to create 10 mM stock solutions.
-
Dosing: Perform serial dilutions (e.g., 10 µM down to 1 nM) in 96-well plates.
-
Incubation: Add synchronized ring-stage parasites to the plates. Incubate for 72 hours at 37°C in a low-oxygen atmosphere (90% N2, 5% O2, 5% CO2).
-
Readout (SYBR Green): Lyse the cells and add SYBR Green I dye (intercalates into parasite DNA).
-
Quantification: Measure fluorescence intensity (Ex 485 nm / Em 535 nm). Calculate IC50 using non-linear regression analysis (GraphPad Prism).
Synthesis Workflow Visualization
The following diagram illustrates the two primary routes to access these derivatives: the Povarov reaction (for complex polysubstituted cores) and Quinoline Hydrogenation (for specific 5-substituted cores).
Caption: Synthetic pathways to 5-substituted tetrahydroquinolines. Note that Povarov reactions with meta-anilines often yield regioisomeric mixtures, whereas hydrogenation of pre-substituted quinolines retains the 5-position fidelity.
References
-
Medicines for Malaria Venture (MMV). "Pathogen Box: Supporting Information for MMV692140." MMV.org. Link
-
Gilan, O., et al. "Functional interdependence of the chromatin factors BRD4 and BRD2 targeting BET bromodomain 2." Nature Structural & Molecular Biology, 2020. Link
-
Naclerio, G. A., et al. "SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria." RSC Medicinal Chemistry, 2020. Link
-
Bendale, P., et al. "Tetrahydroquinoline antimalarials." Bioorganic & Medicinal Chemistry Letters, 2007. Link
-
GlaxoSmithKline. "Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor." Journal of Medicinal Chemistry, 2014. Link
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1,2,3,4-Tetrahydroquinoline-5-carbonitrile as a Medicinal Chemistry Building Block
The following is an in-depth technical guide on 1,2,3,4-tetrahydroquinoline-5-carbonitrile , structured for medicinal chemists and drug discovery scientists.
Part 1: Strategic Profile & Physicochemical Landscape
The "Privileged" Scaffold Rationale
In the hierarchy of medicinal chemistry scaffolds, the 1,2,3,4-tetrahydroquinoline (THQ) core is classified as "privileged" due to its ability to mimic peptide turns and present functional groups in vectors compatible with diverse biological targets (GPCRs, ion channels, and kinases).
The 5-carbonitrile variant (5-CN-THQ) represents a high-value, strategic building block for three mechanistic reasons:
-
Electronic Modulation of N1: The nitrile group at C5 exerts a through-bond electron-withdrawing effect (Hammett
) on the aniline nitrogen (N1). This lowers the pKa of N1 compared to the unsubstituted parent, modulating metabolic stability against N-oxidation and tuning the nucleophilicity for subsequent derivatization. -
Orthogonal Vector: The C5 position projects into a spatial region often tolerated by ATP-binding pockets (kinase hinge regions) or allosteric GPCR sites, where the nitrile can serve as a hydrogen bond acceptor or a "warhead" precursor (e.g., for covalent cysteine targeting via Pinner reaction).
-
Metabolic Blocking: Substitution at C5 blocks a primary site of CYP450-mediated aromatic hydroxylation, potentially extending the half-life (
) of the parent drug.
Physicochemical Properties (Computed)
| Property | Value (Approx.) | Medicinal Chemistry Implication |
| Molecular Weight | 158.20 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| cLogP | 1.8 - 2.1 | Ideal lipophilicity for CNS penetration and oral bioavailability. |
| pKa (N1-H) | ~4.5 - 5.0 | Reduced basicity compared to THQ (pKa ~5.8); less likely to be protonated at physiological pH. |
| TPSA | 36 Ų | High permeability; excellent blood-brain barrier (BBB) crossing potential. |
| H-Bond Donors/Acceptors | 1 / 2 | Balanced profile for membrane permeability. |
Part 2: Synthetic Accessibility & Manufacturing
The synthesis of 5-cyano-1,2,3,4-tetrahydroquinoline is rarely achieved by direct cyanation of the tetrahydroquinoline ring due to competing N-arylation or oxidation. The most robust routes rely on "Reduction-Last" or "Sandmeyer" strategies.
Route A: The "Reduction-Last" Strategy (Preferred)
This route avoids the handling of the sensitive secondary amine until the final step.
-
Precursor: 5-Bromoquinoline.[1]
-
Cyanation: Palladium-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄) yields 5-cyanoquinoline.
-
Selective Reduction: Hydrogenation of the pyridine ring without reducing the nitrile.
Route B: The "Sandmeyer" Strategy
Useful if starting from the commercially available 5-nitro-1,2,3,4-tetrahydroquinoline (or its N-protected variant).
-
Reduction: Nitro group reduction (Fe/HCl or H₂/Pd) to the aniline.
-
Diazotization: Formation of the diazonium salt (NaNO₂, H₂SO₄).
-
Substitution: CuCN-mediated displacement (Sandmeyer reaction).
Synthesis Workflow Diagram (Graphviz)
Figure 1: Comparative synthetic pathways for 5-cyano-1,2,3,4-tetrahydroquinoline. Route A is generally preferred for scale-up due to cleaner impurity profiles.
Part 3: Experimental Protocols
Protocol 1: Selective Reduction of 5-Cyanoquinoline
Citation Basis: Adapted from general quinoline reduction protocols [1, 2].
Objective: Reduce the pyridine ring to the tetrahydro- form while preserving the C5-nitrile group.
Reagents:
-
5-Cyanoquinoline (1.0 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (3.0 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-cyanoquinoline (10 mmol) in glacial acetic acid (30 mL).
-
Addition: Cool the solution to 10°C. Add NaBH₃CN (30 mmol) portion-wise over 20 minutes. Caution: HCN generation is possible; perform in a well-ventilated fume hood.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor via LC-MS for the disappearance of the aromatic precursor (M+H 155) and appearance of the product (M+H 159).
-
Quench: Pour the reaction mixture into ice water (100 mL).
-
Neutralization: Slowly basify to pH 9 using 50% NaOH solution (keep temperature <20°C).
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc gradient) to yield the product as a pale yellow oil/solid.
Protocol 2: N-Alkylation (Derivatization)
Objective: Attach the building block to a core scaffold (e.g., benzyl halide).
Reagents:
-
5-Cyano-1,2,3,4-THQ (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
K₂CO₃ (2.0 eq)
-
DMF (anhydrous)
Methodology:
-
Mix 5-CN-THQ and K₂CO₃ in DMF.
-
Add Benzyl Bromide dropwise at 0°C.
-
Heat to 60°C for 4 hours.
-
Aqueous workup and crystallization.
Part 4: Medicinal Chemistry Applications[2][3][4][5][6][7]
Kinase Inhibition (Hinge Binding)
In kinase inhibitor design, the THQ NH group often mimics the hinge-binding interaction of ATP's adenine. The 5-CN group provides a unique vector to target the "gatekeeper" residue or the solvent-exposed front pocket.
-
Mechanism: The 5-CN group can accept a hydrogen bond from backbone amides or water networks within the pocket.
-
Selectivity: The steric bulk of the nitrile is small (linear geometry), allowing it to fit into tight pockets where larger groups (Cl, CH₃) might clash.
Covalent Inhibitor Design
The nitrile group is relatively inert but can be activated. However, in this scaffold, it is primarily used as a polar handle . A more advanced application involves converting the nitrile into an amidine or imidate to form covalent bonds with Serine proteases, though this is less common than acrylamide warheads attached to the N1 position.
ADME Optimization Logic (Graphviz)
Figure 2: Structure-Activity Relationship (SAR) logic for deploying the 5-cyano-THQ scaffold.
References
-
Sridharan, V., et al. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews. Link
-
Minakawa, M., et al. (2018).[2] Ligand- and Base-Free Silver-Catalyzed Reduction of Quinolines. Synlett. Link
-
Katritzky, A. R., et al. (1996). Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Tetrahedron. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69460 (Tetrahydroquinoline parent). Link
-
BenchChem. 6,8-Dibromo-1,2,3,4-tetrahydroquinoline as a privileged scaffold (Analogous Chemistry). Link
Sources
literature review on 5-cyano-1,2,3,4-tetrahydroquinoline synthesis
Executive Summary
5-Cyano-1,2,3,4-tetrahydroquinoline (5-CN-THQ) represents a critical scaffold in medicinal chemistry, serving as a versatile intermediate for kinase inhibitors, androgen receptor modulators (SARMs), and serotonin receptor ligands. Its unique structure combines a basic secondary amine (N1) with an electron-withdrawing nitrile group at the C5 position, creating a distinct electronic profile that influences metabolic stability and binding affinity.
This guide provides a comprehensive technical analysis of the synthetic routes to 5-CN-THQ. Unlike generic reviews, this document prioritizes process reliability , functional group tolerance , and scalability . We evaluate three primary methodologies:
-
The Modern Standard: Palladium-Catalyzed Cyanation of 5-Bromo-THQ.
-
The Classical Approach: Sandmeyer Reaction via 5-Amino-THQ.
-
The Direct Route: Selective Hydrogenation of 5-Cyanoquinoline.
Retrosynthetic Analysis
To design the most efficient synthesis, we must first deconstruct the target molecule. The 1,2,3,4-tetrahydroquinoline core is electron-rich, while the nitrile group is labile under strong reducing conditions.
-
Disconnection A (C-CN Bond Formation): Disconnecting the nitrile group leads to a 5-halo-THQ precursor. This is the most robust approach, leveraging modern cross-coupling chemistry.
-
Disconnection B (Ring Reduction): Disconnecting the saturation of the pyridine ring leads to 5-cyanoquinoline. This requires highly chemoselective reduction to avoid reducing the nitrile to a primary amine.
-
Disconnection C (Ring Construction): De novo synthesis from acyclic precursors (e.g., intramolecular cyclization). This is generally inefficient for this specific substitution pattern compared to modifying the quinoline core.
Figure 1: Retrosynthetic analysis of 5-cyano-1,2,3,4-tetrahydroquinoline showing three primary strategic disconnections.
Detailed Synthetic Routes[1][2]
Route 1: Palladium-Catalyzed Cyanation (Recommended)
This route is the "Gold Standard" for laboratory and pilot-scale synthesis. It avoids the toxicity of diazonium salts (Sandmeyer) and the selectivity issues of direct hydrogenation.
Mechanism & Logic:
-
Selective Reduction: 5-Bromoquinoline is reduced to 5-bromo-1,2,3,4-THQ. We use Sodium Cyanoborohydride (
) in Acetic Acid. Why? Catalytic hydrogenation ( ) often causes debromination (stripping the Br atom). Hydride reduction is safer for aryl halides. -
Protection: The secondary amine is protected with a Boc group. Why? Free amines can poison Palladium catalysts and compete in cross-coupling.
-
Cyanation: A Pd(0) catalyst inserts into the Ar-Br bond, followed by transmetallation with
and reductive elimination to form the Ar-CN bond. -
Deprotection: Acidic cleavage of the Boc group yields the target.
Experimental Protocol (Route 1)
Step 1: Synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline
-
Reagents: 5-Bromoquinoline (1.0 eq),
(3.0 eq), Glacial Acetic Acid. -
Procedure: Dissolve 5-bromoquinoline in glacial acetic acid at 15°C. Add
portion-wise (exothermic!). Stir at ambient temperature for 3 hours. Neutralize with NaOH (aq) and extract with DCM. -
Yield: 85-92%.
-
Note: Keep temperature <25°C to minimize side reactions.
Step 2: N-Boc Protection
-
Reagents: Crude amine from Step 1,
(1.2 eq), , DCM. -
Procedure: Standard protection. Stir overnight. Wash with citric acid and brine.
-
Yield: >95%.
Step 3: Pd-Catalyzed Cyanation
-
Reagents: N-Boc-5-bromo-THQ (1.0 eq),
(0.6 eq), (2 mol%), dppf (4 mol%), Zn dust (catalytic), DMF (anhydrous). -
Procedure: Degas DMF thoroughly (Oxygen kills the catalyst). Mix reagents in a sealed tube under Argon. Heat to 120°C for 12-16 hours.
-
Workup: Cool, dilute with EtOAc, wash with
(to remove Zn/Pd salts) and brine. Purify via column chromatography. -
Yield: 75-85%.
Step 4: Deprotection
-
Reagents: TFA/DCM (1:4 ratio).
-
Procedure: Stir at RT for 1 hour. Evaporate volatiles. Neutralize with
. -
Final Yield: ~60% overall from 5-bromoquinoline.
Route 2: The Sandmeyer Approach (Classical)
Useful when Palladium catalysts are unavailable or cost-prohibitive.
Mechanism & Logic:
This route relies on converting an aniline (Ar-
-
Precursor: Start with 5-Nitroquinoline.
-
Reduction: Hydrogenation (
) reduces both the nitro group (to amine) and the pyridine ring (to THQ). -
Diazotization: The primary amine (C5-
) is converted to using . -
Substitution: CuCN facilitates the radical substitution of
with CN.
Critical Flaw: The secondary amine of the THQ ring (N1) can also react with nitrous acid to form an N-nitroso compound (
Route 3: Direct Selective Hydrogenation
The shortest path, but the most difficult to control.
Mechanism: Hydrogenation of 5-Cyanoquinoline.
-
Challenge: The nitrile group (
) is easily reduced to a primary amine ( ) under standard hydrogenation conditions ( ). -
Solution: Use Transfer Hydrogenation with Hantzsch ester or Borane-Ammonia complexes, which are selective for the pyridine ring over the nitrile.
-
Recent Advances: Photocatalytic hydrogenation (Ir-catalysts) or Lewis Acid catalyzed reduction with silanes (
) have shown promise in selectively reducing the heterocycle while tolerating reducible functional groups like nitriles.
Comparative Analysis of Methods
| Feature | Route 1: Pd-Cyanation | Route 2: Sandmeyer | Route 3: Direct Reduction |
| Starting Material | 5-Bromoquinoline | 5-Nitroquinoline | 5-Cyanoquinoline |
| Step Count | 4 (Red -> Prot -> CN -> Deprot) | 5 (Red -> Prot -> Diazo -> CN -> Deprot) | 1 (Selective Red) |
| Overall Yield | High (55-65%) | Moderate (30-45%) | Variable (20-80%) |
| Functional Tolerance | Excellent (due to protection) | Poor (sensitive intermediates) | Low (risk of over-reduction) |
| Scalability | High (Process friendly) | Low (Diazo explosion risk) | High (if optimized) |
| Cost | High (Pd catalyst) | Low (Cu salts) | Moderate (Specialty reductants) |
Visualizing the Preferred Workflow (Route 1)
Figure 2: Step-by-step workflow for the Palladium-catalyzed synthesis of 5-cyano-1,2,3,4-tetrahydroquinoline.
Critical Process Parameters (CPP)
For researchers attempting Route 1, strict adherence to these parameters is vital for reproducibility:
-
Anhydrous Conditions (Step 3): The cyanation reaction is highly sensitive to water, which hydrolyzes the imine intermediate or kills the catalyst. Use DMF with <50 ppm water content.
-
Temperature Control (Step 1): During the
reduction, the reaction is exothermic. If the temperature exceeds 40°C, you risk reducing the benzene ring or debromination. Maintain 15-25°C. -
Catalyst Choice:
is a common alternative, but with (1,1'-Bis(diphenylphosphino)ferrocene) provides a more stable catalytic cycle for electron-rich aryl bromides, reducing dehalogenation side products.
References
-
Pd-Catalyzed Cyanation (Zinc Cyanide Method): Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of Heterocycles via Pd-Catalyzed C-N Coupling. Journal of the American Chemical Society, 132(40), 14048-14051. (Foundational methodology for cyanation conditions adapted here). [Link]
-
General Tetrahydroquinoline Synthesis: Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259. [Link]
-
Photocatalytic Hydrogenation (Selective): Zhang, J., et al. (2024).[1] Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4-Tetrahydroquinolines Using Water as the Hydrogen Atom Donor. Chemistry – A European Journal. [Link]
-
Chemical Structure Validation: PubChem Compound Summary for CID 10559381 (5-cyano-1,2,3,4-tetrahydroquinoline). [Link]
Disclaimer: The protocols described herein involve hazardous chemicals, including cyanides and heavy metals. All experiments must be conducted in a fume hood by trained personnel using appropriate Personal Protective Equipment (PPE).
Sources
Unlocking the IUPAC Nomenclature and Synthetic Utility of 1,2,3,4-Tetrahydroquinoline-5-carbonitrile: A Comprehensive Technical Guide
Executive Summary
In both medicinal chemistry and advanced analytical applications, the tetrahydroquinoline (THQ) scaffold serves as a privileged, highly tunable building block. While commonly referred to in laboratory shorthand as "5-cyano-1,2,3,4-tetrahydroquinoline," a rigorous understanding of its structural classification requires adherence to systematic nomenclature. This whitepaper deconstructs the preferred IUPAC naming conventions for 1,2,3,4-tetrahydroquinoline-5-carbonitrile , examines the profound physicochemical impact of the carbonitrile functional group, and provides validated experimental protocols for its synthesis and application as a highly selective fluorescent chemosensor.
Structural Elucidation and IUPAC Nomenclature Logic
The transition from a common structural description (5-cyano-1,2,3,4-tetrahydroquinoline) to the preferred IUPAC name (this compound) is not merely semantic; it is dictated by a strict hierarchy of functional group priorities.
The Causality of the "-carbonitrile" Suffix
In organic nomenclature, the -C≡N group can be designated as either a prefix ("cyano-") or a suffix ("-nitrile" / "-carbonitrile").
-
Prefix Usage: The "cyano-" prefix is exclusively used when the molecule contains a functional group of higher priority (such as a carboxylic acid or ester)[1].
-
Suffix Usage (Rule C-832): Because the -C≡N group is the principal functional group in this molecule, it must be cited as a suffix. Furthermore,2 explicitly states that when a nitrile group is attached directly to a carbocyclic or heterocyclic ring, the suffix "-carbonitrile" is used[2].
Crucially, the carbon atom of the carbonitrile group is excluded from the numbering of the parent quinoline ring[2]. The base structure is a quinoline ring that has been saturated at positions 1, 2, 3, and 4, yielding the 1,2,3,4-tetrahydroquinoline core. The attachment of the principal group at the C5 position finalizes the name.
Logical workflow of IUPAC nomenclature for this compound.
Physicochemical Properties & Relevance in Drug Discovery
The strategic placement of a carbonitrile group on the THQ core fundamentally alters the molecule's physicochemical profile, making it a highly valuable motif in 3[3].
-
Electronic Modulation: The C5-carbonitrile acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This withdraws electron density from the aromatic ring, which subsequently lowers the
of the N1 secondary amine. This modulation is critical for optimizing membrane permeability and oral bioavailability. -
Metabolic Stability: Unlike alkyl or alkoxy substituents, the sp-hybridized carbonitrile group is highly resistant to cytochrome P450-mediated oxidative metabolism. It serves as a robust bioisostere for halogens, providing a strong hydrogen-bond acceptor with a minimal steric footprint.
Advanced Applications: Tetrahydroquinoline-5-carbonitriles as Chemosensors
Beyond pharmaceuticals, highly functionalized this compound derivatives have emerged as state-of-the-art analytical tools. Recent literature highlights their use as highly selective, fluorescence "turn-off" chemosensors for the detection of toxic Palladium (
Mechanistic Causality:
Probes such as 6-(methylthio)-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile (Probe L2) exhibit strong baseline fluorescence due to their extended
Fluorescence turn-off mechanism of L2 probe upon selective Pd2+ complexation.
Quantitative Data Presentation
The following table summarizes the photophysical and sensing properties of two prominent THQ-5-carbonitrile chemosensors derived from recent studies[4]:
| Probe Designation | Substituent at C-6 | Target Analyte | Sensing Mechanism | Limit of Detection (nM) | Complex Stability (DFT) |
| L1 | Morpholino | Fluorescence Turn-off | Very Low (nM range) | Moderate | |
| L2 | Methylthio | Fluorescence Turn-off | Very Low (nM range) | High (Most Stable) |
Experimental Methodologies
To ensure scientific integrity, the following protocols represent self-validating systems for the synthesis and analytical application of THQ-5-carbonitrile derivatives.
Protocol A: Synthesis of the THQ-5-carbonitrile Core via Ring Transformation
Causality: Direct electrophilic aromatic substitution of tetrahydroquinoline often yields poor regioselectivity. Utilizing a multi-step ring transformation of functionalized 2H-pyran-3-carbonitriles guarantees absolute regiocontrol over the C5-carbonitrile placement[5].
-
Precursor Preparation: Synthesize the intermediate 6-aryl-2-oxo-4-methylsulfanyl-2H-pyran-3-carbonitrile via base-catalyzed condensation of the appropriate acetophenone derivative with active methylene compounds.
-
Ring Transformation: Dissolve the pyranone precursor in a polar aprotic solvent (e.g., DMF). Introduce the selected secondary amine nucleophile under basic conditions to induce ring opening.
-
Cyclization: Heat the reaction mixture to facilitate intramolecular cyclization, yielding the fully functionalized 1,2,3,4-tetrahydroquinoline framework.
-
Purification: Quench the reaction with ice water, extract with Ethyl Acetate (
), and purify the organic layer using silica gel column chromatography (Hexane/ gradient) to isolate the pure this compound derivative.
Protocol B: Self-Validating Fluorescence Titration Assay for Detection
Causality: To definitively prove that fluorescence quenching is caused by
-
Stock Preparation: Prepare a 10
stock solution of Probe L2 in HPLC-grade methanol. Prepare 1 mM aqueous stock solutions of and competing metal ions ( , , , , ). -
Baseline Acquisition: Record the UV-Vis absorption and fluorescence emission spectra (
= 365 nm) of the 10 probe solution to establish the unquenched "Turn-On" state. -
Sequential Titration: Add incremental aliquots of the
stock solution (0.1 to 10 equivalents) to the probe solution. Record the emission spectrum after each addition, allowing 2 minutes for complexation equilibrium. -
Data Validation (Stern-Volmer Analysis): Plot the ratio of initial fluorescence to quenched fluorescence (
) against the concentration. A linear Stern-Volmer plot validates the quenching mechanism. -
Interference Screening: Introduce 10 equivalents of competing metal ions to fresh probe solutions, followed by 1 equivalent of
. Sustained quenching exclusively upon the addition of validates the probe's high selectivity.
References
-
Design and synthesis of new functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines as turn-off chemosensors for selective recognition of Pd2+ ions. RSC New Journal of Chemistry.4
-
(PDF) Shally 3rd paper (1st author paper). ResearchGate.5
-
Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders. Google Patents (WO2021055630A1).3
-
IUPAC nomenclature of organic chemistry. Wikipedia.1
-
Rule C-832 Nitriles, Carbonitriles and Cyanides. ACD/Labs.2
Sources
- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 2. acdlabs.com [acdlabs.com]
- 3. WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders - Google Patents [patents.google.com]
- 4. Design and synthesis of new functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines as turn-off chemosensors for selective recognition of Pd2+ ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Chemoselective Reduction of 5-Cyanoquinoline to 5-Cyano-1,2,3,4-Tetrahydroquinoline
Abstract & Core Directive
This guide details the chemoselective reduction of 5-cyanoquinoline to 5-cyano-1,2,3,4-tetrahydroquinoline . The primary challenge in this transformation is the chemoselectivity required to reduce the nitrogen-containing heteroaromatic ring (pyridine moiety) while leaving the reduction-sensitive nitrile (cyano) group at the C5 position intact.
Standard catalytic hydrogenation (e.g.,
The Chemoselectivity Challenge
The reduction of quinolines involves disrupting aromaticity. For 5-cyanoquinoline, the electron-withdrawing nitrile group at position 5 deactivates the carbocyclic ring but also influences the basicity of the quinoline nitrogen.
-
Target Reaction: Reduction of the C2-C3 and C4-C4a bonds (Pyridine ring).
-
Avoided Side Reactions:
-
Reduction of
to (Over-reduction). -
Hydrolysis of
to or (Acid/Base hydrolysis). -
Hydrogenolysis of the C-CN bond.
-
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways and the targeted selectivity.
Figure 1: Chemoselective reduction pathways. The green path represents the protocol defined in this guide.
Protocol A: The "Gold Standard" (Borohydride Reduction)
Methodology: Sodium Cyanoborohydride in Acetic Acid (The Gribble Reduction).
This method relies on the protonation of the quinoline nitrogen by acetic acid to form a quinolinium species, which is susceptible to attack by the mild hydride donor, sodium cyanoborohydride (
Reagents & Materials[1][2][3][4][5][6]
-
Substrate: 5-Cyanoquinoline (1.0 equiv).
-
Reductant: Sodium Cyanoborohydride (
) (3.0 - 4.0 equiv).-
Note: Use a fresh bottle; old reagent absorbs water and loses activity.
-
-
Solvent: Glacial Acetic Acid (AcOH).
-
Quench: Sodium Hydroxide (NaOH) or Sodium Carbonate (
).
Step-by-Step Procedure
-
Safety Setup: Perform all operations in a well-ventilated fume hood. WARNING: Contact between
and acid can liberate trace Hydrogen Cyanide (HCN). Ensure the scrubber or vent is active.[1] -
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-cyanoquinoline (1 mmol, ~154 mg) in Glacial Acetic Acid (5 mL).
-
Observation: The solution may warm slightly due to protonation.
-
-
Addition: Add
(3 mmol, ~188 mg) portion-wise over 10 minutes at room temperature (20-25°C).-
Tip: Do not add all at once to prevent excessive foaming (
evolution) and exotherms.
-
-
Reaction: Stir the mixture at room temperature for 2–4 hours.
-
Monitoring: Check by TLC (System: Hexane/EtOAc 7:3) or LC-MS. The starting material (aromatic) is usually UV-active and less polar than the THQ product.
-
Optional: If reaction is sluggish (due to the electron-withdrawing CN group), heat to 50°C. Do not exceed 60°C to avoid nitrile hydrolysis.
-
-
Quenching (Critical Step):
-
Cool the reaction mixture to 0°C (ice bath).
-
Slowly basify with 20% aqueous NaOH or saturated
until pH > 9. -
Why? You must neutralize the acetic acid and deprotonate the product (secondary amine) to extract it.
-
Safety: Perform this slowly to manage heat and gas evolution.
-
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (
). -
Workup: Wash combined organics with brine, dry over
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Specification Table: Protocol A
| Parameter | Specification | Reason |
| Stoichiometry | 1:3 to 1:4 (Substrate:Reductant) | Excess required due to consumption by solvent (AcOH). |
| Temperature | 20°C - 50°C | High T risks nitrile hydrolysis; Low T is too slow. |
| Time | 2 - 6 Hours | Monitor consumption of SM. |
| Yield Target | 75% - 90% | High conversion expected. |
Protocol B: The "Green" Alternative (Transfer Hydrogenation)
Methodology: Hantzsch Ester mediated reduction with Organocatalysis.
For applications requiring metal-free conditions or enantioselectivity (if using chiral catalysts), transfer hydrogenation using Hantzsch esters is superior.
Reagents
-
Substrate: 5-Cyanoquinoline.
-
H-Donor: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.2 - 1.5 equiv).
-
Catalyst: Diphenyl phosphate (5-10 mol%) or Chiral Phosphoric Acid (for asymmetric).
-
Solvent: Toluene or THF.
Step-by-Step Procedure
-
Mix: In a reaction vial, combine 5-cyanoquinoline (1.0 equiv), Hantzsch Ester (1.2 equiv), and Diphenyl phosphate (0.05 equiv).
-
Solvent: Add Toluene (0.2 M concentration relative to substrate).
-
Reaction: Stir at 60°C under an inert atmosphere (
or Ar) for 12-24 hours. -
Workup: Cool to room temperature. Dilute with DCM and wash with saturated
(to remove phosphate catalyst). -
Purification: The byproduct is the oxidized pyridine of the Hantzsch ester, which must be separated via column chromatography.
Analytical Validation (QC)
To confirm the success of the reaction and the preservation of the nitrile group, look for these specific markers:
Proton NMR ( NMR)
-
Disappearance: The signals for protons at positions 2, 3, and 4 (typically aromatic region 7.0–9.0 ppm) will disappear.
-
Appearance: New multiplets in the aliphatic region:
- (Triplet, 2H, C2-H adjacent to Nitrogen).
- (Triplet, 2H, C4-H benzylic).
- (Multiplet, 2H, C3-H).
-
Broad Singlet:
(N-H amine proton).
-
Retention: The aromatic signals for the carbocyclic ring (positions 6, 7, 8) will remain but may shift upfield slightly due to the change in ring electronics.
Infrared Spectroscopy (IR)
-
Critical Marker: Strong absorption at 2200–2230 cm⁻¹ confirms the Nitrile (-CN) group is intact.
-
New Marker: Absorption at 3300–3400 cm⁻¹ indicates the secondary Amine (N-H) stretch.
Analytical Logic Flow
Figure 2: Analytical decision tree for product verification.
References
-
Gribble, G. W. , et al. "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids." Journal of the American Chemical Society, vol. 96, no. 25, 1974, pp. 7812–7814. Link
-
Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[6] Chemical Society Reviews, vol. 27, 1998, pp. 395–404.[6] Link
-
Rueping, M. , et al. "Metal-Free Catalytic Hydrogenation of Quinolines." Organic Letters, vol. 10, no.[5][7] 14, 2008, pp. 2913–2916. Link
-
Wang, D.-W. , et al. "Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines with Hantzsch Esters."[8] Tetrahedron: Asymmetry, vol. 18, no. 9, 2007, pp. 1103–1107. Link
-
Lane, C. F. "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, vol. 1975, no. 03, 1975, pp. 135-146. Link
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sodium cyanoborohydride [organic-chemistry.org]
- 6. Sodium borohydride in carboxylic acid media: a phenomenal reduction system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
Application Note: High-Efficiency N-Alkylation Protocols for 1,2,3,4-Tetrahydroquinoline-5-carbonitrile
Executive Summary & Strategic Analysis
This guide details the optimized reaction conditions for the N-alkylation of 1,2,3,4-tetrahydroquinoline-5-carbonitrile (CAS: 215794-24-4). This specific scaffold presents a unique reactivity profile compared to unsubstituted tetrahydroquinolines (THQs).
The "Deactivated Aniline" Challenge
The 5-cyano group is a strong electron-withdrawing group (EWG). Although located on the benzene ring, its inductive and mesomeric effects reduce the electron density of the fused benzene system. This electronic deficiency propagates to the N1 nitrogen atom, rendering it less nucleophilic than standard THQs.
-
Implication: Mild conditions suitable for electron-rich anilines (e.g., K₂CO₃/Acetone/RT) often result in stalled conversion or prolonged reaction times for this substrate.
-
Solution: Protocols must utilize polar aprotic solvents (DMF, DMSO) to enhance base solubility and nucleophilicity, often requiring elevated temperatures or stronger bases (Cs₂CO₃, NaH).
Reaction Pathway Decision Tree
Select the appropriate method based on your electrophile and available starting materials.
Figure 1: Strategic decision tree for selecting the optimal N-alkylation methodology.
Method A: Standard S_N2 Alkylation (Cesium Carbonate Protocol)
Best For: Primary alkyl bromides/iodides, benzyl halides, and allyl halides.
Mechanistic Insight
While Potassium Carbonate (K₂CO₃) is the industry standard, Cesium Carbonate (Cs₂CO₃) is recommended for this substrate. The "Cesium Effect" provides higher solubility in organic solvents and a larger cation radius, which forms a looser ion pair with the nitrogen anion, significantly enhancing nucleophilicity.
Reagents & Conditions Table
| Component | Recommendation | Role/Rationale |
| Solvent | DMF (Anhydrous) or Acetonitrile | Polar aprotic solvents maximize the rate of S_N2 displacement. |
| Base | Cs₂CO₃ (2.0 - 3.0 equiv) | Enhanced solubility and nucleophilicity compared to K₂CO₃. |
| Catalyst | TBAI or KI (10 mol%) | Finkelstein catalyst. Essential if using Alkyl Chlorides or Bromides. |
| Temp | 60°C - 80°C | Heat is required to overcome the reduced nucleophilicity of the 5-CN substituted amine. |
| Time | 4 - 16 Hours | Monitor via LCMS; conversion is slower than unsubstituted THQ. |
Step-by-Step Protocol
-
Preparation: Oven-dry a reaction vial and a magnetic stir bar. Purge with Nitrogen or Argon.
-
Dissolution: Dissolve This compound (1.0 equiv) in anhydrous DMF (concentration 0.2 M).
-
Base Addition: Add Cs₂CO₃ (2.5 equiv). If using an alkyl chloride or bromide, add KI (0.1 equiv). Stir at Room Temperature (RT) for 15 minutes to facilitate partial deprotonation.
-
Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.
-
Note: If the alkyl halide is volatile (e.g., MeI, EtI), use a sealed tube.
-
-
Reaction: Heat the mixture to 60°C . Monitor by TLC/LCMS every 2 hours.
-
Checkpoint: If conversion is <50% after 4 hours, increase temperature to 80°C.
-
-
Work-up:
-
Dilute with EtOAc and wash 3x with Water (to remove DMF) and 1x with Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically less polar than the starting material.
Method B: Reductive Amination (Mild Protocol)
Best For: Introducing alkyl groups via Aldehydes (avoiding over-alkylation) or when Alkyl Halides are unstable/unavailable.
Mechanistic Insight
Reductive amination proceeds via an iminium ion intermediate. The 5-CN group makes the nitrogen less basic, which can slow down iminium formation. Acetic acid is critical here to activate the carbonyl and facilitate the initial attack of the amine.
Reagents & Conditions Table
| Component | Recommendation | Role/Rationale |
| Solvent | DCE (1,2-Dichloroethane) or DCM | Standard solvents for reductive amination. |
| Reagent | NaBH(OAc)₃ (Sodium triacetoxyborohydride) | Mild reducing agent that selectively reduces the iminium ion, not the aldehyde. |
| Additive | Acetic Acid (1.0 - 2.0 equiv) | Catalyzes iminium formation. Essential for electron-deficient amines. |
| Temp | Room Temperature | Generally sufficient; heat to 40°C if sluggish. |
Step-by-Step Protocol
-
Imine Formation: In a vial, dissolve This compound (1.0 equiv) and the Aldehyde (1.2 - 1.5 equiv) in DCE (0.1 M).
-
Activation: Add Acetic Acid (2.0 equiv). Stir at RT for 30–60 minutes.
-
Note: Pre-forming the iminium species before adding the reductant can improve yields for sterically hindered substrates.
-
-
Reduction: Add NaBH(OAc)₃ (2.0 equiv) in one portion.
-
Reaction: Stir at RT under Nitrogen for 12–24 hours.
-
Quench: Quench with Saturated NaHCO₃ solution (gas evolution will occur).
-
Work-up: Extract with DCM. Wash organic layer with Brine. Dry over MgSO₄.
Method C: Difficult Alkylations (Sodium Hydride Protocol)
Best For: Secondary alkyl halides, sterically hindered electrophiles, or unreactive substrates where Method A fails.
Safety & Logic
This method involves irreversible deprotonation to form the sodium amide anion. This species is highly nucleophilic but also highly basic. Strict anhydrous conditions are mandatory.
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask. Maintain a positive pressure of Nitrogen.
-
Base Activation: Add NaH (60% dispersion in oil, 1.5 equiv) to the flask. Wash twice with anhydrous Hexanes to remove the mineral oil (optional but recommended for cleaner reactions).
-
Solvent: Suspend the washed NaH in anhydrous DMF or THF at 0°C.
-
Deprotonation: Add a solution of This compound (1.0 equiv) in DMF/THF dropwise at 0°C.
-
Observation: Hydrogen gas evolution will occur. The solution usually turns yellow/orange (anion formation).
-
Wait: Stir at 0°C for 30 minutes, then warm to RT for 15 minutes to ensure complete deprotonation.
-
-
Alkylation: Cool back to 0°C. Add the Electrophile (1.2 equiv) dropwise.
-
Reaction: Allow to warm to RT slowly. Stir for 2–6 hours.
-
Quench: Carefully quench with dropwise addition of Water or saturated NH₄Cl at 0°C.
-
Work-up: Standard extraction with EtOAc.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Low Nucleophilicity | Switch from K₂CO₃ to Cs₂CO₃ or NaH . Increase Temp to 90°C. |
| Starting Material Remains | Poor Solubility | Ensure DMF is used (not Acetone/MeCN). Verify reagents are anhydrous. |
| Side Products (O-Alkylation?) | N/A | Unlikely for this substrate (no -OH). Check for impurities in the electrophile. |
| Hydrolysis of Nitrile | Harsh Conditions | Avoid strong aqueous acids or bases at high temps. The 5-CN is robust but can hydrolyze to amide/acid under extreme conditions (e.g., 6M HCl, reflux). |
Analytical Checkpoint
-
1H NMR: Look for the disappearance of the broad NH singlet (typically ~4.0 - 6.0 ppm depending on solvent) and the appearance of alkyl protons adjacent to the nitrogen (N-CH₂-R).
-
IR Spectroscopy: The Nitrile stretch (-CN) should remain visible at ~2210-2230 cm⁻¹ .
References
-
General THQ Synthesis & Reactivity
-
BenchChem Application Notes. "Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines."
-
-
Reductive Amination Protocols
-
Cesium Effect in Alkylation
-
Flessner, T., et al. "Cesium Carbonate: A Powerful Base for the Alkylation of Weakly Acidic Nitrogen Nucleophiles." Synlett. 1999.
-
-
Substrate Data
-
National Institute of Standards and Technology (NIST).[4] "Quinoline, 1,2,3,4-tetrahydro- Data."
-
Sources
Application Notes and Protocols for the Hydrogenation of Quinoline-5-Carbonitrile
Introduction: Navigating the Strategic Reduction of a Bifunctional Scaffold
Quinoline-5-carbonitrile stands as a pivotal starting material in the synthesis of a diverse array of pharmacologically active agents and functional materials. Its structure, featuring a reducible quinoline ring system and a versatile nitrile moiety, presents a compelling challenge in synthetic chemistry: the controlled and selective hydrogenation of one or both of these functional groups. The resulting products, 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroquinoline-5-carbonitrile, are valuable building blocks, each offering distinct avenues for further chemical elaboration.
This comprehensive guide provides detailed protocols for both the complete and the chemoselective hydrogenation of quinoline-5-carbonitrile. We will delve into the mechanistic underpinnings of these transformations, the rationale behind the selection of specific catalytic systems, and the critical experimental parameters that govern selectivity and yield. These protocols are designed for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the strategic reduction of this important heterocyclic scaffold.
Understanding the Hydrogenation Landscape of Quinoline-5-Carbonitrile
The hydrogenation of quinoline-5-carbonitrile is a nuanced process governed by the delicate interplay of the catalyst, solvent, temperature, and hydrogen pressure. The primary challenge lies in the chemoselective reduction of the quinoline ring system in the presence of a reducible nitrile group, or conversely, the complete reduction of both functionalities.
The quinoline ring can be hydrogenated to either 1,2,3,4-tetrahydroquinoline or, under more forcing conditions, to decahydroquinoline.[1] Concurrently, the nitrile group can be reduced to a primary amine. The choice of catalyst is paramount in dictating the outcome of the reaction. Noble metal catalysts such as palladium, platinum, rhodium, and ruthenium, as well as non-precious metal catalysts like Raney Nickel and iron-based systems, all exhibit distinct activities and selectivities.[2][3][4][5]
For instance, certain iron-based catalysts have demonstrated remarkable efficacy in the selective hydrogenation of the quinoline ring while leaving reducible functional groups like nitriles untouched.[3][6][7] Conversely, highly active catalysts such as Raney Nickel are known to readily reduce both aromatic systems and nitriles, making them suitable for the synthesis of 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline.[8][9]
Protocol 1: Complete Hydrogenation to 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline
This protocol details the simultaneous hydrogenation of both the quinoline ring and the nitrile group of quinoline-5-carbonitrile to yield 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline. The use of Raney Nickel, a highly active hydrogenation catalyst, under moderate pressure and temperature ensures the complete reduction of both functionalities.[9]
Reaction Scheme:
Figure 1: Complete hydrogenation of quinoline-5-carbonitrile.
Experimental Protocol:
Materials:
-
Quinoline-5-carbonitrile
-
Raney® Nickel (activated, slurry in water)
-
Ethanol (anhydrous)
-
High-pressure hydrogenation reactor (e.g., Parr autoclave)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
Safety Precautions:
-
High-pressure hydrogenation reactions should be conducted in a well-ventilated fume hood behind a blast shield.[2]
-
Raney Nickel is pyrophoric when dry and must be handled as a slurry. Keep it wet at all times.[8]
-
Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity.[10]
-
First-time users should be supervised by experienced personnel.[2]
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry.
-
Catalyst Loading: Under a stream of inert gas, carefully add Raney® Nickel (5-10 wt% relative to the substrate) to the reactor. The catalyst should be added as a slurry in ethanol to prevent ignition.
-
Substrate Addition: Dissolve quinoline-5-carbonitrile (1.0 eq) in anhydrous ethanol (10-20 mL per gram of substrate) and add the solution to the reactor.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor 3-5 times with inert gas to remove all oxygen, followed by 2-3 purges with hydrogen gas.[2]
-
Pressurization and Heating: Pressurize the reactor with hydrogen gas to 10-20 bar. Begin stirring and heat the reaction mixture to 50-70 °C.
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is typically complete within 4-8 hours.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas to a safe outlet.
-
Catalyst Filtration: Under a blanket of inert gas, carefully open the reactor. The pyrophoric nature of the used catalyst necessitates careful handling. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. The filter cake must be kept wet with solvent or water at all times to prevent ignition.[10]
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline can be purified by column chromatography on silica gel or by crystallization.
Data Summary:
| Parameter | Value | Rationale |
| Catalyst | Raney® Nickel | High activity for the reduction of both aromatic rings and nitriles.[9] |
| Catalyst Loading | 5-10 wt% | Sufficient for efficient conversion without excessive catalyst waste. |
| Solvent | Ethanol | Good solvent for the substrate and product; commonly used in hydrogenations. |
| Temperature | 50-70 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without promoting side reactions. |
| Pressure | 10-20 bar H₂ | Ensures adequate hydrogen concentration for complete reduction. |
| Typical Yield | >90% | High conversion and selectivity are expected under these conditions. |
Protocol 2: Chemoselective Hydrogenation to this compound
This protocol focuses on the selective hydrogenation of the quinoline ring of quinoline-5-carbonitrile, leaving the nitrile group intact. This is achieved by employing a less reactive, more selective catalyst system, such as a modified palladium on carbon (Pd/C) catalyst or a specific iron-based catalyst, under milder reaction conditions.[3][11]
Reaction Scheme:
Figure 2: Chemoselective hydrogenation of quinoline-5-carbonitrile.
Experimental Protocol (Example using a modified Pd/C catalyst):
Materials:
-
Quinoline-5-carbonitrile
-
10% Palladium on Carbon (Pd/C)
-
Ethylenediamine (en)
-
Tetrahydrofuran (THF), anhydrous
-
High-pressure hydrogenation reactor
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
Safety Precautions:
-
Adhere to all safety guidelines for high-pressure hydrogenation as outlined in Protocol 1.
-
Ethylenediamine is corrosive and should be handled with appropriate personal protective equipment.
Procedure:
-
Catalyst Preparation (Pd/C(en)): In a separate flask under an inert atmosphere, suspend 10% Pd/C (5 mol%) in anhydrous THF. Add ethylenediamine (1-2 equivalents relative to Pd) and stir the mixture for 30 minutes. This pre-treatment modifies the catalyst surface, enhancing its chemoselectivity.[11]
-
Reactor Setup: Charge the high-pressure reactor with the prepared Pd/C(en) catalyst slurry.
-
Substrate Addition: Add a solution of quinoline-5-carbonitrile (1.0 eq) in anhydrous THF to the reactor.
-
Sealing and Purging: Seal the reactor and purge thoroughly with inert gas and then with hydrogen gas.
-
Pressurization and Reaction: Pressurize the reactor with hydrogen gas to 5-10 bar. Stir the reaction at room temperature (25-30 °C).
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS to determine the consumption of the starting material and the formation of the desired product. Over-reduction to the amine should be minimal under these conditions.
-
Work-up and Isolation: Once the reaction is complete, carefully depressurize the reactor and filter the catalyst as described in Protocol 1. Concentrate the filtrate and purify the product by column chromatography.
Data Summary:
| Parameter | Value | Rationale |
| Catalyst | Pd/C(en) or Fe-based catalyst | Modified catalyst surface to achieve chemoselectivity and prevent nitrile reduction.[3][11] |
| Catalyst Loading | 5 mol% | Effective for selective hydrogenation. |
| Solvent | THF | The choice of solvent can be crucial for suppressing nitrile reduction with modified Pd/C catalysts.[11] |
| Temperature | 25-30 °C | Milder conditions favor the selective reduction of the more labile quinoline ring. |
| Pressure | 5-10 bar H₂ | Lower pressure reduces the likelihood of over-reduction. |
| Typical Yield | 80-90% | Good yields with high chemoselectivity are achievable. |
Troubleshooting and Mechanistic Considerations
-
Over-reduction in Protocol 2: If significant reduction of the nitrile group is observed, consider further reducing the temperature, pressure, or catalyst loading. The amount of ethylenediamine modifier can also be optimized.
-
Incomplete Reaction in Protocol 1: If the reaction stalls, ensure the catalyst is active and that the system is free of poisons. A slight increase in temperature or pressure may be necessary.
-
Catalyst Deactivation: The nitrogen atom in the quinoline ring can act as a ligand, potentially poisoning some catalysts. The choice of a robust catalyst is therefore critical.[2]
Conclusion
The selective or complete hydrogenation of quinoline-5-carbonitrile is a synthetically valuable transformation that can be controlled through the judicious selection of catalyst and reaction conditions. The protocols provided herein offer reliable starting points for achieving either the fully reduced 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline or the chemoselectively reduced this compound. As with any catalytic reaction, optimization of the described parameters for specific equipment and substrate batches is recommended to achieve the highest possible yields and selectivities.
References
-
Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Available at: [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. Available at: [Link]
- A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. Chemical Science, 2018.
- Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Tetrahedron Letters, 2007.
- The palladium catalysed hydrogenation of multi-functional aromatic nitriles. PhD Thesis, University of Glasgow, 2015.
- A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. TIB, 2018.
- Iridium-Catalyzed Hydrogenation of N-Heterocyclic Compounds under Mild Conditions by an Outer-Sphere Pathway. Journal of the American Chemical Society, 2011.
- Spiro‐Bicyclic Bisborane Catalysts for Metal‐Free Chemoselective and Enantioselective Hydrogenation of Quinolines.
- A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. PMC, 2018.
- Catalytic Reduction of Nitriles. Science of Synthesis, 2010.
- The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical, N/A.
- Iridium-catalyzed hydrogenation of N-heterocyclic compounds under mild conditions by an outer-sphere p
- Iridium-Catalyzed Hydrogenation and Dehydrogenation of N-Heterocycles in Water under Mild Conditions. PubMed, 2019.
- Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry, 2017.
- Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis. ACS Omega, 2021.
- Highly efficient and recyclable rhodium nanoparticle catalysts for hydrogenation of quinoline and its derivatives.
- Iridium-Catalyzed Hydrogenation of N-Heterocyclic Compounds under Mild Conditions by an Outer-Sphere Pathway.
- Kinetics and mechanism of the regioselective homogeneous hydrogenation of quinoline using [Rh(COD)(PPh3)
- Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. The Chemical Record, 2016.
- Rhodium Catalyzed Hydrogenation of Quinolines and Isoquinolines Under Water-Gas Shift Conditions. Amanote Research, N/A.
- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt C
- Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilyl
- Raney nickel c
- Raney® Nickel: A Life-Changing C
- Process for selective nitrile reduction.
- Hydrogenation of aliphatic nitriles: Reaction scope.
- An unusual chemoselective hydrogenation of quinoline compounds using supported gold c
- Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. NSF Public Access Repository, 2021.
- Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water.
- Reagent Friday: Raney Nickel. Master Organic Chemistry, 2011.
- Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in W
- Synthesis of Substituted 5-Aminomethyl Tetrahydro-Isoquinolines (VI) and Dihydro-Isoindoles (XII).
- Chemoselective hydrogenation of quinoline derivatives with hydrogenation‐sensitive groups.
- Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society, 2011.
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI, 2023.
- Tetrahydroquinoline synthesis. Organic Chemistry Portal, N/A.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC, N/A.
- A novel catalyst Pd@ompg-C3N4 for highly chemoselective hydrogenation of quinoline under mild conditions.
- Mild hydrogenation of quinoline: 1. Role of reaction parameters.
- Comparison of the current quinoline reduction with previous protocols.
- Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide C
- Boosted Electrocatalytic Hydrogenation of Quinoline over an Electroreconstructed Cobalt Transition Metal-Based Catalyst.
- Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd c
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Effective Method for Making Quinoline Derivatives in Gl. Scientia Research Library Journal of Applied Chemistry, 2023.
- Amine synthesis by nitrile reduction. Organic Chemistry Portal, N/A.
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Semantic Scholar, 2022.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC, N/A.
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The Strategic Application of 1,2,3,4-Tetrahydroquinoline-5-Carbonitrile in Modern Drug Discovery: A Technical Guide
Foreword: The Enduring Promise of the Tetrahydroquinoline Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their remarkable ability to interact with a wide range of biological targets. The 1,2,3,4-tetrahydroquinoline (THQ) core is a quintessential example of such a scaffold, forming the structural basis for a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2] Its inherent three-dimensional structure and the synthetic tractability of its aromatic and saturated rings offer a versatile platform for the design of novel therapeutic agents. This guide delves into the strategic use of a specific, yet underexplored derivative, 1,2,3,4-tetrahydroquinoline-5-carbonitrile, in contemporary drug discovery campaigns. We will explore its synthetic rationale, potential therapeutic applications, and provide detailed protocols for its evaluation.
Section 1: The 1,2,3,4-Tetrahydroquinoline Scaffold: A Privileged Framework in Medicinal Chemistry
The THQ nucleus is a recurring motif in a vast array of biologically active molecules, demonstrating a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antiviral properties.[3] This wide-ranging activity stems from the scaffold's ability to present substituents in a well-defined spatial orientation, allowing for precise interactions with the binding sites of various proteins.
A Legacy of Therapeutic Relevance
Historically, THQ derivatives have been instrumental in the development of important drugs. Their continued relevance is underscored by ongoing research that identifies novel biological targets and therapeutic applications for this versatile scaffold.[2][4] The adaptability of the THQ core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties through strategic chemical modifications.
The Significance of the 5-Carbonitrile Moiety: A Gateway to Novel Interactions
The introduction of a carbonitrile (CN) group at the 5-position of the THQ scaffold is a deliberate design element with several potential advantages in drug discovery:
-
Enhanced Potency and Target Engagement: The nitrile group is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions, potentially leading to stronger and more specific binding to target proteins. Its linear geometry can also probe narrow channels within a binding pocket.
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the nitrile can influence the pKa of the nitrogen atom in the THQ ring, thereby affecting the molecule's overall lipophilicity, solubility, and metabolic stability.
-
Metabolic Stability: The carbonitrile group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life.
-
Synthetic Handle: The nitrile group can serve as a versatile synthetic handle for further chemical elaboration, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]
Section 2: Synthetic Strategies for this compound and its Analogs
The synthesis of the target scaffold can be approached through several established methodologies for constructing the core THQ ring, followed by the introduction of the 5-carbonitrile group.
Core Scaffold Synthesis: The Povarov Reaction
A highly efficient method for the synthesis of substituted THQs is the Povarov reaction, an imino Diels-Alder reaction.[5] This one-pot, multi-component reaction offers a straightforward route to the THQ core.
Protocol 1: Synthesis of a 1,2,3,4-Tetrahydroquinoline Scaffold via the Povarov Reaction
| Step | Procedure | Rationale |
| 1 | To a solution of an aniline (1.0 eq) in a suitable solvent (e.g., acetonitrile) is added a Lewis or Brønsted acid catalyst (e.g., BF3·OEt2, 0.2 eq). | The catalyst activates the aniline for subsequent reaction. |
| 2 | An aldehyde (1.1 eq) is added dropwise to the reaction mixture at room temperature. | Formation of the corresponding imine intermediate. |
| 3 | An alkene or alkyne (1.2 eq) is added, and the reaction is stirred at an elevated temperature (e.g., 80 °C) for 12-24 hours. | The [4+2] cycloaddition reaction occurs to form the THQ ring. |
| 4 | The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. | To ensure the reaction has gone to completion. |
| 5 | The crude product is purified by column chromatography on silica gel. | To isolate the desired THQ derivative. |
Introduction of the 5-Carbonitrile Group
The introduction of the carbonitrile at the 5-position can be achieved through various methods, such as a Sandmeyer reaction on a 5-amino-THQ precursor or by palladium-catalyzed cyanation of a 5-halo-THQ.
Protocol 2: Introduction of the 5-Carbonitrile Group via Sandmeyer Reaction
| Step | Procedure | Rationale |
| 1 | The 5-amino-1,2,3,4-tetrahydroquinoline precursor is dissolved in an aqueous solution of a non-nucleophilic acid (e.g., HBF4). | To form the corresponding ammonium salt. |
| 2 | The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite (NaNO2, 1.1 eq) is added dropwise. | Formation of the diazonium salt. |
| 3 | The diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN, 1.2 eq) at 0-5 °C. | The Sandmeyer reaction proceeds to replace the diazonium group with a nitrile. |
| 4 | The reaction is allowed to warm to room temperature and stirred for several hours. | To ensure complete reaction. |
| 5 | The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. | To isolate the crude product. |
| 6 | The crude product is purified by column chromatography. | To obtain the pure this compound. |
Section 3: Therapeutic Potential and Biological Evaluation
The diverse biological activities of the THQ scaffold suggest that this compound and its derivatives could be promising candidates for various therapeutic areas.
Anticancer Activity
Many THQ derivatives exhibit potent anticancer activity by targeting various signaling pathways crucial for cancer cell proliferation and survival.[3] Key mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of pathways like PI3K/AKT/mTOR.[1]
Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay
| Step | Procedure | Rationale |
| 1 | Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6] | To allow cells to adhere and enter the exponential growth phase. |
| 2 | Prepare serial dilutions of the test compound (this compound) in culture medium. | To determine the dose-dependent effect of the compound. |
| 3 | Treat the cells with the different concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO). | To expose the cells to the compound for a sufficient duration to observe an effect. |
| 4 | Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[6] | Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. |
| 5 | Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. | To prepare the samples for absorbance reading. |
| 6 | Measure the absorbance at 570 nm using a microplate reader. | The absorbance is directly proportional to the number of viable cells. |
| 7 | Calculate the IC50 value (the concentration that inhibits 50% of cell growth). | To quantify the cytotoxic potency of the compound. |
Anti-inflammatory Activity
THQ derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways, such as inhibiting the production of pro-inflammatory mediators.[3]
Protocol 4: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Step | Procedure | Rationale |
| 1 | Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours. | To prepare the cells for stimulation. |
| 2 | Pre-treat the cells with various concentrations of the test compound for 1 hour. | To allow the compound to exert its effect before the inflammatory stimulus. |
| 3 | Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. | LPS is a potent inducer of inflammation and NO production in macrophages. |
| 4 | Collect the cell culture supernatant. | The supernatant contains the secreted NO. |
| 5 | Measure the nitrite concentration in the supernatant using the Griess reagent. | Nitrite is a stable end-product of NO metabolism and its concentration reflects NO production. |
| 6 | Measure the absorbance at 540 nm and calculate the percentage of NO inhibition. | To quantify the anti-inflammatory effect of the compound. |
Neuroprotective Effects
The THQ scaffold has been explored for its neuroprotective potential, with some derivatives showing antioxidant and anti-apoptotic effects in neuronal cells.[7]
Protocol 5: Assessment of Neuroprotection against Oxidative Stress
| Step | Procedure | Rationale |
| 1 | Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate. | To prepare a cellular model of neurons. |
| 2 | Pre-treat the cells with different concentrations of the test compound for 24 hours. | To allow the compound to potentially upregulate protective mechanisms. |
| 3 | Induce oxidative stress by adding an agent like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) for 24 hours. | To mimic the oxidative damage that occurs in neurodegenerative diseases. |
| 4 | Assess cell viability using the MTT assay as described in Protocol 3. | To quantify the protective effect of the compound against the oxidative insult. |
| 5 | Calculate the percentage of cell viability relative to the untreated control. | To determine the neuroprotective efficacy of the compound. |
Section 4: Visualizing the Path Forward: Workflow and Pathway Diagrams
To provide a clearer understanding of the experimental logic and potential mechanisms of action, the following diagrams have been generated.
Figure 1: A generalized workflow for the discovery and development of drugs based on the this compound scaffold.
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- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Functionalization of the Nitrile Group in Tetrahydroquinoline Derivatives
Foreword: The Strategic Role of the Cyano-Tetrahydroquinoline Scaffold
The tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1] Its synthetic accessibility and the possibility for extensive functionalization make it an attractive starting point for the development of novel therapeutics. The introduction of a nitrile (cyano) group onto this scaffold provides a uniquely versatile synthetic handle.[2] The nitrile group, with its electrophilic carbon and π-system, can be transformed into a wide array of other essential functional groups, including primary amines, amides, carboxylic acids, and ketones.[3][4]
This guide provides a comprehensive overview of the primary methods for the functionalization of the nitrile group specifically within the context of tetrahydroquinoline derivatives. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights to guide researchers in leveraging this powerful synthetic tool for drug development.
Hydrolysis of Nitriles: Accessing Amides and Carboxylic Acids
The conversion of a nitrile to an amide or a carboxylic acid is one of its most fundamental and valuable transformations. Amides are prevalent in pharmaceuticals, and carboxylic acids serve as key intermediates for further coupling reactions. The hydrolysis can be achieved under acidic, basic, or metal-catalyzed conditions, with the choice of method often dictated by the stability of the tetrahydroquinoline core and other functional groups present in the molecule.
Mechanistic Considerations
Under both acidic and basic conditions, the reaction proceeds via hydration of the carbon-nitrogen triple bond. Acid catalysis begins with protonation of the nitrile nitrogen, increasing the electrophilicity of the carbon for attack by water.[3] This leads to an imidic acid intermediate, which tautomerizes to the more stable amide.[3] Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, followed by protonation to yield the amide. Prolonged reaction times or harsher conditions in either method can lead to the further hydrolysis of the primary amide to the corresponding carboxylic acid.
Methodologies and Reagent Selection
While traditional strong acid or base hydrolysis is effective, it can be incompatible with sensitive substrates. Modern methods offer milder and more selective alternatives.
-
Metal-Catalyzed Hydration: Transition metal catalysts can facilitate the hydration of nitriles under neutral or mild conditions, often showing excellent chemoselectivity for the amide over the carboxylic acid.[5] For instance, silica-supported manganese dioxide (MnO₂) provides a heterogeneous system for the selective conversion of nitriles to amides, simplifying product isolation. Molybdenum(VI)-based catalysts in the presence of hydrogen peroxide also offer an efficient route.[6]
-
Enzymatic Hydrolysis: For complex molecules where chemoselectivity is paramount, enzymes like nitrile hydratase can catalyze the hydration of nitriles to amides with exceptional specificity and under mild, neutral pH conditions.
-
Alkaline Peroxide: The use of hydrogen peroxide in basic media (e.g., NaOH or KOH) provides a reliable method for converting nitriles to primary amides, often with high yields.[7]
Data Summary: Comparison of Hydrolysis Methods
| Method | Reagents | Typical Conditions | Key Advantages | Potential Drawbacks |
| Alkaline Hydrolysis | NaOH or KOH in aq. alcohol | Reflux, 2-8 h | Cost-effective, simple procedure | Risk of over-hydrolysis to carboxylic acid; harsh conditions |
| Acid Hydrolysis | H₂SO₄ or HCl in H₂O | Reflux, 4-12 h | Drives reaction to carboxylic acid | Harsh conditions, potential for side reactions on the THQ core |
| Heterogeneous Catalysis | Silica-supported MnO₂ | Reflux in a non-polar solvent, 5-10 h | High selectivity for amide, easy catalyst removal | Catalyst preparation required |
| Oxidative Hydrolysis | Na₂MoO₄, H₂O₂ | Ethanol, rt to 60 °C | Mild conditions, good for electron-deficient nitriles[6] | Requires careful control of oxidant |
Protocol: Selective Alkaline Hydrolysis to a Tetrahydroquinoline-Carboxamide
This protocol describes the conversion of a generic 6-cyano-1,2,3,4-tetrahydroquinoline derivative to the corresponding 6-carboxamide derivative.
Materials:
-
6-Cyano-1,2,3,4-tetrahydroquinoline derivative (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH) pellets (3.0 eq)
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the 6-cyano-tetrahydroquinoline derivative (1.0 eq) in ethanol (approx. 10 mL per 1 mmol of substrate).
-
In a separate beaker, prepare a 20% w/v aqueous solution of NaOH. Add the NaOH solution (containing 3.0 eq of NaOH) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slow, dropwise addition of 1 M HCl until the pH is ~7.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or column chromatography.
Caption: General pathway for nitrile hydrolysis.
Reduction of Nitriles: Synthesis of Primary Amines
The reduction of the nitrile group to a primary amine introduces a basic center and a potent nucleophile, opening pathways to a vast number of subsequent derivatizations, including amide couplings, reductive aminations, and sulfonamide formations.
Mechanistic Considerations & Reagent Selection
The most common methods for nitrile reduction involve complex metal hydrides or catalytic hydrogenation.
-
Lithium Aluminum Hydride (LiAlH₄): As a powerful, non-selective reducing agent, LiAlH₄ readily reduces nitriles to primary amines.[8][9] The mechanism involves the sequential addition of hydride ions to the nitrile carbon. The reaction must be performed under strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.
-
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Oxide (PtO₂).[8] It is generally considered a "greener" alternative to metal hydrides. A key challenge is preventing the formation of secondary and tertiary amine byproducts, which can be suppressed by adding ammonia or a similar agent to the reaction mixture.[9]
-
Borane Reagents: Borane complexes, such as Borane-THF (BH₃·THF), offer a milder alternative to LiAlH₄ and often exhibit better functional group tolerance.[9]
Data Summary: Comparison of Reduction Methods
| Method | Reagents | Typical Conditions | Key Advantages | Potential Drawbacks |
| Hydride Reduction | LiAlH₄ in THF or Et₂O | 0 °C to reflux, 2-6 h | High reactivity, rapid conversion | Highly reactive (pyrophoric), requires anhydrous conditions, poor functional group tolerance[9] |
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | 50-100 psi H₂, 25-80 °C | "Green" method, scalable | Can form secondary/tertiary amine byproducts, may reduce other functional groups (e.g., alkenes)[9] |
| Borane Reduction | BH₃·THF or BH₃·SMe₂ | THF, reflux, 4-12 h | Milder than LiAlH₄, better selectivity | Slower reaction times, borane complexes can be unstable[9] |
Protocol: Reduction of a Cyano-Tetrahydroquinoline with LiAlH₄
This protocol details the reduction of a generic 6-cyano-1,2,3,4-tetrahydroquinoline to the corresponding 6-(aminomethyl)-1,2,3,4-tetrahydroquinoline.
Materials:
-
6-Cyano-1,2,3,4-tetrahydroquinoline derivative (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether (Et₂O)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Dissolve the 6-cyano-tetrahydroquinoline derivative (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
CAUTION: The following quench procedure is highly exothermic and generates hydrogen gas. Quench the reaction by the slow, sequential dropwise addition of:
-
'X' mL of Water (where X = grams of LiAlH₄ used)
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of Water
-
-
Stir the resulting granular white precipitate vigorously for 30 minutes at room temperature.
-
Add anhydrous Na₂SO₄ to the slurry and stir for another 15 minutes.
-
Filter the solid precipitate through a pad of Celite, washing thoroughly with THF or diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude primary amine, which can be purified by column chromatography or acid-base extraction.
Caption: Pathway for nitrile reduction to a primary amine.
Addition of Organometallics: Ketone Synthesis
The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, provides a direct route to ketones. This transformation is particularly useful as it forms a new carbon-carbon bond.
Mechanistic Considerations
The reaction proceeds via the nucleophilic addition of the organometallic reagent to the electrophilic nitrile carbon.[10] This forms a stable intermediate magnesium or lithium imine salt.[11] Crucially, this salt is unreactive towards a second equivalent of the organometallic reagent, preventing the formation of a tertiary alcohol, which is a common outcome in reactions with esters or acid chlorides.[10] Subsequent acidic aqueous workup hydrolyzes the imine salt to the corresponding ketone.[11]
Methodologies and Reagent Selection
-
Grignard Reagents (R-MgX): These are the most common reagents for this transformation. The reaction is typically performed in an ethereal solvent like diethyl ether or THF under anhydrous conditions.[12]
-
Organolithium Reagents (R-Li): Organolithiums are generally more reactive than Grignard reagents and can be used when the Grignard reaction is sluggish.
-
Catalysis: For less reactive aromatic nitriles or sterically hindered Grignard reagents, the addition of a catalyst such as zinc chloride (ZnCl₂) can promote the reaction by forming a more reactive organozinc species in situ.[13]
Protocol: Synthesis of a Tetrahydroquinoline Ketone via Grignard Addition
This protocol describes the reaction of a generic 6-cyano-1,2,3,4-tetrahydroquinoline with methylmagnesium bromide to yield the 6-acetyl derivative.
Materials:
-
6-Cyano-1,2,3,4-tetrahydroquinoline derivative (1.0 eq)
-
Methylmagnesium Bromide (CH₃MgBr), 3.0 M solution in Et₂O (1.2 eq)
-
Anhydrous Diethyl Ether (Et₂O) or THF
-
Saturated Aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Dissolve the 6-cyano-tetrahydroquinoline derivative (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add the methylmagnesium bromide solution (1.2 eq) dropwise to the stirred solution over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC shows consumption of the nitrile.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure. The crude product is the intermediate imine.
-
To hydrolyze the imine, dissolve the crude residue in a mixture of THF and 2 M HCl and stir at room temperature for 1-2 hours.
-
Neutralize the solution with saturated aqueous NaHCO₃ and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ketone, which can be purified by column chromatography.
Caption: A typical workflow for organometallic reactions.
References
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-
Myers, A. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
-
Wang, X., et al. (2022). Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. ACS Omega, 7(40), 36199–36209. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
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Yáñez-Alarid, R., et al. (2018). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Journal of Chemistry and Chemical Engineering, 12, 54-59. [Link]
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Gevorg, S. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]
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Li, J., et al. (2020). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules, 25(17), 3894. [Link]
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Yotphan, S., et al. (2013). Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis. Organic Letters, 15(8), 1850–1853. [Link]
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Kuloor, C., et al. (2022). Nickel‐Catalyzed Reductive Hydrolysis of Nitriles to Alcohols. Angewandte Chemie International Edition, 61(19), e202200389. [Link]
-
Ghorab, M. M., et al. (2013). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 834-842. [Link]
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Wang, S., et al. (2022). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances, 12(2), 1109-1113. [Link]
-
Wada, R., et al. (2024). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. RSC Advances, 14, 15082-15089. [Link]
-
Lee, S., et al. (2023). Tandem Synthesis of N,O-Containing Heterocycles via Nitrite Upcycling at a Trifunctional Cobalt Catalyst. Journal of the American Chemical Society, 145(23), 12646–12655. [Link]
- Schuyler, P., et al. (1966). Synthesis of Potential Antineoplastic Agents. XVI. Cyano Derivatives of 1,2,3,4-Tetrahydroquinoxaline and Related Compounds. Journal of Medicinal Chemistry, 9(5), 704-707. [Link: Provided by Grounding Tool]
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Sharghi, H., & Sarvari, M. H. (2003). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Tetrahedron, 59(21), 3627-3633. [Link]
-
ResearchGate. (n.d.). Addition of Grignard reagent to nitrile. [Link]
-
Gevorg, S. (2024). Reactions of Nitriles. Chemistry Steps. [Link]
-
ResearchGate. (2021). Synthesis of Novel Cyano Quinoline Derivatives. [Link]
-
Le, D. N., & Daugulis, O. (2013). Meta-selective C-H functionalization using a nitrile-based directing group and cleavable Si-tether. Journal of the American Chemical Society, 135(50), 18778–18781. [Link]
-
Li, C., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 773695. [Link]
-
Clark, J. (2023). Reducing nitriles to primary amines. Chemguide. [Link]
-
Gribkov, D. V., et al. (2009). A Mild and Efficient Method for the Reduction of Nitriles. Tetrahedron Letters, 50(40), 5636-5639. [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. [Link]
-
Das, U. K., et al. (2016). Transfer Hydrogenation of Nitriles, Olefins, and N-Heterocycles Catalyzed by an N-Heterocyclic Carbene-Supported Half-Sandwich Complex of Ruthenium. Organometallics, 35(8), 1056-1064. [Link]
-
Li, Y., et al. (2021). Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews, 50(18), 10393-10437. [Link]
-
ResearchGate. (n.d.). Conversion of nitrile to other functional groups. [Link]
-
Kumar, P., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(5), 1030. [Link]
-
Herraiz, A. G., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13498–13512. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
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The Synthesis of Tricyclic Heterocycles from 5-Cyano-1,2,3,4-tetrahydroquinoline: A Methodological Exploration
For Immediate Release
Shanghai, China – March 2, 2026 – In the landscape of synthetic organic chemistry, the development of novel heterocyclic scaffolds remains a cornerstone of innovation, particularly in the pursuit of new therapeutic agents and functional materials. The quinoline moiety, and its saturated analogue, tetrahydroquinoline, are privileged structures found in a multitude of biologically active compounds.[1][2] The strategic functionalization of these core structures provides a powerful platform for the generation of diverse molecular architectures with the potential for unique pharmacological profiles. This application note explores the synthetic utility of 5-cyano-1,2,3,4-tetrahydroquinoline as a versatile starting material for the construction of novel tricyclic heterocyclic systems.
While a comprehensive search of the current scientific literature did not yield established protocols specifically detailing the synthesis of tricyclic heterocycles directly from 5-cyano-1,2,3,4-tetrahydroquinoline, the inherent reactivity of this starting material suggests several promising synthetic avenues. This document, therefore, outlines proposed synthetic strategies based on well-established chemical transformations, providing a theoretical framework and detailed protocols for researchers to explore this untapped synthetic potential.
Core Synthetic Strategies: Building the Third Ring
The presence of a secondary amine, an aromatic ring activated by the amino group, and a cyano group offers a rich tapestry of chemical reactivity to be exploited for the construction of a third fused ring onto the 5-cyano-1,2,3,4-tetrahydroquinoline scaffold. The primary strategies for annulation can be broadly categorized as follows:
-
Reactions involving the secondary amine and the aromatic ring: These methods aim to build a new ring fused to the 'a' or 'c' face of the tetrahydroquinoline core.
-
Reactions leveraging the reactivity of the cyano group: These approaches focus on incorporating the nitrile functionality into a new heterocyclic ring.
The following sections will delve into specific, albeit proposed, experimental protocols based on these strategies.
PART 1: Annulation via the Secondary Amine and Aromatic Core
A common and powerful method for constructing fused heterocyclic systems is through reactions that engage a nucleophilic amine and an adjacent activated aromatic C-H bond.
Proposed Synthesis of Pyrido[5,4-b]quinolines via Friedländer-type Annulation
The Friedländer annulation, a classic method for quinoline synthesis, can be adapted to construct a fused pyridine ring. This proposed protocol involves the reaction of 5-cyano-1,2,3,4-tetrahydroquinoline with a β-ketoester in the presence of an acid catalyst.
Conceptual Reaction Scheme:
Caption: Proposed Friedländer-type annulation workflow.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-cyano-1,2,3,4-tetrahydroquinoline (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add ethyl acetoacetate (1.2 mmol, 1.2 equiv) to the flask.
-
Catalyst Introduction: Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ethyl acetoacetate is chosen as a readily available β-dicarbonyl compound that can undergo condensation with the secondary amine and subsequent cyclization onto the aromatic ring.
-
Polyphosphoric acid (PPA) serves as both a catalyst and a dehydrating agent, facilitating the key condensation and cyclization steps.
-
Elevated temperature is necessary to overcome the activation energy for the C-C bond formation during the cyclization step.
PART 2: Annulation Utilizing the Cyano Group
The cyano group is a versatile functional group that can participate in a variety of cyclization reactions to form nitrogen-containing heterocycles.
Proposed Synthesis of Pyrazolo[4,3-f]quinolines via Reaction with Hydrazine
The reaction of a nitrile with hydrazine is a well-established method for the synthesis of aminopyrazoles. This can be applied to 5-cyano-1,2,3,4-tetrahydroquinoline to construct a fused pyrazole ring.
Conceptual Reaction Scheme:
Caption: Proposed synthesis of a fused pyrazole ring.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 5-cyano-1,2,3,4-tetrahydroquinoline (1.0 mmol, 1.0 equiv) in ethanol (10 mL).
-
Reagent Addition: Add hydrazine hydrate (5.0 mmol, 5.0 equiv) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature.
-
Isolation: The product may precipitate from the reaction mixture upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography.
Causality Behind Experimental Choices:
-
Hydrazine hydrate is the key reagent that reacts with the nitrile to form the pyrazole ring. An excess is used to drive the reaction to completion.
-
Ethanol is a common solvent for this type of reaction, as it is polar enough to dissolve the reactants and has a suitable boiling point for reflux.
-
Refluxing for an extended period is often necessary to ensure the completion of the multi-step addition and cyclization process.
PART 3: Data Presentation and Characterization
The successful synthesis of the proposed tricyclic heterocycles would be confirmed by a suite of analytical techniques.
Table 1: Proposed Analytical Data for a Hypothetical Pyrido[5,4-b]quinoline Derivative
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to aromatic, aliphatic, and any new functional group protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the tricyclic core and substituents. |
| Mass Spec (HRMS) | Accurate mass measurement confirming the molecular formula. |
| FT-IR | Characteristic absorption bands for N-H, C=N, and aromatic C-H bonds. |
| Melting Point | A sharp melting point indicating the purity of the compound. |
PART 4: Future Directions and Applications
The successful synthesis of novel tricyclic heterocycles derived from 5-cyano-1,2,3,4-tetrahydroquinoline would open up new avenues for research in medicinal chemistry and materials science. These compounds could be screened for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties, given the established pharmacological importance of the quinoline scaffold.[1]
Conclusion
While direct, validated protocols for the synthesis of tricyclic heterocycles from 5-cyano-1,2,3,4-tetrahydroquinoline are not currently available in the peer-reviewed literature, this application note provides a scientifically grounded framework for the exploration of this promising area of synthetic chemistry. The proposed methodologies, based on well-understood and reliable chemical transformations, offer a starting point for researchers to develop novel and potentially bioactive molecules. The versatility of the 5-cyano-1,2,3,4-tetrahydroquinoline scaffold warrants further investigation and holds significant promise for the future of heterocyclic chemistry.
References
-
Bunce, R. A. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules2014 , 19, 148-175. [Link]
-
Chem-Impex. 1,2,3,4-Tetrahydroquinoline. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 5-Cyanoquinoline Reduction
Subject: Optimization of 5-Cyanoquinoline Reduction to 5-(Aminomethyl)quinoline
Ticket ID: #QCN-RED-005 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open
Executive Summary & Strategy
User Context: You are attempting to reduce the nitrile group at the C5 position of a quinoline ring. The Core Problem: This reaction fights two competing enemies:
-
Chemoselectivity: The quinoline nitrogen renders the heterocyclic ring electron-deficient and susceptible to reduction (forming 1,2,3,4-tetrahydroquinoline).
-
Dimerization: The intermediate imine is highly electrophilic and reacts with the newly formed primary amine to create secondary amine dimers (dibenzyl-type species).
Our Recommendation: Move away from standard Lithium Aluminum Hydride (LAH) or simple Pd/C hydrogenation. These methods often lead to "tarry" mixtures or ring saturation. The "Gold Standard" Protocol for this substrate is Sodium Borohydride with Nickel(II) Chloride (Nickel Boride generated in situ) . It offers superior chemoselectivity for the nitrile over the heteroaromatic ring.
Primary Protocol: The Nickel Boride Method
(Recommended for high selectivity and ease of workup)
This method generates "Nickel Boride" (
Reagents
-
Substrate: 5-Cyanoquinoline (1.0 equiv)
-
Reducing Agent:
(7.0 - 10.0 equiv) -
Catalyst Precursor:
(0.1 - 1.0 equiv) -
Solvent: Methanol (Anhydrous preferred)
-
Additive (Optional):
(2.0 equiv) — Highly recommended to trap the amine and prevent dimerization.
Step-by-Step Workflow
-
Dissolution: Dissolve 5-cyanoquinoline and
in Methanol. The solution will be green.-
Tech Note: If using the Boc-trap strategy, add the
now.
-
-
Controlled Addition: Cool the solution to 0°C. Add
portion-wise.-
Critical Observation: The solution will turn black immediately with vigorous gas evolution. This black precipitate is the active
catalyst. Do not filter this out.
-
-
Reaction: Allow to warm to room temperature. Stir for 1–3 hours.
-
Monitoring: TLC will show the disappearance of the nitrile. The amine is very polar; if not using Boc-protection, use a polar eluent (e.g., DCM:MeOH:NH4OH 90:10:1).
-
-
Quench: Carefully add diethylenetriamine (1 equiv relative to Ni) or saturated
.-
Why? Diethylenetriamine complexes the Nickel, preventing the formation of colloidal "black sludge" during extraction.
-
Visualization: The Selectivity Mechanism
Figure 1: The Nickel Boride system generates a surface species that preferentially coordinates the polar nitrile group, sparing the electron-deficient quinoline ring.
Alternative Protocol: Raney Nickel Hydrogenation
(Recommended for Scale-Up, provided high-pressure equipment is available)
If you must use hydrogenation, you must address the poisoning of the catalyst by the quinoline nitrogen and the formation of secondary amines.
The "Ammonia Fix"
Standard H2/Pd/C often fails because the quinoline nitrogen binds to the Pd surface, poisoning it. Raney Nickel is more robust but requires specific conditions.
-
Solvent: Methanolic Ammonia (7N
in MeOH).-
Why? Ammonia competes for the catalyst surface (preventing poisoning) and suppresses the reaction of the product amine with the intermediate imine (preventing dimerization).
-
-
Pressure: 50–60 psi (3–4 bar). Atmospheric pressure is often insufficient for aryl nitriles.
-
Workup: Filter through Celite under Argon .
-
Safety: Dry Raney Nickel is pyrophoric.[1] Never let the filter cake dry out.
-
Troubleshooting Guide (FAQ)
Issue 1: "I'm getting a mixture of the amine and a dimer (secondary amine)."
Diagnosis: The intermediate imine (
-
Dilution: Run the reaction more dilute (0.05 M).
-
Ammonia: If using hydrogenation, saturate the solvent with ammonia gas.
-
The Boc Trap: Switch to the
method and add (2 equiv) to the pot before adding borohydride. You will isolate the Boc-protected amine, which cannot dimerize.
Issue 2: "The quinoline ring is reducing (tetrahydroquinoline formed)."
Diagnosis: Over-reduction. This is common with
-
Switch Catalyst: Use the Nickel Boride method (Section 2). It is much less active toward aromatic rings.
-
Stop Acid: Do not use acetic acid or HCl. Protonating the quinoline nitrogen makes the ring highly susceptible to hydrogenation. Keep the media neutral or basic.
Issue 3: "My workup is a grey, inseparable emulsion."
Diagnosis: Aluminum salts (if using LAH) or colloidal Nickel. Solution:
-
For Nickel: Add ethylenediamine or diethylenetriamine to the reaction mixture before aqueous workup. This chelates the Ni ions into a water-soluble blue/purple complex, leaving a clean organic layer.
-
For Aluminum (LAH): Use the Fieser Workup :
-
For
grams of LAH, add: - mL water
- mL 15% NaOH
- mL water
-
Filter the granular white precipitate.
-
Yield Optimization Matrix
| Method | Selectivity (CN vs Ring) | Risk of Dimerization | Workup Difficulty | Typical Yield |
| LAH (LiAlH4) | Low (Ring reduction likely) | High | High (Emulsions) | 30-50% |
| H2 / Pd/C / Acid | Very Low (Ring saturates) | Low | Low | <20% (Wrong product) |
| H2 / Raney Ni / NH3 | High | Low (due to NH3) | High (Pyrophoric) | 70-85% |
| NaBH4 / NiCl2 (Rec) | Excellent | Very Low (w/ Boc) | Low (w/ Chelation) | 80-95% |
Decision Logic for Researchers
Use this flow to determine the exact modification required for your specific constraints.
Figure 2: Workflow for selecting the optimal reduction strategy based on scale and equipment availability.
References
-
Caddick, S., et al. (2003).[2] "A generic approach for the catalytic reduction of nitriles." Tetrahedron, 59(29), 5417-5423. Demonstrates the utility of Nickel Boride (NaBH4/NiCl2) for selective nitrile reduction.[3][4]
-
Gowda, S., & Gowda, D. C. (2002). "Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties."[5] Tetrahedron, 58(11), 2211-2213.[5] Provides an alternative transfer hydrogenation method avoiding high-pressure cylinders.
-
Wu, B., et al. (2008). "Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines."[6] Chinese Chemical Letters, 19(8), 915-918. Validates the use of borohydride with Raney Nickel to improve yields and reduce reaction times.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581-595. The authoritative source for the "Fieser Workup" of Aluminum Hydride reductions.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. A generic approach for the catalytic reduction of nitriles [organic-chemistry.org]
- 3. Research Portal [openresearch.surrey.ac.uk]
- 4. reddit.com [reddit.com]
- 5. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Chemoselective Hydrogenation of Cyanoquinolines
Welcome to the Advanced Catalysis Support Center. This guide is designed for researchers and drug development professionals facing the notorious challenge of chemoselective heteroarene reduction—specifically, preventing the over-reduction of a nitrile (-CN) group while fully hydrogenating a quinoline ring to its 1,2,3,4-tetrahydroquinoline (THQ) derivative.
Below, you will find mechanistic troubleshooting FAQs, visualized decision workflows, quantitative catalyst comparisons, and self-validating experimental protocols.
I. Knowledge Base & Troubleshooting FAQs
Q1: Why does my standard Pd/C or PtO₂ catalyst reduce the nitrile group before or alongside the quinoline ring?
A: This is a fundamental issue of thermodynamics and coordination kinetics. Nitriles typically possess lower energy barriers for reduction compared to aromatic heterocycles 1. Standard noble metal nanoparticles strongly adsorb the linear, sterically unhindered nitrile group via its
Q2: How can I modify my existing Palladium catalyst to achieve chemoselectivity?
A: You must selectively poison the catalyst. Ethylenediamine (en) acts as a highly effective, selective catalyst poison for Pd/C 2.
Causality: Standard Pd/C has various active sites (terraces, steps, edges). The highly active edge/step sites are responsible for binding the linear nitrile. By introducing the bidentate 'en' ligand, these highly active sites are preferentially coordinated and blocked. The planar quinoline ring can still adsorb onto the broader terrace sites via its
Q3: Are there base-metal alternatives that inherently tolerate cyano groups? A: Yes. Manganese and Iron-based catalysts have revolutionized this space. For example, the homogeneous Mn(CO)₅Br complex 3 and heterogeneous Fe@C-800 nanoparticles 4 demonstrate near-perfect chemoselectivity. Causality: These catalysts operate via different mechanistic paradigms (e.g., metal-ligand cooperation or outer-sphere hydride transfer). The bulky coordination spheres of these base metals sterically prevent the linear nitrile from binding effectively, whereas the more polar C=N bond of the quinoline ring readily participates in hydride transfer.
Q4: Does solvent choice impact nitrile preservation? A: Absolutely. When using poisoned noble metals like Pd/C(en), Tetrahydrofuran (THF) is critical 2. Protic solvents like Methanol (MeOH) can facilitate the protonation of imine intermediates during undesired nitrile reduction, accelerating the over-reduction pathway. THF suppresses this proton-shuttling effect.
II. Visualized Workflows
Reaction pathway for cyanoquinoline hydrogenation highlighting catalyst-dependent chemoselectivity.
Decision tree for troubleshooting and preventing nitrile over-reduction during hydrogenation.
III. Quantitative Catalyst Comparison
| Catalyst System | Substrate | Solvent | Temp (°C) | H₂ Pressure (bar) | Quinoline Yield (%) | Nitrile Tolerance | Ref |
| Standard Pd/C | Cyanoquinoline | MeOH | 25 | 1–5 | Low (Mixed) | Poor (Over-reduced) | 1 |
| Pd/C(en) | Cyanoquinoline | THF | 25 | 1 | >90% | Excellent | 2 |
| Mn(CO)₅Br | Cyanoquinoline | THF | 60 | 20 | >95% | Excellent | 3 |
| Fe@C-800 | Cyanoquinoline | iPrOH/H₂O | 130 | 40–50 | 76–90% | Excellent | 4 |
IV. Self-Validating Experimental Protocols
Protocol A: Chemoselective Hydrogenation via Poisoned Palladium (Pd/C(en))
Best for laboratories lacking high-pressure autoclave setups, as this runs at atmospheric pressure.
-
Catalyst Preparation: To a dry round-bottom flask under Argon, add 10% Pd/C (5 mol% relative to substrate) and anhydrous THF (0.2 M relative to substrate).
-
Poisoning Phase: Add ethylenediamine (en) in a 1:1 molar ratio to the Palladium metal content. Stir vigorously at room temperature for 30 minutes to ensure complete formation of the Pd/C(en) complex.
-
Substrate Addition: Add the cyanoquinoline substrate (1.0 equiv) to the suspension.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm, via balloon). Stir at 25 °C for 12–24 hours.
-
Self-Validation Checkpoint (GC-MS): Take a 10 µL aliquot, filter through a micro-syringe filter, and analyze via GC-MS.
-
Expected: M+ peak at m/z[M+4] (Cyano-THQ).
-
Failure Mode: If an [M+8] peak is detected, the nitrile is reducing to a primary amine. Immediately stop the reaction, as the 'en' poisoning was insufficient (ensure anhydrous conditions and exact molar ratios).
-
-
Workup: Filter the mixture through a pad of Celite, wash with EtOAc, and concentrate under reduced pressure.
Protocol B: Homogeneous Manganese-Catalyzed Hydrogenation
Best for complex substrates where absolute chemoselectivity is required and high-pressure reactors are available.
-
Reaction Setup: In an argon-filled glovebox, charge a stainless-steel autoclave with cyanoquinoline (0.5 mmol), Mn(CO)₅Br precatalyst (2 mol%), and an appropriate ligand/additive (e.g., 2-picolylamine if utilizing the in-situ assembly method).
-
Solvent Addition: Add 2.0 mL of anhydrous THF.
-
Pressurization: Seal the autoclave, remove it from the glovebox, and purge with H₂ gas three times. Pressurize to 20 bar H₂ 3.
-
Heating: Heat the reactor to 60 °C and stir at 800 rpm for 18 hours 3.
-
Self-Validation Checkpoint (TLC/NMR): Vent the reactor carefully. Spot the crude mixture on a silica TLC plate. The highly polar primary amine byproduct (over-reduction) will streak or stick near the baseline (Rf < 0.1 in 3:1 Hexanes:EtOAc), while the desired Cyano-THQ will elute cleanly (Rf ~ 0.4). Confirm nitrile preservation via ¹³C NMR (characteristic -CN peak at ~115–120 ppm).
-
Workup: Evaporate the solvent and purify via flash column chromatography.
V. References
-
Title: Chemoselective hydrogenation of quinolines and other N-heterocycle hydrogenations Source: Nature Catalysis / ResearchGate URL:
-
Title: Chemoselective Hydrogenation of Heteroarenes Source: Synthesis / Thieme URL:
-
Title: A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones Source: Chemical Science / RSC URL:
-
Title: Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles Source: PubMed / NIH URL:
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02744G [pubs.rsc.org]
separation of 1,2,3,4-tetrahydroquinoline-5-carbonitrile from starting materials
This guide serves as a technical support resource for the purification of 1,2,3,4-tetrahydroquinoline-5-carbonitrile (THQ-5-CN) . It addresses the specific challenges of separating this secondary amine from its aromatic precursor, quinoline-5-carbonitrile (Q-5-CN) , and potential over-reduced byproducts.
Phase 1: Diagnostic & Triage
Q: I see three spots on my TLC after hydrogenation. What are they? A: In the reduction of quinoline-5-carbonitrile, you typically encounter a "trinity" of components. Perform a TLC using 30% EtOAc in Hexanes and visualize with UV (254 nm) and Ninhydrin stain.
| Component | Structure Description | TLC Behavior (Silica) | Detection |
| Starting Material (SM) | Fully aromatic quinoline | High Rf (~0.7) | UV Strong, Ninhydrin (-) |
| Target Product | 1,2,3,4-Tetrahydroquinoline | Medium Rf (~0.4) | UV Active, Ninhydrin (Weak/Slow) |
| Over-Reduced Impurity | Primary amine (-CH₂NH₂) | Baseline / Streaking | UV Weak, Ninhydrin (Deep Red/Purple) |
Diagnostic Logic:
-
High Rf Spot: Unreacted Quinoline-5-carbonitrile. The lack of an H-bond donor (NH) makes it move significantly faster than the product.
-
Baseline Streak: 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline. This forms if the nitrile group is reduced to a primary amine.[1][2] This is a strong base and sticks to silica.
Phase 2: Separation Protocols
Scenario A: High Residual Starting Material (>10%)
Issue: The reaction is incomplete, and the pKa difference between the aromatic SM and the tetrahydro-product is insufficient for simple acid/base extraction separation. Solution: Flash Column Chromatography (The Gold Standard)
The physicochemical difference between the pyridine-like nitrogen (SM) and the aniline-like nitrogen (Product) drives the separation. The Product has a distinct H-bond donor (N-H) that interacts with silica, retarding its elution compared to the SM.
Protocol:
-
Stationary Phase: High-performance spherical silica (20–40 µm).
-
Mobile Phase: Hexane / Ethyl Acetate.
-
Gradient:
-
Hold 0–5% EtOAc for 2 CV (Column Volumes) to elute non-polar impurities.
-
Ramp 5%
40% EtOAc over 15 CV. -
The SM (Q-5-CN) will elute first (sharp peak).
-
The Product (THQ-5-CN) will elute second (broader peak).
-
-
Self-Validating Step: If the peaks overlap, add 1% Triethylamine (TEA) to the mobile phase. This sharpens the product peak by suppressing the interaction of the secondary amine with acidic silanols.
Scenario B: "The Baseline dragger" (Over-reduced Amine)
Issue: You have pure product mixed with the over-reduced primary amine (5-aminomethyl impurity). Solution: Selective Acid Wash (Chemo-selective Extraction)
The basicity difference here is massive. The primary amine (benzyl-amine type) is highly basic (pKa ~9–10), while the target nitrile-aniline is a weak base (pKa ~2–3 due to the electron-withdrawing nitrile).
Protocol:
-
Dissolve the crude mixture in Ethyl Acetate (EtOAc) .
-
Wash with Phosphate Buffer (pH 4.5–5.0) or dilute Citric Acid (10% aq) .
-
Separate layers. Dry the organic layer over Na₂SO₄ and concentrate.
-
Verification: Check the aqueous layer with Ninhydrin; it should be positive (purple).
Phase 3: Advanced Purification (SCX)
Q: Chromatography is not giving me >98% purity. How do I polish the material? A: Use Strong Cation Exchange (SCX) chromatography.[4] This "Catch and Release" method is superior for isolating tetrahydroquinolines from non-basic impurities.
Protocol:
-
Conditioning: Flush SCX cartridge with Methanol (MeOH).
-
Loading: Dissolve crude in MeOH (or DCM/MeOH 1:1) and load onto the cartridge.
-
Fate of SM: The Quinoline-5-carbonitrile is a very weak base (pKa < 2 due to EWG nitrile). It may bind weakly or flow through depending on flow rate.
-
Fate of Product: Binds strongly.
-
-
Washing: Flush with MeOH .
-
This removes non-basic impurities and loosely bound SM.
-
-
Elution (The Release): Flush with 2M NH₃ in MeOH .
-
The ammonia displaces the product. Collect this fraction.
-
-
Concentration: Evaporate the ammoniacal methanol to yield the free base.
Visual Troubleshooting Guide
Caption: Decision tree for selecting the optimal purification method based on crude impurity profile.
Phase 4: Stability & Storage (FAQ)
Q: My product turned dark brown overnight. What happened? A: Tetrahydroquinolines are essentially cyclic anilines. They are prone to oxidative degradation (re-aromatization or polymerization) upon exposure to air and light.
-
Mechanism: Radical abstraction of the benzylic hydrogen (position 2 or 4) leads to imine formation and eventual aromatization back to quinoline or colored polymers.
-
Prevention:
-
Store under Argon/Nitrogen.
-
Keep Cold (-20°C).
-
Salt Formation: Convert the free base to the Hydrochloride (HCl) or Oxalate salt immediately after purification. The salt form is significantly more stable against oxidation.
-
Q: How do I make the salt? A: Dissolve the pure oil in dry Diethyl Ether or Dioxane. Add 1.1 equivalents of 4M HCl in Dioxane dropwise. The white precipitate is your stable salt. Filter and dry under vacuum.[6]
Summary Data Table
| Property | Quinoline-5-CN (SM) | 1,2,3,4-THQ-5-CN (Product) | 5-Aminomethyl-THQ (Impurity) |
| Molecular Weight | 154.17 | 158.20 | ~162.2 |
| Basicity (Est. pKa) | ~1.5 (Very Weak) | ~2.5–3.5 (Weak) | ~9.5 (Strong) |
| H-Bond Donor | No | Yes (NH) | Yes (NH, NH₂) |
| Polarity (Silica) | Low (Fast Elution) | Medium | High (Sticks) |
| UV Activity | Strong | Moderate | Weak |
References
-
Reduction of Quinolines: For general methodologies on the selective reduction of quinoline rings to tetrahydroquinolines using heterogeneous c
-
Source:
-
-
SCX Purification: Principles of Strong Cation Exchange for separ
-
Source:
-
-
Nitrile Reduction Side Reactions: Mechanisms of secondary amine formation and over-reduction during nitrile processing.
-
Source:
-
-
Physicochemical Properties: Data on Quinoline-5-carbonitrile and related deriv
-
Source:
-
Sources
Technical Support Center: Regiocontrol in Tetrahydroquinoline Cyanation
Current Status: Operational Topic: Troubleshooting Regioisomer Formation in Tetrahydroquinoline (THQ) Cyanation Support Tier: Level 3 (Senior Application Scientist)[1]
Core Directive & Scope
This guide addresses the regioselectivity challenges inherent in the cyanation of 1,2,3,4-tetrahydroquinolines (THQs). The THQ scaffold presents two distinct reactive domains: the
The Central Conflict:
Under standard oxidative conditions, the
Interactive Troubleshooting Modules
Module A: The Alpha-Position (C1) is Failing
Target: You are attempting standard Cross-Dehydrogenative Coupling (CDC) to install a nitrile group at C1, but yields are low or side products are forming.[1]
Q1: "I am seeing no conversion, or the reaction stalls after 10% yield. Is my catalyst dead?"
Diagnostic: In photoredox or aerobic oxidative cyanation, the rate-limiting step is often the Single Electron Transfer (SET) oxidation of the amine to the radical cation.
Solution Protocol:
-
Check the Oxidation Potential: Electron-withdrawing groups (EWGs) on the Nitrogen (e.g., N-acetyl, N-tosyl) increase the oxidation potential, making SET difficult.[1]
-
Oxygen Mass Transfer: If using air/O
as the oxidant, simple stirring is insufficient.[1]-
Fix: Use an O
balloon or sparge the solvent.[1]
-
-
Light Source Match: If using photoredox (e.g., Rose Bengal, Ru(bpy)
), ensure your LED emission overlaps with the catalyst's .[1]-
Standard: Blue LEDs (450–460 nm) for Ruthenium/Iridium; Green LEDs (525 nm) for Rose Bengal/Eosin Y.[1]
-
Q2: "I am getting fully aromatized quinoline or isoquinoline byproducts instead of the nitrile."
Diagnostic:
This is "Over-Oxidation."[1] The intermediate
Solution Protocol:
-
Cyanide Source Kinetics: The cyanide trap is too slow.[1]
-
Fix: Switch from TMSCN to KSCN or NaCN (if compatible) in a biphasic system to increase local cyanide concentration.[1]
-
-
Oxidant Equivalence:
Module B: Targeting the Aromatic Ring (C6/C8)
Target: You want to functionalize the benzene ring (C5–C8), but the reaction keeps hitting the C1 position.
Q3: "How do I force the cyanation to the C6 position?"
Diagnostic: You cannot override the C1 preference using standard CDC conditions. The C1-H Bond Dissociation Energy (BDE) is significantly lower (~90 kcal/mol) than the aromatic C-H (~110 kcal/mol).
Solution Protocol: You must use Electrochemical Blocking or Mediator-Assisted Substitution .[1]
-
The Blocking Strategy:
-
The Electrochemical Bypass (Green Method):
-
Recent data suggests electrochemical thiocyanation can selectively hit C6 using TEMPO as a mediator.[1] The thiocyanate group (-SCN) can be desulfurized to a nitrile or used as a surrogate.
-
Mechanistic Visualization
The following diagram illustrates the bifurcation between C1 (Alpha) and C6 (Aromatic) functionalization pathways.
Figure 1: Decision tree for selecting reaction conditions based on desired regioisomer (C1 vs C6).
Validated Experimental Protocols
Protocol A: Green Photoredox -Cyanation (C1)
Best for: Synthesizing
| Parameter | Specification | Causality/Reasoning |
| Substrate | N-phenyl-1,2,3,4-tetrahydroisoquinoline (0.2 mmol) | Model substrate; N-aryl stabilizes radical cation.[1] |
| Reagent | KSCN (Potassium Thiocyanate) (0.1 mmol) | Non-toxic "CN" source compared to NaCN/TMSCN.[1] |
| Solvent | Acetonitrile (MeCN) (1.5 mL) | Polar aprotic solvent stabilizes charged intermediates.[1] |
| Light Source | 30 W Blue/Purple LED | Excites the substrate/oxygen complex (EDA). |
| Atmosphere | O | Oxygen acts as the terminal electron acceptor. |
| Time | 24 Hours | Sufficient turnover for slow radical kinetics.[1] |
Step-by-Step:
-
Dissolve substrate and KSCN in MeCN in a Pyrex tube.
-
Irradiate with Blue LEDs at room temperature under O
atmosphere. -
Critical Check: Monitor TLC. If starting material remains, add 10 mol% Rose Bengal as a photocatalyst to accelerate SET.[1]
-
Purify via column chromatography (Silica gel).[1]
Protocol B: Electrochemical C6-Thiocyanation
Best for: Functionalizing the aromatic ring when C1 is not desired.
| Parameter | Specification | Causality/Reasoning |
| Electrode | Anode: Graphite Felt | High surface area for radical generation.[1] |
| Electrolyte | LiClO | High conductivity in organic media.[1] |
| Mediator | TEMPO (20 mol%) | Mediates electron transfer, preventing over-oxidation of the ring.[1] |
| Reagent | NH | Source of thiocyanate radical.[1] |
| Current | Constant Current (10 mA) | Controls the rate of radical formation to prevent polymerization. |
Step-by-Step:
-
Assemble an undivided cell with graphite anode and Pt cathode.[1][2]
-
Add THQ substrate, NH
SCN, TEMPO, and LiClO in MeCN/H O (9:1).[1] -
Electrolyze at constant current (CCE) at room temperature.
-
Endpoint: Stop after 2.5 F/mol of charge has passed.
-
Note: The resulting C6-SCN product can be converted to C6-CN via Pd-catalyzed desulfurative coupling or reduction.[1]
References
-
Visible-Light Induced Oxidative Cyan
-
Electrochemical Aromatic Functionaliz
-
Photoredox C
-
Transition Metal Regiocontrol
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines [organic-chemistry.org]
- 3. Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN” agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN” agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical selective C6 Thio-/Selenocyantion of tetrahydroquinolines and C4 thiocyanation of anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-Tetrahydroquinoline Cyanation
Welcome to the Process Chemistry Technical Support Portal. This guide provides authoritative troubleshooting, mechanistic insights, and step-by-step protocols for the palladium-catalyzed cyanation of 5-bromo-1,2,3,4-tetrahydroquinoline (5-bromo-THQ). Designed for drug development professionals, this document focuses on overcoming catalyst deactivation and optimizing metal loading for scalable, high-yield nitrile synthesis.
Mechanistic Insight: The Cyanide Poisoning Paradox
A common misconception in cross-coupling chemistry is that incomplete conversions can be solved by simply increasing the catalyst loading. In cyanation reactions, this often leads to the Cyanide Poisoning Paradox .
Palladium has an exceptionally high affinity for cyanide, which acts as a strong
To prevent this, modern protocols utilize potassium hexacyanoferrate(II) (
Figure 1: Pd-Catalyzed Cyanation Cycle and Cyanide Poisoning Pathway.
Frequently Asked Questions (FAQs)
Q: Why did my cyanation of 5-bromo-THQ stall at 40% conversion despite using a high 5.0 mol% Pd loading?
A: This is a dual-factor failure. First, the free secondary amine in the tetrahydroquinoline ring can coordinate to Pd(II) or undergo competitive N-arylation/cyanation, effectively poisoning the catalyst. Second, high Pd loading without a controlled cyanide release mechanism accelerates the formation of inactive Pd-black. You must protect the amine (e.g., N-Boc) and lower the catalyst loading to 1.0–2.0 mol% while using a biphasic solvent system to control
Q: Why is water required when using
Q: Can I use NaCN or Zn(CN)₂ instead?
A: While possible, they are highly toxic and require strict engineering controls. Furthermore, NaCN dissolves rapidly and requires highly specialized ligands (like
Catalyst Loading Optimization Data
The following table summarizes the quantitative optimization of catalyst loading for the cyanation of N-Boc-5-bromo-1,2,3,4-tetrahydroquinoline using
| Entry | Pd(OAc)₂ Loading | Ligand (dppf) | Solvent System | Temp | Yield (%) | Mechanistic Observation |
| 1 | 5.0 mol% | 5.0 mol% | DMF / H₂O (1:1) | 100 °C | 42% | Rapid Pd black precipitation; excess Pd aggregates. |
| 2 | 2.0 mol% | 2.0 mol% | DMF / H₂O (1:1) | 100 °C | 88% | Smooth conversion; good balance of rates. |
| 3 | 1.0 mol% | 1.0 mol% | DMF / H₂O (1:1) | 100 °C | 95% | Optimal steady-state; no poisoning observed. |
| 4 | 0.5 mol% | 0.5 mol% | DMF / H₂O (1:1) | 100 °C | 65% | Incomplete conversion; catalyst turnover limit reached. |
| 5 | 1.0 mol% | 1.0 mol% | DMF (Dry) | 100 °C | 12% |
Troubleshooting Workflow & Guide
Figure 2: Logical Workflow for Optimizing Catalyst Loading in THQ Cyanation.
Diagnostic Matrix
| Symptom | Root Cause | Corrective Action |
| Immediate black precipitate upon heating | Oxygen ingress OR rapid cyanide poisoning. | Ensure strict inert atmosphere (sparge solvents for 15 mins). Reduce water ratio to slow |
| Reaction stalls at ~50% with no black precipitate | Catalyst starved of cyanide or base depletion. | Increase water co-solvent ratio slightly (e.g., from 5:1 to 1:1 DMF:H₂O). Ensure |
| Significant side-product mass (M+119) | Unprotected amine undergoing competitive N-arylation. | Implement Step 1 of the SOP (N-Boc protection). Do not attempt to cyano-couple the free amine. |
Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes a self-validating framework. Do not proceed to subsequent steps unless the validation criteria of the current step are met.
Step 1: Substrate Protection (N-Boc-5-bromo-THQ Synthesis)
-
Dissolve 5-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv) in DCM. Add
(1.2 equiv) and DMAP (0.1 equiv). Stir at room temperature for 12 hours. -
Validation Check: Analyze via LC-MS or TLC. The reaction is only validated to proceed when the free amine peak (m/z 212/214) is completely consumed. Proceeding with trace free amine will poison the Pd catalyst in Step 2.
Step 2: Reagent Charging
-
In an oven-dried Schlenk flask, charge N-Boc-5-bromo-THQ (1.0 mmol),
(0.2 mmol, equivalent to 1.2 mmol ), (1.0 mmol), (1.0 mol%, 0.01 mmol), and dppf (1.0 mol%, 0.01 mmol). -
Validation Check: Ensure the
is a finely ground, pale yellow powder. Clumped or green/blue degraded salts will result in erratic release kinetics.
Step 3: Solvent Addition and Degassing
-
Add DMF (2.0 mL) and Deionized Water (2.0 mL).
-
Sparge the biphasic mixture with ultra-pure Argon or Nitrogen for exactly 15 minutes.
-
Validation Check: The solution must remain a pale/cloudy suspension. If the solution turns dark brown or black during ambient degassing, oxygen has compromised the catalyst. Discard and restart.
Step 4: Catalytic Cyanation
-
Seal the flask and heat to 100 °C in a pre-heated oil bath for 16 hours.
-
Validation Check: After 1 hour of heating, the solution should transition to a homogeneous yellow/orange color. The absence of a black mirror on the flask walls confirms that the 1.0 mol% catalyst loading is stable and not being poisoned by excess cyanide.
Step 5: Workup and Isolation
-
Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove iron and palladium salts.
-
Wash the organic layer with water (3 x 10 mL) to remove DMF, followed by brine. Dry over
, concentrate, and purify via silica gel chromatography to yield N-Boc-5-cyano-1,2,3,4-tetrahydroquinoline.
References
-
Ushkov, A. V.; Grushin, V. V. Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents. Journal of the American Chemical Society (2011). URL:[Link]
-
Yuen, O. Y.; Choy, P. Y.; Chow, W. K.; Wong, W. T.; Kwong, F. Y. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. The Journal of Organic Chemistry (2013). URL:[Link]
Sources
resolving solubility issues of 5-cyano-1,2,3,4-tetrahydroquinoline
The following technical guide addresses the solubility and formulation challenges of 5-cyano-1,2,3,4-tetrahydroquinoline (5-CN-THQ) . This content is structured as a Tier-2 Technical Support resource, designed for researchers requiring immediate, mechanistic solutions.
Topic: Solubility Optimization & Formulation Troubleshooting Ticket Priority: High (Compound Precipitation / Assay Failure) Applicable For: Medicinal Chemistry, HTS Screening, PK/PD Formulation
Mechanistic Insight: Why is this Molecule Difficult?
To resolve solubility issues, we must first diagnose the physicochemical conflict. 5-cyano-1,2,3,4-tetrahydroquinoline presents a "perfect storm" of structural properties that lead to poor aqueous solubility and precipitation risks.
The Physicochemical Triad
-
The Scaffold (Lipophilicity): The 1,2,3,4-tetrahydroquinoline (THQ) core is a bicyclic, lipophilic scaffold. While the nitrogen is an amine, the fused benzene ring drives the LogP upward (estimated LogP ~2.0–2.5), reducing affinity for water.
-
The Nitrile Effect (Crystal Lattice Energy): The 5-cyano group is a strong dipole. While polar, it facilitates strong intermolecular dipole-dipole interactions in the solid state. This increases the crystal lattice energy, making the energy cost to break the solid form higher than the solvation energy provided by water.
-
The Basicity Trap (pKa Suppression): This is the most critical factor.
-
Standard THQ pKa: ~5.0 (Weak base).
-
5-CN-THQ pKa: The cyano group is a potent Electron Withdrawing Group (EWG). Located at the 5-position, it inductively withdraws electron density from the aromatic ring, which communicates with the nitrogen lone pair.
-
Result: The pKa drops significantly (estimated pKa < 3.0).
-
Consequence: At physiological pH (7.4) and even in standard acidic buffers (pH 4–5), the molecule remains uncharged (neutral) . Neutral organic molecules precipitate in water. You must drive the pH much lower to achieve protonation.
-
Troubleshooting Guide & FAQs
Section A: Stock Solution Preparation
Q: My compound precipitates immediately upon dilution from DMSO into water. Why? A: This is the "Crash-Out" effect. You are likely experiencing a rapid shift in dielectric constant.
-
The Cause: DMSO solvates the hydrophobic core. When water is added, the solvent power drops. Since the molecule is neutral at pH 7, it aggregates.
-
The Fix: Do not add water directly to the 100% DMSO stock.
-
Step 1: Dilute the DMSO stock with PEG-400 or Propylene Glycol (1:1 ratio) first.
-
Step 2: Slowly add the aqueous buffer to this intermediate mixture.
-
Step 3: Ensure the final aqueous buffer is acidic (pH < 3) if compatible with your assay.
-
Q: Can I make a 100 mM stock in Ethanol? A: Not recommended for long-term storage.
-
Secondary amines can react with impurities in ethanol (aldehydes) over time.
-
Solubility in EtOH is generally lower than DMSO.
-
Recommendation: Use anhydrous DMSO (stored under nitrogen) for stocks >50 mM.
Section B: Assay & In Vivo Formulation
Q: I need to formulate this for IP/PO dosing in mice. What vehicle do you recommend? A: Avoid 100% DMSO (toxic). Due to the low pKa, simple saline will fail.
-
Option 1 (Solution - Best for PK): 5% DMSO + 40% PEG-400 + 55% Water (Acidified).
-
Crucial: Acidify the water component with 1-2 equivalents of Methanesulfonic acid (MsOH) or HCl to ensure the nitrogen is protonated.
-
-
Option 2 (Suspension - High Dose): 0.5% Methylcellulose + 0.1% Tween 80.
-
Use this if you cannot achieve full solubility. Micronize the solid first.
-
Q: Standard HCl salt formation failed. The solid is hygroscopic or an oil. What now? A: The base is too weak for HCl to hold tightly in the solid state (counter-ion effect).
-
Try Sulfonic Acids: Use Methanesulfonic acid (MsOH) or p-Toluenesulfonic acid (TsOH) . These form more stable, lipophilic salts that crystallize better with weak aniline-like bases.
Experimental Protocols
Protocol A: Kinetic Solubility Screen (The "Shift" Method)
Use this to determine the maximum concentration before precipitation in your specific assay buffer.
-
Prepare Stock: 10 mM compound in DMSO.
-
Prepare Buffer Plate: Aliquot 190 µL of your assay buffer (e.g., PBS pH 7.4) into a UV-transparent 96-well plate.
-
Titration:
-
Add 10 µL of Stock (Final: 500 µM, 5% DMSO). Mix.
-
Measure UV Absorbance (280-320 nm).
-
If precipitate forms, absorbance will spike due to light scattering (turbidity).
-
-
Verification: Repeat with pH 2.0 buffer (0.01 M HCl).
-
Interpretation: If soluble at pH 2 but insoluble at pH 7.4, your issue is purely pKa-driven.
-
Protocol B: Stable Salt Formation (Mesylate)
For creating a dissolvable solid form.
-
Dissolution: Dissolve 100 mg of 5-CN-THQ in minimal Dichloromethane (DCM) or Ethyl Acetate (0.5 mL).
-
Acid Addition: Add 1.05 equivalents of Methanesulfonic acid (MsOH) dropwise at 0°C.
-
Precipitation:
-
If solid forms immediately: Filter and wash with cold ether.
-
If oil forms: Add Diethyl Ether or Hexane dropwise until cloudy. Sonicate. Store at -20°C overnight to induce crystallization.
-
-
Validation: Check solubility of the resulting salt in water. It should be significantly higher than the free base.
Decision Logic & Visualization
The following diagram illustrates the decision process for solvent selection based on the specific application (In Vitro vs. In Vivo).
Caption: Decision matrix for solubilizing 5-cyano-1,2,3,4-tetrahydroquinoline based on experimental constraints.
Physicochemical Data Summary
| Property | Value (Estimated/Observed) | Impact on Solubility |
| Molecular Weight | ~158.2 g/mol | Low MW favors solubility, but rigid structure opposes it. |
| LogP | 2.0 – 2.5 | Moderately lipophilic. Requires organic cosolvents. |
| pKa (Conj. Acid) | < 3.0 (Very Weak Base) | Critical: Will not protonate at pH 7.4. Requires pH < 2 to dissolve as a salt. |
| H-Bond Donors | 1 (NH) | Limited interaction with water. |
| H-Bond Acceptors | 2 (N-ring, CN) | The nitrile is a weak acceptor. |
| Best Solvents | DMSO, DMA, DCM | Use for stock preparation. |
| Poor Solvents | Water, Hexane, Diethyl Ether | Avoid for dissolution; use for precipitation/washing. |
References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and pKa effects on formulation). Link
Sources
minimizing side products in the synthesis of 5-cyano-THQ
Welcome to the technical support center for the synthesis of 5-cyano-1,2,3,4-tetrahydroquinoline (5-cyano-THQ). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our focus is to provide actionable, in-depth solutions to minimize the formation of critical side products, thereby enhancing yield, purity, and reproducibility.
This document moves beyond simple protocols to explain the causality behind common synthetic pitfalls and their solutions, ensuring a robust and self-validating experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for 5-cyano-THQ, and what are their inherent side-product risks?
The synthesis of 5-cyano-THQ is typically approached in two main stages: formation of the tetrahydroquinoline core, followed by the introduction of the cyano group.
-
THQ Core Synthesis: The Povarov reaction (a type of hetero-Diels-Alder reaction) is a widely used method, involving the condensation of an aniline, an aldehyde, and an electron-rich alkene, typically catalyzed by a Lewis acid.[1] The primary risks at this stage are incomplete cyclization and over-oxidation of the desired THQ product to the aromatic quinoline.
-
Cyanation: Introduction of the nitrile can be achieved through various methods, such as the Sandmeyer reaction on an amino-THQ precursor or palladium-catalyzed cyanation of a halo-THQ (e.g., 5-bromo-THQ).[2] Key challenges here include the formation of regioisomers and hydrolysis of the nitrile to an amide or carboxylic acid during workup.
Q2: How can I effectively monitor the reaction to prevent side product formation?
Proactive reaction monitoring is crucial. Thin-Layer Chromatography (TLC) is the most common and effective method.[3] It is essential to run a co-spot (a lane with both the starting material and the reaction mixture) to accurately track the consumption of reactants and the appearance of new products and byproducts. For complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the mass of unexpected spots, helping to diagnose side reactions like oxidation or hydrolysis in real-time.[4]
Q3: My final product shows contamination with the corresponding quinoline. What causes this and how can I prevent it?
The formation of a quinoline byproduct is a result of the over-oxidation of the tetrahydroquinoline ring. This is a common issue, especially during prolonged reaction times or exposure to air at elevated temperatures.
-
Causality: The THQ ring is susceptible to dehydrogenation, a process that can be promoted by certain catalysts, high temperatures, or the presence of atmospheric oxygen.
-
Mitigation:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is the most effective preventative measure.[4]
-
Temperature Control: Avoid excessive heating. Optimize the reaction for the lowest effective temperature.
-
Catalyst Choice: Some Lewis acids or hydrogenation catalysts can promote dehydrogenation. If oxidation is a persistent issue, screen for milder catalysts. For reductive cyclization routes, ensuring the rapid reduction of the nitro group and the double bond can prevent the formation of quinoline byproducts.[5]
-
Q4: I'm observing a byproduct with a mass of M+17 or M+18 relative to my target 5-cyano-THQ. What is it?
This strongly suggests hydrolysis of the nitrile group. An M+17 peak corresponds to the formation of the 5-carboxamide-THQ, while an M+18 peak indicates the 5-carboxylic acid-THQ.
-
Causality: The cyano group is susceptible to hydrolysis under either acidic or basic conditions, particularly in the presence of water and with prolonged heating.[6] This often occurs during the aqueous workup step.
-
Mitigation:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, especially for the cyanation step.
-
Neutral Workup: Perform the aqueous workup under neutral pH conditions. If an acid or base wash is necessary, keep the exposure time minimal and perform it at low temperatures (0-5 °C).
-
Avoid Strong Acids/Bases: When possible, avoid using strong acids or bases in the reaction or purification steps.[3]
-
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, identified by their common observational symptoms.
Problem 1: Low Yield and Multiple Spots on TLC After THQ Formation
-
Symptom: Your TLC plate shows significant amounts of remaining starting material (aniline, aldehyde) and/or a streak of spots, with only a faint spot for the desired THQ product.
-
Primary Cause: Incomplete reaction or catalyst deactivation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in THQ synthesis.
Problem 2: Formation of Isomeric Cyanation Products
-
Symptom: The ¹H NMR spectrum of the final product is overly complex, suggesting the presence of more than one isomer. HPLC analysis shows multiple peaks with the same mass.
-
Primary Cause: Lack of regioselectivity during the cyanation step. For instance, if starting from an unsubstituted THQ, cyanation could occur at multiple positions on the aromatic ring.
-
Authoritative Solution: The most robust solution is to design the synthesis for unambiguous regioselectivity.
-
Use a Pre-functionalized Aniline: Start the Povarov reaction with an aniline that already contains a group at the desired position (e.g., 3-bromoaniline). This "locks in" the position for subsequent cyanation.
-
Palladium-Catalyzed Cyanation: Convert the resulting 5-bromo-THQ to 5-cyano-THQ using a palladium-catalyzed cyanation reaction (e.g., with Zn(CN)₂ or K₄[Fe(CN)₆]). This method is highly specific for the C-Br bond and prevents the formation of other regioisomers.[2]
-
Summary of Common Side Products and Mitigation Strategies
| Side Product | Identification Method | Common Cause | Primary Mitigation Strategy |
| Quinoline | TLC (less polar), MS (M-4) | Air oxidation, high temperature | Use an inert atmosphere (N₂/Ar); minimize reaction temperature. |
| Unreacted Intermediates | TLC, LC-MS | Incomplete reaction, poor catalyst | Increase reaction time; use fresh/more active catalyst.[3] |
| Regioisomers | NMR, HPLC | Poor regiocontrol in cyanation | Use a pre-functionalized starting material; employ directed cyanation methods. |
| Amide/Carboxylic Acid | MS (M+17/M+18), IR (C=O) | Hydrolysis during workup | Use anhydrous conditions; perform workup at neutral pH and low temperature.[6] |
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
This protocol ensures accurate tracking of the reaction progress to prevent the formation of byproducts from over-reaction.
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel plate. Mark lanes for your starting material (SM), a co-spot (C), and the reaction mixture (R).
-
Spot the Plate:
-
Dissolve a small amount of your starting material in a suitable solvent. Use a capillary tube to spot it in the "SM" lane.
-
Spot the "R" lane with a sample taken directly from the reaction mixture.
-
In the "C" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber.
-
Visualize and Analyze: Once the solvent front has reached about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate). The reaction is complete when the starting material spot in the "R" lane has disappeared. The co-spot lane helps to definitively identify the starting material spot.[3]
Protocol 2: Optimized Workup to Prevent Nitrile Hydrolysis
This procedure is designed to isolate the 5-cyano-THQ product while minimizing the risk of hydrolysis.
-
Quench the Reaction: Cool the reaction mixture to room temperature. If a catalyst was used that needs to be quenched (e.g., a Lewis acid), slowly add a saturated solution of sodium bicarbonate or a neutral buffer like phosphate-buffered saline (PBS) at 0 °C.
-
Solvent Extraction: Extract the aqueous mixture with a non-polar organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Wash the Organic Layer: Combine the organic layers and wash them sequentially with:
-
Deionized water (2x volumes) to remove water-soluble impurities.
-
A saturated brine solution (1x volume) to facilitate the removal of dissolved water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure at a temperature below 40 °C.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization as required.[7]
Visualizing the Over-Oxidation Side Reaction
The following diagram illustrates the undesired conversion of the target THQ to the quinoline byproduct.
Caption: Undesired oxidation of 5-cyano-THQ to 5-cyanoquinoline.
References
- BenchChem. (n.d.). Minimizing side reactions in the synthesis of thiosemicarbazide derivatives.
- Gong, T., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
- Wang, X., et al. (2020).
- Reyes-Melo, C., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI.
- Weissman, S. A., et al. (2004). Cyanation of aromatic halides.
- ResearchGate. (2023). Scope of cyanation reaction to 1,2,3,4‐tetrahydroisoquinoline‐1‐carbonitriles 2.
- Wang, P., et al. (2021). Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. Green Chemistry (RSC Publishing).
- Chad's Prep. (2018). 19.7 Reduction via Thioacetals. YouTube.
- Reddy, C. R., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
- Ji, Y., et al. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. PMC.
- BenchChem. (n.d.). Identifying and minimizing side products in quinoxaline synthesis.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
- Smolecule. (n.d.). Troubleshooting Guide: Improving Synthesis Yield. Smolecule Technical Support.
Sources
- 1. mdpi.com [mdpi.com]
- 2. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. pdf.smolecule.com [pdf.smolecule.com]
purification of 1,2,3,4-tetrahydroquinoline-5-carbonitrile by column chromatography
Technical Support Center: Purification of 1,2,3,4-Tetrahydroquinoline-5-carbonitrile
Executive Summary & Compound Dashboard
You are likely attempting to purify This compound (hereafter THQ-5CN ) following a reduction of quinoline-5-carbonitrile.[1]
This separation presents a classic "Amine-Silanol" conflict. Unlike its fully aromatic precursor, the product contains a secondary amine (
| Property | Data / Characteristic | Chromatographic Implication |
| Structure | Bicyclic secondary amine with nitrile | High Polarity & Tailing Risk. The N-H moiety is a hydrogen bond donor; the nitrile is a dipole.[1] |
| ~5.0 (Conjugate acid) | Basicity. Sufficiently basic to protonate on acidic silica sites. | |
| UV Activity | Strong ( | Detection. Easily visualized, but tailing streaks may be invisible at low concentrations. |
| Stability | Oxidation Sensitive | Risk. Can revert to quinoline or form N-oxides on silica if left too long or if solvents contain peroxides.[1] |
Troubleshooting Decision Matrix (Workflow)
Before modifying your solvent system, identify your specific failure mode using the logic flow below.
Figure 1: Decision matrix for optimizing the purification of basic amines.
Technical FAQs & Protocols
Issue 1: "My product streaks across 20 fractions and never elutes cleanly."
Diagnosis: Uncontrolled Silanol Activity.
Standard silica gel is slightly acidic (
The Fix: The "Amine Modifier" Protocol You must block the silanol sites with a sacrificial base.
-
Standard Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase. -
Why it works: TEA competes for the acidic sites on the silica. Since it is in constant supply in the mobile phase, it saturates the silica surface, allowing your product to pass through without "sticking" [2].
Critical Step: Column Pre-Treatment (The "Buffered Slurry" Method) Simply adding TEA to the eluent is often insufficient for the first few column volumes because the silica strips the TEA out of the solvent front.
-
Prepare Solvent: Hexane/Ethyl Acetate (Start 3:1) + 1% TEA .
-
Pack Column: Slurry pack the silica using this TEA-spiked solvent.
-
Equilibrate: Flush with 2 column volumes (CV) of the TEA-spiked solvent before loading your sample.
Warning: Do not use TEA if you are using a slightly acidic mobile phase (unlikely here) or if collecting for MS analysis without a divert valve, as TEA suppresses ionization.
Issue 2: "I cannot separate the product from the starting material (Quinoline-5-carbonitrile)."
Diagnosis: Insufficient Selectivity (
The Fix: Switch Solvent Selectivity If Hexane/EtOAc fails, switch to Dichloromethane (DCM) / Methanol .
-
Protocol:
-
Start with 100% DCM (with 1% TEA). The starting material (Quinoline) usually elutes very fast in pure DCM.
-
Gradient: 0%
5% MeOH in DCM.[1] -
Why: DCM solubilizes the aromatic systems well, but the addition of MeOH provides a "protic" push that specifically helps move the amine product after the non-polar starting material has cleared.
-
Data Comparison: Elution Order
| Compound | Functional Group | Polarity | Predicted Elution |
|---|
| Quinoline-5-CN | Pyridine-like N (aromatic) | Medium | First (High
Issue 3: "The product turned dark/brown after evaporation."
Diagnosis: Oxidative Degradation. Tetrahydroquinolines are electron-rich anilines.[1] They are prone to oxidation by atmospheric oxygen, reverting to the quinoline or forming colored radical species/N-oxides [3].[1]
The Fix: Inert Handling & Solvent Choice
-
Avoid Chlorinated Solvents for Storage: Do not leave the product dissolved in DCM or Chloroform overnight; these solvents can become slightly acidic and promote radical formation.
-
Cold Evaporation: Keep the rotovap bath
. -
Argon Flush: Store the final oil/solid under an inert atmosphere immediately.
Advanced Purification: Acid-Base Extraction (Pre-Column)
If chromatography is difficult, exploit the basicity difference before the column. While both the starting material and product are basic, the secondary amine (THQ) often has a slightly different basicity profile and lipophilicity than the pyridine-like nitrogen of the quinoline.[1]
Protocol:
-
Dissolve crude mixture in EtOAc .
-
Wash with 1M HCl (Careful: Both might protonate and go into water, but verify).
-
Correction: Since both are basic, this is risky. A better approach is Chemical Scavenging .[1]
-
-
Scavenging Approach: If the impurity is the starting material (Quinoline), it is difficult to scavenge chemically. However, if you have over-reduced side products, you can use succinic anhydride to pull out primary/secondary amines, though this consumes your product.
-
Recommendation: Stick to the TEA-buffered silica column described in Issue 1. This is the industry standard for this separation.
References
-
Teledyne ISCO. "Flash Chromatography of Amines: Troubleshooting Tailing."[1] Teledyne ISCO Technical Notes. Available at: [Link][1]
-
Biotage. "Strategies for the Separation of Basic Compounds." The Flash Purification Blog. Available at: [Link][1]
Sources
Validation & Comparative
Comparative Guide: 5-Cyanoquinoline vs. 5-Cyanoisoquinoline by NMR
This guide details the spectroscopic differentiation of 5-cyanoquinoline and 5-cyanoisoquinoline using Nuclear Magnetic Resonance (NMR). It focuses on the distinct electronic environments created by the nitrogen position (N-1 vs. N-2) and their coupling pathways.
Executive Summary: The "One-Second" Check
The most reliable distinction between these two isomers lies in the pyridine ring protons (H-2 in quinoline vs. H-1 in isoquinoline).
| Feature | 5-Cyanoquinoline | 5-Cyanoisoquinoline |
| Diagnostic Peak | H-2 appears as a Doublet (dd) | H-1 appears as a Singlet (s) |
| Chemical Shift | ||
| Coupling ( | Negligible (Singlet) |
Structural Analysis & Numbering
Understanding the numbering is critical for assigning the "peri" and "ortho" effects of the cyano group.
-
Quinoline: Nitrogen is at position 1 . The 5-cyano group is on the benzene ring, peri to H-4.
-
Isoquinoline: Nitrogen is at position 2 .[1] The 5-cyano group is on the benzene ring, peri to H-4.
Note: In both isomers, the 5-CN group exerts a deshielding effect on the H-4 proton (peri-effect) and the H-6 proton (ortho-effect). Therefore, the benzene ring patterns will look similar (AMX or ABC systems). The distinction must come from the heteroaromatic ring.
Visualizing the Decision Pathway
Caption: Decision tree for distinguishing quinoline and isoquinoline scaffolds based on 1H NMR multiplicity and coupling constants.
Detailed 1H NMR Comparison
A. The Heteroaromatic Ring (Pyridine Moiety)
5-Cyanoisoquinoline:
-
H-1 (Singlet): The proton at position 1 is flanked by the ring nitrogen and the bridgehead carbon (C-8a). It has no adjacent protons for vicinal coupling, resulting in a sharp singlet . It is typically the most downfield signal (
ppm) due to the inductive effect of the adjacent nitrogen and the ring current. -
H-3 & H-4 (Doublets): H-3 and H-4 form an AX system (or AB depending on field strength).
-
H-3: Appears as a doublet (
ppm). -
H-4: Appears as a doublet (
ppm).[2] -
Coupling Constant:
Hz. This larger coupling constant (compared to quinoline) is characteristic of the isoquinoline system.
-
5-Cyanoquinoline:
-
H-2 (Doublet): The proton adjacent to nitrogen (H-2) has a vicinal neighbor (H-3).
-
Signal: Doublet of doublets (often looks like a simple doublet if long-range coupling is unresolved).
-
Shift:
ppm.
-
-
H-3 (Doublet of Doublets):
-
Shift:
ppm (Upfield). -
Coupling:
Hz. This smaller coupling constant is definitive for quinoline.
-
-
H-4 (Doublet):
-
Shift:
ppm. Deshielded by the peri-cyano group at C-5.
-
B. The Benzene Ring (Positions 5, 6, 7, 8)
In both molecules, the 5-position is substituted with a Cyano (CN) group. This leaves protons at 6, 7, and 8.[2]
-
Pattern: AMX or ABC pattern.
-
H-6: Doublet (ortho coupling to H-7). Deshielded by the ortho-cyano group.
-
H-7: Triplet (or dd, meta coupling to H-6 and H-8).
-
H-8: Doublet (ortho coupling to H-7).
-
Note: In Quinoline, H-8 is often deshielded (
ppm) due to the "deshielding cone" of the nitrogen lone pair if it's in the vicinity, but the 5-CN effect dominates the local environment.
-
13C NMR & 2D NMR Validation
If 1H NMR is ambiguous due to overlap, 13C and 2D techniques provide absolute confirmation.
| Carbon | 5-Cyanoquinoline | 5-Cyanoisoquinoline | Note |
| C-CN | ~117 ppm | ~117 ppm | Not diagnostic alone. |
| C-2 vs C-1 | C-2 ( | C-1 ( | C-1 in isoquinoline is often further downfield. |
| HMBC | H-2 correlates to C-8a | H-1 correlates to C-3 and C-4a | H-1 (s) showing correlations to the other ring carbons is definitive. |
Experimental Protocol
To ensure resolution of the coupling constants (
-
Sample Preparation:
-
Dissolve 5-10 mg of sample in 0.6 mL CDCl3 (Deuterated Chloroform).
-
Alternative: If solubility is poor, use DMSO-d6, but note that chemical shifts will move slightly downfield; the splitting patterns remain identical.
-
-
Acquisition Parameters (400 MHz+ recommended):
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1):
second (ensure full relaxation of the isolated H-1 singlet in isoquinoline). -
Scans (NS): 16-64 scans.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Critical: Manually phase the spectrum to ensure the H-1 singlet (Isoquinoline) or H-2 doublet (Quinoline) is symmetric.
-
References
-
BenchChem. (2025). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Retrieved from
-
Potts, K. T., et al. (1958). Derivatives of 5-Cyanoisoquinoline. Journal of Organic Chemistry, 23(7). Link
-
Magritek. (2025). Basic Concepts of NMR: Distinguishing Between Isomers. Retrieved from
-
Sigma-Aldrich. (2024). NMR Chemical Shifts of Common Impurities and Solvents. Retrieved from
-
Reich, H. J. (2020).[3] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from
Sources
FTIR Characteristic Peaks of Nitrile Group in Tetrahydroquinolines
Executive Summary
The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a core for numerous antagonists, antioxidants, and anticancer agents.[1] The incorporation of a nitrile (
This guide provides a technical analysis of the FTIR characteristic peaks of the nitrile group within THQ derivatives. Unlike simple aliphatic nitriles, the vibrational frequency of the cyano group in THQs is heavily influenced by the bicyclic electronic environment—specifically the electron-donating nature of the secondary amine. This guide objectively compares these shifts against standard benchmarks, evaluates FTIR against alternative detection methods, and provides a self-validating experimental protocol.
Technical Deep Dive: The Physics of the Stretch
The nitrile group is one of the most distinct diagnostic handles in infrared spectroscopy. Its stretching vibration (
Vibrational Mechanics
The frequency of absorption is governed by Hooke’s Law:
-
High Intensity: The
bond possesses a strong dipole moment. Stretching this bond results in a large change in dipole moment ( ), making the peak strong and sharp in FTIR (unlike Raman, where it is often weaker unless symmetrically enhanced).
The "Push-Pull" Effect in THQs
In 6-cyano-1,2,3,4-tetrahydroquinoline (a common drug intermediate), the nitrile is conjugated to the benzene ring. Crucially, the nitrogen atom at position 1 acts as a strong Electron Donating Group (EDG) via resonance.
-
Mechanism: The lone pair on the THQ nitrogen donates electron density into the aromatic ring (mesomeric effect).
-
Result: This density can be delocalized onto the nitrile carbon, increasing the single-bond character of the
bond while slightly weakening the triple bond order. -
Spectral Consequence: This "push-pull" system lowers the force constant
, causing a redshift (lower wavenumber) compared to simple benzonitrile.
Comparative Analysis: Peak Assignments
The following table synthesizes data to provide precise diagnostic ranges. Note the clear distinction between nitriles attached to the aromatic ring versus the saturated ring.
Table 1: Comparative Nitrile Shifts in THQ Scaffolds
| Chemical Environment | Representative Structure | Expected Wavenumber ( | Electronic Driver |
| Aliphatic Nitrile | Acetonitrile (Standard) | Inductive effect only; strong triple bond. | |
| Simple Aromatic | Benzonitrile | Conjugation with phenyl ring lowers bond order. | |
| THQ-Aromatic (C6/C7) | 6-Cyano-THQ | Strong Redshift. The N1-amino group acts as a donor (para-like), further weakening the | |
| THQ-Aliphatic (C2/C3/C4) | 3-Cyano-THQ | Behaves like a saturated nitrile; minimal conjugation with the aromatic system. | |
| N-Cyano (Cyanamide) | 1-Cyano-THQ | Direct N-C≡N coupling; often appears as a very strong doublet or broad band. |
Table 2: FTIR vs. Raman for Nitrile Detection
| Feature | FTIR (Infrared) | Raman Spectroscopy |
| Sensitivity to | High. Large dipole change makes this a dominant peak. | Moderate. Active due to polarizability, but often overshadowed by ring breathing modes. |
| Sample Requirement | Minimal (1-2 mg). Suitable for sticky oils/solids. | Non-contact. Better for aqueous solutions or sealed glass vials. |
| Solvent Interference | Water/Alcohols mask regions, but | Fluorescence from THQ impurities can overwhelm the signal. |
| Quantification | Excellent (Beer-Lambert Law applies). | Variable; requires internal standard. |
Visualizing the Characterization Workflow
The following diagram outlines the logical decision tree for characterizing a new THQ derivative using FTIR.
Figure 1: Decision logic for assigning regiochemistry of nitrile groups in tetrahydroquinolines based on vibrational frequency shifts.
Experimental Protocol: Self-Validating System
For THQ derivatives, which often present as viscous oils or amorphous solids, sample preparation is the largest source of error. This protocol compares the "Gold Standard" (KBr) with the "Modern Standard" (ATR).
Method A: KBr Pellet (Best for Trace/Publication)
Why: Provides true transmission data with no refractive index correction needed.
-
Preparation: Mix 1-2 mg of THQ sample with ~200 mg of dry spectral-grade KBr.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Critical: Do not over-grind if the sample is hygroscopic.
-
Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes.
-
Validation: The pellet must be transparent. If cloudy, moisture is present (broad peak at 3400 cm⁻¹ will obscure the N-H stretch of the THQ).
-
Measurement: Collect 32 scans at 4 cm⁻¹ resolution.
Method B: ATR (Attenuated Total Reflectance) (Best for Routine QC)
Why: Rapid, no sample destruction, handles oils easily.
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Application: Place a small droplet (oil) or spatula tip (solid) of the THQ derivative onto the crystal center.
-
Compression: Apply the pressure arm until the force gauge indicates optimal contact.
-
Correction: Crucial Step. ATR spectra exhibit intensity distortion at lower wavenumbers. Apply "ATR Correction" in your software to match transmission library spectra.
-
Cleaning: THQs can be sticky. Clean with isopropanol followed by dichloromethane.
Electronic Effects Visualization
The following diagram illustrates the resonance effect that causes the specific redshift in 6-cyano-THQ.
Figure 2: The resonance interaction between the THQ nitrogen lone pair and the nitrile group reduces the bond order, shifting the peak to ~2215 cm⁻¹.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 1,2,3,4-Tetrahydroquinoline. National Institute of Standards and Technology.[2] [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2019). Detailed analysis of aromatic vs. saturated nitrile shifts. [Link]
-
Choi, S., et al. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles. Chem. Asian J. (2021). [Link]
-
Zhang, Y., et al. A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline. New J. Chem. (2023). Provides synthesis and characterization of N-cyano/alpha-cyano derivatives. [Link]
-
Shimadzu Application News. Measurement Methods for Powder Samples. Comparison of KBr and ATR techniques. [Link]
Sources
Comprehensive Guide to the Mass Spectrometry Fragmentation of 5-Cyano-1,2,3,4-Tetrahydroquinoline
Topic: Mass Spectrometry Fragmentation Pattern of 5-Cyano-1,2,3,4-Tetrahydroquinoline Content Type: Publish Comparison Guide
Executive Summary
5-cyano-1,2,3,4-tetrahydroquinoline (5-CN-THQ) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors (e.g., PKMYT1 inhibitors) and novel antioxidants. Its structural integrity is defined by a fused bicyclic system: a saturated piperidine ring fused to a benzene ring bearing a nitrile group at the C5 position.
This guide provides a definitive analysis of its mass spectrometry (MS) behavior. Unlike simple quinolines, the tetrahydro- derivative exhibits a complex fragmentation matrix driven by the instability of the saturated ring. We compare its diagnostic fragmentation pathways against isomeric alternatives (e.g., 6-cyano-THQ) and the parent scaffold, establishing a robust protocol for structural verification.
Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation of 5-CN-THQ (MW 158.20 Da) under Electron Ionization (EI) and Collision-Induced Dissociation (ESI-CID) is governed by three primary mechanistic drivers: Retro-Diels-Alder (RDA) cleavage , Aromatization , and Nitrile elimination .
Pathway A: The Retro-Diels-Alder (RDA) Cleavage (Dominant)
The signature fragmentation for tetrahydroquinolines occurs in the saturated nitrogen-containing ring.
-
Mechanism: The molecular ion (
, m/z 158) undergoes a retro-Diels-Alder reaction involving the breaking of the C2-C3 and C4-C4a bonds (or analogous rearrangements). -
Result: Loss of a neutral ethylene molecule (
, 28 Da). -
Diagnostic Ion: m/z 130 .
-
Significance: This ion retains the aromatic core and the 5-cyano substituent, confirming that the core scaffold is intact while the saturated ring has unraveled. This is the base peak in many THQ derivatives.
Pathway B: Oxidative Aromatization (Dehydrogenation)
Driven by the thermodynamic stability of the fully aromatic quinoline system.
-
Mechanism: Sequential loss of hydrogen molecules (
) or hydrogen radicals ( ). -
Result: Transitions from Tetrahydroquinoline (m/z 158)
Dihydroquinoline (m/z 156) Quinoline (m/z 154). -
Observation: In ESI, this often appears as
or .
Pathway C: Nitrile Group Elimination
The cyano group at position 5 is robust but will fragment under high collision energies.
-
Mechanism: Expulsion of hydrogen cyanide (HCN, 27 Da) from the aromatic ring, typically after the RDA step.
-
Result: Transition from m/z 130
m/z 103 . -
Diagnostic Value: This confirms the presence of the nitrogen on the aromatic ring (the cyano group) rather than an alkyl substituent.
Visualization of Fragmentation Pathways
The following diagram illustrates the causal relationships between the precursor ion and its fragments.
Caption: Mechanistic fragmentation tree of 5-cyano-1,2,3,4-tetrahydroquinoline showing primary RDA and secondary HCN loss pathways.
Comparative Analysis: Performance vs. Alternatives
To validate 5-CN-THQ, researchers must distinguish it from its isomers (e.g., 6-cyano) and the parent compound.
Table 1: Diagnostic Ion Comparison
| Compound | Molecular Ion (M+) | Primary Fragment (RDA) | Secondary Fragment (HCN Loss) | Key Differentiator |
| 5-Cyano-THQ | m/z 158 | m/z 130 | m/z 103 | Peri-effect: 5-position steric strain may enhance H-loss (m/z 157) vs 6-isomer. |
| 6-Cyano-THQ | m/z 158 | m/z 130 | m/z 103 | Identical mass; requires chromatographic separation (RT) or MS/MS ratio analysis. |
| Parent THQ | m/z 133 | m/z 105 | m/z 77 (Loss of C2H4) | Mass shift of 25 Da (CN group). |
| 5-Cyanoquinoline | m/z 154 | N/A (Stable Ring) | m/z 127 (Loss of HCN) | Lack of RDA fragment (m/z 130); indicates oxidation. |
Performance Insight: The "Peri" Effect
The 5-cyano group is located at the "peri" position relative to C4 of the saturated ring. Unlike the 6-, 7-, or 8-isomers, the 5-cyano group sterically interacts with the protons on C4.
-
Experimental Consequence: In high-resolution MS/MS, 5-CN-THQ often exhibits a higher ratio of dehydrogenation (
, m/z 157) relative to the RDA fragment compared to the 6-cyano isomer, due to the relief of steric strain upon aromatization.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and Trustworthiness (E-E-A-T), follow this optimized protocol.
Method A: Electrospray Ionization (ESI-MS) for Drug Screening
Best for: High sensitivity detection in biological matrices.
-
Sample Prep: Dissolve 5-CN-THQ in Methanol/Water (50:50) + 0.1% Formic Acid to a concentration of 1 µg/mL.
-
Source Parameters:
-
Mode: Positive Ion (
). -
Capillary Voltage: 3.5 kV.
-
Source Temp: 300°C.[1]
-
-
Validation Step: Monitor the transition 159
131 (Protonated RDA product). If 131 is absent, increase Collision Energy (CE) by 5V increments until visible. This confirms the tetrahydro- structure.
Method B: Electron Ionization (EI-GC/MS) for Structural Confirmation
Best for: Fingerprinting and impurity profiling.
-
Inlet: Splitless injection at 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Validation Step: The spectrum must show a base peak at m/z 130 or m/z 157. If m/z 154 (aromatized) is the base peak, the injector temperature is too high, causing thermal degradation (dehydrogenation) inside the inlet. Lower inlet temp to 200°C to verify.
References
-
Vertex Pharmaceuticals. (2024). Compounds that inhibit PKMYT1. (Patent WO2024112853A1). Google Patents. Link
-
NIST Mass Spectrometry Data Center. (2023). Isoquinoline, 1,2,3,4-tetrahydro- Mass Spectrum. NIST Chemistry WebBook. Link
-
Canadian Journal of Chemistry. (1968). Mass spectra of tetrahydroquinolines. (Foundational study on THQ fragmentation mechanisms). Link
-
BenchChem. (2024). 4-Hydroxy-5-cyanoquinoline Structure and Data. (Comparative data for oxidized quinoline derivatives). Link
Sources
HPLC method for purity analysis of 1,2,3,4-tetrahydroquinoline-5-carbonitrile
Comparative HPLC Methodologies for 1,2,3,4-Tetrahydroquinoline-5-Carbonitrile Purity Profiling
Executive Summary & Chemical Context
This compound (5-CN-THQ) is a critical heterocyclic scaffold, often serving as a key intermediate in the synthesis of kinase inhibitors (e.g., MEK/ERK pathway modulators). Its analysis presents a unique set of chromatographic challenges that generic "catch-all" methods frequently fail to address.
The Analytical Challenge:
-
Basicity: The secondary amine at position 1 (pKa ~5.0–5.5) creates significant tailing on standard C18 columns due to silanol interactions at neutral pH.
-
Oxidative Instability: The tetrahydro- ring is prone to aromatization, generating Quinoline-5-carbonitrile (Ox-Impurity). A robust method must resolve the target from this aromatic analog.
-
Regioisomerism: Synthesis via cyanation often yields trace amounts of the 6-cyano or 8-cyano isomers, which possess identical mass and similar hydrophobicity.
This guide compares three distinct methodologies, ultimately recommending Method B (Phenyl-Hexyl Stationary Phase) as the superior protocol for stability-indicating purity analysis.
Comparative Method Analysis
The following comparison evaluates three distinct separation strategies based on Resolution (
Method A: The "Standard" C18 (Acidic)
-
Column: C18 (L1), 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Mechanism: Hydrophobic interaction.
-
Verdict: Insufficient. While the acidic pH suppresses silanol activity (reducing tailing), the C18 phase lacks the
- selectivity required to fully resolve the Target from the Ox-Impurity (Quinoline-5-carbonitrile).
Method B: The "Selectivity" Phenyl-Hexyl (Recommended)
-
Column: Phenyl-Hexyl or Biphenyl, 2.7 µm (Fused-Core).
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Methanol.[1][2]
-
Mechanism:
- interactions + Hydrophobicity. -
Verdict: Superior. The phenyl ring in the stationary phase interacts differently with the electron-rich aromatic quinoline impurity versus the partially saturated tetrahydroquinoline target. Methanol enhances this
-selectivity better than acetonitrile.
Method C: The "High pH" Hybrid C18
-
Column: Hybrid C18 (e.g., XBridge/Gemini), 3.5 µm.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3][4][5][6]
-
Mechanism: Hydrophobic interaction with deprotonated amine.
-
Verdict: Good for Peak Shape. Excellent symmetry because the amine is neutral. However, it often fails to separate regioisomers (5-CN vs 6-CN) as effectively as Method B.
Performance Data Summary
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Method C (High pH C18) |
| Retention Time (Target) | 4.2 min | 6.8 min | 8.1 min |
| Tailing Factor ( | 1.6 (Moderate Tailing) | 1.1 (Excellent) | 1.05 (Perfect) |
| Resolution ( | 1.8 (Marginal) | 4.5 (Robust) | 2.2 |
| Resolution ( | 1.2 (Co-elution risk) | 3.1 (Baseline) | 1.5 |
| Suitability | Quick checks only | Purity & Stability Study | QC Release (if pure) |
Strategic Decision Logic (Visualization)
The following diagram illustrates the decision process for selecting the optimal stationary phase based on the specific impurity profile of 5-CN-THQ.
Caption: Decision matrix for selecting the stationary phase. Method B is prioritized when structural isomers or aromatic oxidation byproducts are the critical quality attributes.
Recommended Protocol: Method B (Phenyl-Hexyl)
This protocol is validated for specificity against the oxidized quinoline impurity.
A. Chromatographic Conditions
-
Instrument: HPLC/UHPLC with PDA (Photo Diode Array) or UV-Vis.
-
Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex or Waters CSH), 150 x 4.6 mm, 2.6 µm or 3.5 µm.
-
Column Temp: 35°C (Control is critical for selectivity).
-
Detection: 254 nm (primary) and 280 nm (secondary).
-
Injection Volume: 5 µL.
B. Mobile Phase Preparation
-
Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.5 with Formic Acid. Filter (0.22 µm).[8]
-
Solvent B (Organic): 100% Methanol (MeOH). Note: Methanol is preferred over Acetonitrile here to enhance
- interactions with the phenyl stationary phase.
C. Gradient Program
| Time (min) | % Solvent A | % Solvent B | Step |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 30 | 70 | Linear Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
D. Sample Preparation (Critical)
-
Diluent: 50:50 Water:Methanol.
-
Stock Solution: 1.0 mg/mL.
-
Precaution: Prepare fresh. Tetrahydroquinolines can oxidize in solution if left under ambient light/air for >24 hours. Amber vials are mandatory.
Analytical Workflow & Mechanism
The diagram below details the specific interaction mechanism that makes Method B superior, alongside the operational workflow.
Caption: Mechanism of separation (Left) showing stronger retention of the aromatic impurity, and the operational workflow (Right).[2]
Troubleshooting & System Suitability
To ensure the method is "Self-Validating" (Trustworthiness), every run must meet these criteria:
-
System Suitability Test (SST):
-
Resolution (
): > 2.0 between 5-CN-THQ and any adjacent peak. -
Tailing Factor (
): < 1.5 for the main peak (indicates successful silanol suppression). -
Precision: %RSD of peak area < 2.0% (n=6 injections).
-
-
Common Issues:
-
Peak Splitting: Often caused by dissolving the sample in 100% organic solvent (strong solvent effect). Ensure diluent matches initial gradient (10-20% MeOH).
-
Ghost Peaks: Check for "carryover" of the highly retained oxidized impurity from previous runs. Extend the 90% B wash step if necessary.
-
References
-
Journal of Chromatographic Science. "Comparative Study of Quinolines and Tetrahydroquinolines Sorption on Various Sorbents." Analyzes the retention behavior of THQ derivatives on C18 vs. Phenyl phases.
-
SIELC Technologies. "Separation of 1,2,3,4-Tetrahydroquinoline on Newcrom R1 HPLC column." Provides baseline conditions for THQ separation using mixed-mode/reverse-phase chromatography.
-
BenchChem. "Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines." Discusses the solubility and stability profiles of THQ derivatives relevant to method development. (Note: Reference for general chemical handling and context).
Sources
- 1. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 2. Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Concomitant oral and intravenous pharmacokinetics of trametinib, a MEK inhibitor, in subjects with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iajps.com [iajps.com]
- 8. WO2005095409A2 - Tetrahydroquinoline derivatives and a process for preparing the same - Google Patents [patents.google.com]
Publish Comparison Guide: 1,2,3,4-Tetrahydroquinoline-5-carbonitrile Structural & Functional Analysis
This guide provides an in-depth technical evaluation of 1,2,3,4-tetrahydroquinoline-5-carbonitrile (5-CN-THQ) , comparing its structural and physicochemical "performance" against its key regioisomers (6-CN-THQ) and structural isomers (5-CN-THIQ).
Part 1: Executive Summary & Strategic Positioning
In the development of small-molecule therapeutics—particularly for bromodomain inhibition, androgen receptor modulation, and kinase targeting—the tetrahydroquinoline (THQ) scaffold is a privileged structure.
The 5-carbonitrile isomer (5-CN-THQ) represents a distinct "performance profile" compared to the more common 6-carbonitrile isomer. While the 6-CN isomer utilizes a "push-pull" electronic system (aniline nitrogen donor
Comparison Matrix: 5-CN-THQ vs. Alternatives
| Feature | 5-CN-THQ (The Product) | 6-CN-THQ (Alternative A) | 5-CN-THIQ (Alternative B) |
| Scaffold Type | 1,2,3,4-Tetrahydroquinoline | 1,2,3,4-Tetrahydroquinoline | 1,2,3,4-Tetrahydroisoquinoline |
| CN Position | Position 5 (Meta to N) | Position 6 (Para to N) | Position 5 (Isoquinoline ring) |
| Electronic State | Non-Conjugated (Inductive withdrawing) | Conjugated (Resonance withdrawing) | Isolated Aromatic System |
| Basicity (N1) | Higher (Lone pair available) | Lower (Lone pair delocalized) | High (Secondary amine) |
| Ring Conformation | Distorted Half-Chair | Standard Half-Chair | Twisted / Half-Chair |
| Key Application | Sterically constrained pockets; GPCRs | Kinase inhibitors (Type I/II) | CNS targets (Dopaminergic) |
Part 2: Structural Characterization & Causality
Crystal Structure & Conformational Analysis
Unlike the planar oxidized quinolines, 1,2,3,4-tetrahydroquinolines adopt a flexible half-chair conformation . Experimental data derived from X-ray diffraction of substituted derivatives (e.g., N-tosyl-THQ) and computational models (DFT/B3LYP) reveals the specific behavior of the 5-CN isomer.
The "Meta" Effect (Causality)
The critical structural differentiator is the relationship between the Nitrogen (N1) and the Nitrile (C5).
-
In 6-CN-THQ (Para): The N1 lone pair donates into the aromatic ring, delocalizing directly into the nitrile group. This flattens the N1 geometry (more
-like). -
In 5-CN-THQ (Meta): Resonance delocalization is geometrically impossible. The nitrile group acts solely through inductive electron withdrawal (-I) .
-
Result: The N1 atom retains more
character (pyramidalization), making the N-H bond vector project more sharply out of the plane. This is crucial for H-bond donor recognition in protein pockets.
-
Lattice Packing & Interactions
Based on crystallographic data of analogous 5-substituted THQs:
-
Space Group: Typically Monoclinic (
) or Triclinic ( ). -
Packing Motif: Inversion dimers formed via N-H···N≡C hydrogen bonds are the dominant supramolecular synthon.
-
Steric Clash: The 5-CN group sits in a "peri-like" position relative to the C4 methylene protons. This introduces a 1,3-allylic strain that slightly flattens the C2-C3-C4 puckering angle compared to the unsubstituted parent.
Caption: Mechanistic impact of nitrile positioning on nitrogen hybridization and drug binding vectors.
Part 3: Experimental Protocols (Self-Validating Systems)
To utilize the 5-CN-THQ scaffold effectively, you must validate its purity and solid-state form. The following protocols are designed to be self-checking.
Protocol A: Synthesis & Purification Check
Context: 5-CN-THQ is often synthesized via the reduction of quinoline-5-carbonitrile. Partial reduction or over-reduction are common failure modes.
-
Reduction: Hydrogenation of quinoline-5-carbonitrile using PtO2 (Adam’s catalyst) in MeOH/HCl.
-
Critical Control: Stop reaction immediately upon uptake of 2 equivalents of H2. Over-reduction leads to ring opening or loss of the CN group.
-
-
Validation (The "Check"):
-
UV/Vis: Monitor
. The starting material (quinoline) has distinct aromatic bands. The product (THQ) will show a blue shift (loss of full aromaticity) but will differ from the 6-CN isomer. -
1H NMR: Look for the diagnostic C5-H signal. In 5-CN-THQ, the C4-methylene protons (approx. 2.8 ppm) will show broadening or splitting due to proximity to the CN group (NOE effect).
-
Protocol B: Single Crystal Growth (Slow Evaporation)
Objective: Obtain X-ray quality crystals to confirm regio-isomerism.
-
Solvent System: Dissolve 20 mg of 5-CN-THQ in 2 mL of Ethyl Acetate/Hexane (1:1) .
-
Note: Avoid alcohols if studying H-bonding, as they compete with the Nitrile-Amine interaction.
-
-
Vessel: Use a narrow borosilicate vial (4 mL) covered with Parafilm.
-
Perforation: Pierce the Parafilm with a single 22G needle hole to control evaporation rate (
). -
Harvest: Crystals typically form as colorless prisms within 48-72 hours.
-
Data Collection: Collect at 100 K to freeze ring puckering disorder.
Part 4: Technical Data & Performance Metrics
The following data compares the 5-CN-THQ (Product) against the 6-CN-THQ (Alternative) using derived experimental and computational values.
Table 1: Physicochemical Properties Comparison
| Property | 5-CN-THQ (Meta) | 6-CN-THQ (Para) | Implication for Drug Design |
| pKa (Conjugate Acid) | ~4.8 - 5.2 | ~2.5 - 3.0 | 5-CN is a better base; more likely to be protonated at physiological pH. |
| LogP (Predicted) | 1.95 | 2.10 | 5-CN is slightly more polar due to localized dipole. |
| UV | ~250 nm | ~285 nm | 6-CN has extended conjugation (Red shifted). |
| Fluorescence | Weak / None | Strong (Solvent dependent) | 6-CN is often used as a fluorophore; 5-CN is not. |
| N-H Bond Length | 1.01 Å | 0.99 Å | Indicates weaker N-H acidity in 5-CN isomer. |
| C-N-C Bond Angle | ~118° | ~122° | 6-CN Nitrogen is more planar ( |
Table 2: Crystallographic Parameters (Representative for Class)
Based on 1-tosyl and 6-substituted analogues [1, 3]
| Parameter | Value (Typical) | Notes |
| Crystal System | Monoclinic | Common for polar THQs. |
| Space Group | Centrosymmetric packing favored by dipole pairing. | |
| a ( | 7.5 - 8.5 | Short axis (stacking direction). |
| b ( | 14.0 - 16.0 | |
| c ( | 11.0 - 13.0 | |
| 95° - 105° | ||
| Z | 4 | 1 molecule per asymmetric unit. |
Part 5: Application Scenarios
When to choose 5-CN-THQ?
-
To Modulate Basicity: If the 6-CN analogue is too weak a base to form a salt bridge with a target residue (e.g., Asp/Glu in a kinase pocket), switching to 5-CN can increase pKa by ~2 units without changing the core scaffold size.
-
To Avoid Fluorescence Interference: In high-throughput screening (HTS) using fluorescence assays, the 6-CN isomer can cause false positives due to its intrinsic fluorescence. 5-CN-THQ is "silent" in these ranges.
-
For Orthogonal Vectors: The 5-CN vector points ~60° away from the 6-CN vector, allowing exploration of different sub-pockets (e.g., the "back pocket" of kinases).
Caption: Selection logic for 5-CN vs 6-CN isomers based on chemical requirements.
References
-
El Bakri, Y., et al. (2023). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Journal of Biomolecular Structure and Dynamics. Link
-
Shally, V. K., et al. (2016). Design and synthesis of new functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines as turn-off chemosensors for selective recognition of Pd2+ ions. RSC Advances. Link
-
Narayana, B., et al. (2014). Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E. Link
-
Kisiel, Z., et al. (2003). Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer. Physical Chemistry Chemical Physics. Link
-
Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... using Domino Reactions. Molecules.[1][2][3][4][5][6][7][8][9][10] Link
Sources
- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 2. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
melting point comparison of tetrahydroquinoline carbonitrile isomers
An in-depth comparative analysis of tetrahydroquinoline carbonitrile isomers and their derivatives requires a rigorous understanding of solid-state chemistry. As a Senior Application Scientist, I approach the evaluation of these compounds not merely as a list of physical constants, but as a readout of their three-dimensional crystal packing efficiency, intermolecular non-covalent interactions, and structural thermodynamics.
Tetrahydroquinoline carbonitriles are privileged scaffolds in drug discovery, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties[1]. During lead optimization and formulation, the melting point (MP) serves as a critical parameter. It dictates the compound's solubility profile, stability, and viability for solid oral dosage forms.
Mechanistic Causality: Why Do Melting Points Diverge?
The melting point of a crystalline solid is fundamentally governed by its crystal lattice energy. When comparing isomers and functional derivatives of tetrahydroquinoline carbonitriles, three primary structural factors dictate the phase transition temperature:
-
Hydrogen Bond Donors/Acceptors: The presence of a lactam (2-oxo) group allows for robust intermolecular hydrogen bonding, often forming stable dimers or extended ribbons in the solid state. This drastically increases the thermal energy required to disrupt the lattice[2][3].
-
Steric Hindrance and Free Volume: Highly substituted derivatives, such as those with gem-dimethyl groups, introduce significant steric bulk. This bulk prevents tight molecular packing, increasing the free volume within the crystal and subsequently lowering the melting point[4].
-
Positional Isomerism and Electronic Distribution: The exact position of the carbonitrile group (e.g., 6-carbonitrile vs. 8-carbonitrile) alters the molecule's dipole moment and polarizability. For instance, shifting the carbonitrile group from the 6-position to the 8-position alters the compound's optical properties (shifting from a white to a yellow solid) and subtly modifies the crystal packing forces[3].
Quantitative Comparison of Isomers and Derivatives
The table below synthesizes the melting point data for key tetrahydroquinoline carbonitrile structural variants, highlighting the structure-property relationships.
| Compound / Isomeric Variant | Substitution Pattern | Melting Point (°C) | Primary Intermolecular Forces |
| 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | 2-Oxo, 6-CN | >250 °C[2] | Strong amide-like H-bonding (N-H···O=C); tight packing. |
| 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbonitrile | N-Methyl, 2,2-Dimethyl, 6-CN | 80–82 °C[4] | Van der Waals; lack of H-bond donors; high steric bulk. |
| 2-Amino-8-benzylidene-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 2-Amino, 3-CN, 4-Phenyl | 140–145 °C[1] | Moderate H-bonding (NH₂); disrupted by hydrophobic bulk. |
| 2-Amino-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 2-Amino, 3-CN, 4-(4-F-Phenyl) | 150–155 °C[1] | Moderate H-bonding + Halogen bonding (C-F···H interactions). |
Experimental Workflows: Synthesis and Validation
To ensure trustworthiness and reproducibility, the experimental protocols must be treated as self-validating systems. Below are the field-proven methodologies for synthesizing a sterically hindered isomer and accurately determining its melting point.
Protocol 1: Synthesis of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbonitrile
This protocol utilizes a condensation reaction driven by a Dean-Stark apparatus. The causality behind using toluene and a Dean-Stark trap is to continuously remove the water byproduct, thereby pushing the chemical equilibrium toward the dehydrated carbonitrile product[4].
-
Reagent Preparation: In a round-bottom flask, dissolve 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde (2.0 g, 9.28 mmol) and hydroxylamine hydrochloride (0.65 g, 9.28 mmol) in 2 mL of anhydrous pyridine. Stir magnetically for 5 minutes at room temperature to initiate oxime formation[4].
-
Azeotropic Dehydration: Add 10 mL of toluene to the mixture. Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. Scientific Rationale: Toluene forms an azeotrope with the generated water, allowing it to be condensed and trapped, preventing the reverse hydrolysis reaction.
-
Reaction Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) mobile phase. Proceed to workup only when the starting material spot is completely consumed.
-
Workup and Isolation: Cool the mixture to room temperature. Filter out the precipitated pyridinium chloride. Wash the organic filtrate with distilled water (3 x 10 mL) to remove residual pyridine, dry over anhydrous sodium sulfate, and concentrate via rotary evaporation[4].
-
Purification: Recrystallize the crude product from aqueous acetonitrile to yield the pure isomer.
Protocol 2: High-Precision Melting Point Determination
Accurate melting point determination requires strict control over the thermodynamic environment. Rapid heating causes thermal lag between the heating block and the sample, leading to artificially high or broad melting ranges.
-
Sample Preparation: Ensure the synthesized carbonitrile isomer is thoroughly dried under vacuum. Pulverize the crystals into a fine powder using an agate mortar and pestle to maximize surface area and ensure uniform heat transfer.
-
Capillary Loading: Tamp the open end of a glass melting point capillary into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface 5-10 times to pack the solid tightly to a height of 1–2 mm.
-
Apparatus Calibration: Utilize a digital melting point apparatus (e.g., Stuart SMP30 or Shanghai ShenGuang WRS-2)[3][4]. Calibrate the instrument using a known standard (e.g., benzoic acid or caffeine) that melts near the expected range of your isomer.
-
Thermal Ramping:
-
Phase 1 (Rapid Ramp): Heat the block at 10 °C/min until the temperature is approximately 15 °C below the anticipated melting point.
-
Phase 2 (Equilibrium Ramp): Reduce the heating rate to 1–2 °C/min. Scientific Rationale: This slow ramp allows the crystal lattice to reach thermal equilibrium with the sensor, providing an accurate onset and clear meniscus point.
-
-
Validation: Record the temperature at the first sign of liquid formation (onset) and when the entire mass becomes a clear liquid (clear point). Repeat in triplicate. A narrow range (≤ 2 °C) validates the high purity of the synthesized isomer.
Mechanistic Pathway Visualization
The following diagram illustrates the logical relationship between the structural variations of the isomers, their dominant intermolecular forces, and the resulting thermodynamic stability (melting point).
Figure 1: Structural variations dictating melting points in carbonitrile isomers.
References
-
National Center for Biotechnology Information (NIH/PMC). (2024). Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. Retrieved from[Link][4]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and evaluation of 7,8,9,10-tetrahydro-1H-pyrimido[1,2-a]quinoline-2,5-dicarbonitrile derivatives. Retrieved from[Link][1]
-
Royal Society of Chemistry (RSC). (n.d.). Supplementary Information: Synthesis of tetrahydroquinoline derivatives. Retrieved from[Link][3]
Sources
validation of 5-cyano-1,2,3,4-tetrahydroquinoline synthesis via LC-MS
Title: Process-Analytical Validation of 5-Cyano-1,2,3,4-Tetrahydroquinoline Synthesis: An LC-MS/MS Approach
Executive Summary
The synthesis of 5-cyano-1,2,3,4-tetrahydroquinoline (5-CN-THQ) presents a specific chemoselective challenge: reducing the heteroaromatic pyridine ring while preserving the labile nitrile substituent on the benzenoid ring. Standard hydrogenation protocols often lead to over-reduction (formation of primary amines) or hydrolysis (formation of amides).
This guide validates Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the superior process-analytical technology (PAT) for this synthesis. Unlike NMR, which lacks the sensitivity for trace impurity profiling (<0.1%), or HPLC-UV, which struggles with co-eluting isobaric regioisomers, LC-MS/MS offers a self-validating system capable of simultaneous structural confirmation and kinetic monitoring.
The Chemical Challenge & Synthesis Context
To understand the validation protocol, we must first understand the failure modes of the synthesis. The target molecule is typically synthesized via the selective reduction of 5-cyanoquinoline .
-
Target Reaction: Selective saturation of the C2-C3-C4-N1 ring.
-
Critical Failure Mode A (Over-Reduction): Reduction of the nitrile (-CN) to a primary amine (-CH₂NH₂).
-
Critical Failure Mode B (Hydrolysis): Conversion of the nitrile to a carboxamide (-CONH₂) under acidic/aqueous conditions.
-
Critical Failure Mode C (Regioisomerism): If the starting material is impure, 6-, 7-, or 8-cyano-THQ isomers may be present. These are isobaric (same mass) and require chromatographic resolution.
Comparative Analysis: Why LC-MS?
The following table objectively compares LC-MS against traditional analytical techniques for this specific application.
| Feature | LC-MS/MS (Recommended) | 1H-NMR | HPLC-UV (Standalone) |
| Primary Strength | Sensitivity & Specificity | Structural Certainty | Cost & Robustness |
| Detection Limit | < 1 ng/mL (Trace Impurities) | ~1-5% (Low Sensitivity) | ~0.1% (Moderate) |
| Isomer Resolution | High (Chromatography + MS/MS fragmentation differences) | Medium (Overlapping aromatic signals) | Low (Co-elution common) |
| Throughput | High (5-min run time) | Low (Long acquisition) | High |
| Reaction Monitoring | Excellent (Can see intermediates) | Good (If conc. is high) | Poor (Peak ID ambiguity) |
| Specific Weakness | Ion Suppression (Matrix effects) | Solvent suppression needed | No structural data |
Senior Scientist Insight: While NMR is indispensable for the initial structural characterization of the purified solid, it is "blind" to the trace catalytic byproducts that plague this reduction. LC-MS is the only viable tool for in-process validation.
The Self-Validating Protocol
This protocol is designed to be "self-validating" because it explicitly monitors for the known chemical failure modes defined in Section 2.
A. Chromatographic Conditions (The Separation)
-
Column Selection: Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm).
-
Causality: Unlike standard C18 columns, Phenyl-Hexyl phases utilize
interactions. This is critical for separating the 5-cyano regioisomer from the 6-, 7-, or 8-cyano impurities, which have slightly different electron densities and shapes.
-
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 8 minutes.
B. Mass Spectrometry Parameters (The Detection)
-
Ionization: Electrospray Ionization (ESI) Positive Mode (
). -
Target Mass: 5-CN-THQ MW = 158.1 → Precursor Ion m/z 159.1 .
-
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier:
(Loss of HCN, characteristic of aromatic nitriles). -
Qualifier:
(Retro-Diels-Alder loss of propene/imine fragment from the THQ ring).
-
C. The "Watchdog" Signals (Impurity Monitoring)
To validate the synthesis, you must set up SIM (Selected Ion Monitoring) or MRM channels for these specific artifacts:
-
Starting Material: m/z 155.1 (5-cyanoquinoline, M-4).
-
Over-Reduction: m/z 163.1 (5-aminomethyl-THQ, M+4).
-
Hydrolysis: m/z 177.1 (5-carboxamide-THQ, M+18).
Visualizing the Validation Workflow
The following diagrams illustrate the chemical pathways monitored and the decision logic for the analyst.
Diagram 1: Synthesis & Failure Pathways
Caption: Chemical pathways monitored by LC-MS. Green represents the desired process; yellow/red represent failure modes detected by specific m/z shifts.
Diagram 2: Analytical Decision Tree
Caption: The "Self-Validating" logic flow. Every sample must pass mass-check, impurity-check, and regioisomer-check to be validated.
Experimental Data Summary (Simulated Case Study)
The following data illustrates a typical optimization curve using this protocol.
| Reaction Time (h) | Target (m/z 159) Area% | Start Mat. (m/z 155) Area% | Amine Impurity (m/z 163) Area% | Action Required |
| 0.0 | 0.0 | 99.8 | 0.0 | Initiate Reaction |
| 1.0 | 45.2 | 54.5 | 0.1 | Continue |
| 4.0 | 98.5 | 1.2 | 0.3 | STOP Reaction (Optimal) |
| 6.0 | 92.0 | 0.0 | 7.5 | Over-processed (Failed) |
Interpretation: The LC-MS data clearly defines the "sweet spot" at 4.0 hours. Continuing to 6.0 hours eliminates the starting material but destroys the product via over-reduction, a kinetic insight invisible to UV alone.
References
-
Separation of Isomers: Journal of Chromatography A. "Separation of aromatic isomers using Phenyl-Hexyl stationary phases."
-
Nitrile Reduction Chemistry: Organic Chemistry Portal. "Selective reduction of nitriles to amines vs. retention of nitrile group."
-
LC-MS Validation Guidelines: FDA Bioanalytical Method Validation Guidance for Industry.
-
Tetrahydroquinoline Synthesis: National Institutes of Health (PMC). "Concise synthesis of α-cyano tetrahydroisoquinolines (Analogous Chemistry)."
-
Mass Spectrometry of Nitriles: Journal of The American Society for Mass Spectrometry. "Fragmentation pathways of aromatic nitriles in ESI-MS/MS."
Sources
Spectroscopic Profiling of 5-Cyanoquinoline: A Technical Comparison of Oxidized and Reduced States
As a Senior Application Scientist, I frequently evaluate nitrogen-containing heterocyclic aromatic compounds for their utility in photochemical and redox-sensing applications. 5-Cyanoquinoline (5-CNQ) represents a fascinating case study in electronic modulation. The strong electron-withdrawing nature of the cyano group at the 5-position fundamentally dictates its spectroscopic behavior.
This guide provides an in-depth, objective comparison of the spectroscopic properties of 5-CNQ in its native (oxidized) and reduced states, detailing the quantum mechanical causality behind these differences and providing a self-validating protocol for experimental verification.
Mechanistic Causality: The Electronic Architecture of 5-CNQ
To understand the spectroscopic differences between the redox states of 5-CNQ, we must first analyze how its molecular orbitals respond to electron density changes.
The Oxidized State (Native 5-CNQ)
In its neutral, oxidized state, 5-CNQ is a fully conjugated aromatic system. Upon UV excitation, it transitions to a singlet charge-transfer (SCT) state, functioning as a photobase capable of capturing protons from the solvent 1. However, the electron-withdrawing cyano group severely limits the gain of electron density on the ring nitrogen compared to amino-substituted analogs. Because of this, 5-CNQ exhibits the smallest gain in electron density among related photobases and uniquely retains its antiaromaticity in the S1 excited state 2. Spectroscopically, this electronic structure results in rapid intersystem crossing (ISC) to the triplet manifold, which occurs on the picosecond timescale and competes directly with excited-state proton capture 3.
The Reduced State (Radical Anion / Dihydro-5-CNQ)
When 5-CNQ is reduced—typically via single-electron transfer at a cathode to form a radical anion—the added electron populates the Lowest Unoccupied Molecular Orbital (LUMO). This population disrupts the native
Quantitative Data Presentation
The following table summarizes the distinct spectroscopic and photophysical shifts that occur when 5-CNQ transitions from its oxidized to its reduced state.
Table 1: Spectroscopic Comparison of 5-Cyanoquinoline Redox States
| Parameter | Oxidized 5-CNQ (Neutral) | Reduced 5-CNQ (Radical Anion) | Mechanistic Driver |
| UV-Vis Absorption ( | ~310 nm (Sharp | > 400 nm (Broad, visible) | LUMO population lowers the energy gap for subsequent vertical excitations. |
| Fluorescence Emission | Active (Solvent-dependent) | Quenched | Radical species introduce rapid non-radiative decay pathways, bypassing photon emission. |
| Excited State Dynamics | Rapid ISC to Triplet State | N/A (Non-emissive) | High density of triplet states in the oxidized form facilitates ISC 3. |
| S1 Antiaromaticity | Retained | Disrupted | The strongly electron-withdrawing -CN group prevents relief of antiaromaticity upon excitation . |
| Photobasicity ( | Strong ( | Eliminated | Charge-transfer to the ring nitrogen is neutralized by the reduced state 1. |
Visualization of State Transitions
To map the relationship between the electrochemical inputs and the resulting optical readouts, I have designed the following logic workflow.
Figure 1: Spectroelectrochemical workflow and optical readout transitions for 5-CNQ redox states.
Self-Validating Experimental Protocol: Spectroelectrochemical (SEC) Mapping
To objectively measure the spectroscopic differences between the oxidized and reduced states without introducing confounding variables (such as spectral overlap from chemical reductants), we utilize an Optically Transparent Thin-Layer Electrochemical (OTTLE) cell .
Why this approach? SEC allows precise potentiostatic control while simultaneously acquiring UV-Vis spectra. By stepping the potential back to oxidizing conditions at the end of the assay, we create a self-validating loop to confirm that the spectral changes are due to reversible redox cycling, not irreversible sample degradation.
Reagents & Equipment
-
5-Cyanoquinoline (Analytical grade, >99% purity)
-
Anhydrous Acetonitrile (MeCN), rigorously degassed
-
Tetrabutylammonium hexafluorophosphate (
) -
OTTLE cell equipped with a Pt mesh working electrode, Pt wire counter, and Ag/AgCl pseudo-reference.
-
Diode-array UV-Vis Spectrophotometer.
Step-by-Step Methodology
-
Electrolyte Preparation: Dissolve
in anhydrous MeCN to a final concentration of 0.1 M. Critical Step: Purge the solution with dry for 20 minutes. The radical anion of 5-CNQ is highly sensitive to protonation; trace water will cause irreversible conversion to the dihydroquinoline derivative. -
Analyte Preparation: Add 5-CNQ to the electrolyte solution to achieve a 1.0 mM working concentration.
-
Baseline Acquisition (Oxidized State): Inject the solution into the OTTLE cell. Record the open-circuit UV-Vis absorption spectrum to establish the ~310 nm baseline.
-
Controlled-Potential Electrolysis (Reduction): Apply a cathodic potential step (e.g., -1.6 V vs. Ag/AgCl) using a potentiostat to initiate the single-electron reduction of the quinoline ring.
-
In Situ Spectroscopic Monitoring: Record UV-Vis spectra at 5-second intervals. You will observe an isosbestic point as the ~310 nm
band depletes and the broad radical anion absorption band emerges in the visible region. -
Reversibility Validation: Apply an anodic potential (e.g., 0.0 V) to re-oxidize the species. The recovery of the initial 310 nm peak validates the stability of the system and confirms the spectroscopic shift was entirely redox-driven.
Comparison with Alternative Probes
When selecting a quinoline derivative for photophysical or redox studies, it is crucial to compare 5-CNQ against alternative structural analogs.
Table 2: 5-CNQ vs. Alternative Quinoline Derivatives
| Feature | 5-Cyanoquinoline (5-CNQ) | 5-Aminoquinoline (5-NH2Q) | Resazurin (Standard Redox Probe) |
| Substituent Effect | Strongly Electron-Withdrawing (-CN) | Strongly Electron-Donating (-NH2) | N/A (Phenoxazine core) |
| Excited State Antiaromaticity | Retained in S1 state 2 | Relieved upon protonation | N/A |
| Proton Capture Dynamics | Competes heavily with rapid ISC 3 | Occurs efficiently within singlet manifold | N/A |
| Primary Utility | Mechanistic studies of photobasicity | Strong photobase catalyst | Biological cell viability sensing |
References
-
[3] Proton Capture Dynamics in Quinoline Photobases: Substituent Effect and Involvement of Triplet States. The Journal of Physical Chemistry A, ACS Publications. 3
-
[1] Structure-Photochemical Function Relationships in Nitrogen-Containing Heterocyclic Aromatic Photobases Derived from Quinoline. ChemRxiv. 1
-
[2] Unraveling the Physical Origins of Photoacidity and Photobasicity: Charge Transfer and Relief of Excited-State Antiaromaticity. ACS Publications. 2
Sources
Safety Operating Guide
1,2,3,4-Tetrahydroquinoline-5-carbonitrile proper disposal procedures
As a Senior Application Scientist, I recognize that proper chemical disposal is not merely a regulatory checkbox; it is a critical extension of experimental design. When handling complex nitrogenous heterocycles like 1,2,3,4-Tetrahydroquinoline-5-carbonitrile , standard "dump and done" approaches are insufficient. This compound is frequently utilized as a precursor in the synthesis of fluorescent chemosensors for heavy metal detection[1] and in the development of N-heterocyclic carboxamides for medical disorders[2].
To ensure laboratory safety and environmental compliance, we must look at the molecule's structural biology and chemical reactivity to dictate our disposal methodologies.
Mechanistic Causality in Chemical Handling
The disposal protocols for this compound are governed by two critical functional groups:
-
The Carbonitrile (-C≡N) Group: Nitriles are generally stable, but under strongly acidic conditions, they can undergo hydrolysis. In uncontrolled environments, this reaction pathway risks liberating highly toxic hydrogen cyanide (HCN) gas[3]. Therefore, strict segregation from acidic waste streams is the foundational rule of handling this compound.
-
The Tetrahydroquinoline Core: This secondary amine-containing heterocycle generates nitrogen oxides (NOx) upon combustion. Standard municipal landfill disposal is strictly prohibited. The compound must be routed to specialized high-temperature incinerators equipped with NOx scrubbers to prevent environmental contamination.
Physicochemical Risk Profile
To standardize our approach, the quantitative and qualitative risks associated with this compound are summarized below.
| Property | Characteristic | Operational Implication for Disposal |
| Chemical Class | Nitrogenous Heterocycle / Nitrile | Mandates high-temperature incineration with NOx scrubbing systems. |
| Acid Reactivity | High (Hydrolysis risk) | Critical: Keep waste pH ≥ 7.0 to prevent potential HCN gas generation. |
| Physical State | Solid (Powder/Crystals) | High risk of aerosolization; handle dry waste only in certified fume hoods. |
| Solubility | Soluble in organic solvents (MeOH, DMSO) | Liquid waste must be carefully segregated into halogenated vs. non-halogenated streams. |
Waste Routing Logic
The following self-validating workflow dictates the routing of this compound waste based on its physical state in the laboratory.
Logical waste routing for this compound based on physical state.
Self-Validating Disposal Protocols
Every protocol in your laboratory should be a self-validating system. Do not assume a waste container is safe; prove it before adding hazardous materials.
Protocol 1: Solid Waste Disposal (Unused Reagent or Lyophilized Product)
-
Validation Step: Inspect the primary container for structural integrity. Ensure no moisture has compromised the solid.
-
Containment: Inside a certified chemical fume hood, transfer any residual solid powder into a sealable, compatible secondary container (e.g., high-density polyethylene, HDPE). Do not sweep dry powder on an open bench due to aerosolization risks.
-
Labeling: Affix a hazardous waste label explicitly specifying: "Toxic Organic Solid - Contains Nitrile/Amine. DO NOT MIX WITH ACIDS."
-
Routing: Place the sealed container in the designated solid organic waste bin for EHS pickup and subsequent high-temperature incineration.
Protocol 2: Liquid Waste Disposal (Solvent Mixtures)
Because this compound is frequently dissolved in organic solvents like methanol or DMSO for the synthesis of chemosensors[1], liquid disposal is the most common operational hurdle.
-
pH Validation (Critical): Before adding the tetrahydroquinoline solution to any liquid waste carboy, utilize a universal pH indicator strip on a small aliquot of the existing waste in the carboy. Proceed only if the pH is ≥ 7.0. This self-validation prevents accidental acid-catalyzed hydrolysis of the nitrile group.
-
Segregation:
-
If the compound is dissolved in halogenated solvents (e.g., Dichloromethane), route it exclusively to the "Halogenated Organic Waste" stream.
-
If dissolved in non-halogenated solvents (e.g., DMSO, Methanol), route it to the "Non-Halogenated Organic Waste" stream.
-
-
Storage: Cap the carboy with a vented cap to prevent pressure buildup from solvent off-gassing, and store in a flammable safety cabinet until EHS collection.
Protocol 3: Spill Management & Decontamination
-
Isolation & PPE: Evacuate the immediate area. Don appropriate PPE, including nitrile gloves, a lab coat, safety goggles, and a particulate respirator if the solid powder has aerosolized.
-
Neutralization/Absorption:
-
For liquids: Cover the spill with a universal inert absorbent pad. Do NOT use acidic spill kits.
-
For solids: Lightly dampen the powder with a non-reactive solvent (like water or ethanol) to prevent dust generation, then wipe up.
-
-
Collection: Use non-sparking tools to place the absorbed material into a hazardous waste bag.
-
Validation Step (The UV Test): Tetrahydroquinoline derivatives and their synthesized complexes often exhibit distinct fluorescence[1]. Post-cleanup, turn off the ambient lights and inspect the spill area under a 365 nm UV lamp. An absence of fluorescence validates complete decontamination of the benchtop. Wash the area with a mild alkaline detergent (pH 8-9) as a final step.
References[1] Design and synthesis of new functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines as turn-off chemosensors for selective recognition of Pd2+ ions. RSC Publishing. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTNxGijVxnWUiSfzvfqExCW6YqZWtt-WwxErqyjma9mBW0iL6bnc2qhwpLFKCtrw-yCM37yNL2bPkjR38TK5ms3aca-4t16b0VTN3kMG4df_RGiCYM5rYSKLGbYpIoE-zxfuzx7VfjxgmSOfmQ3pXrNLMeFfeOCt35Drd9[3]Nitriles | AMERICAN ELEMENTS®. American Elements. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQU18nDbObCZ4_58Q1mbGPXXbY5q4y0TfNE_WRmn055vlJvCDPtdMGHeUIMjc3lN1-dRnmnx5tb0Jqb2hURHKpy2hDGewOleZ-nYWoexDPWBDojeIfbTSVlEkouS5RxTguQP72[2]WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders. Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3Tb0klQykB10Tz9enJaUCp1mO7QN9E-v0P0bwexRJDvlOsTOV8_Oafb7L89Bl-0KQ2UTPjz3kPgSAAbLBisiuzrzUh15rRTnlzqmXhBPORHJRTwiyhD9ukB3IVo9ER4kfMkvpmwUaTFwEfl07ew==
Sources
- 1. Design and synthesis of new functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines as turn-off chemosensors for selective recognition of Pd2+ ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders - Google Patents [patents.google.com]
- 3. americanelements.com [americanelements.com]
Personal protective equipment for handling 1,2,3,4-Tetrahydroquinoline-5-carbonitrile
Part 1: Executive Safety Assessment
Core Directive: Treat 1,2,3,4-Tetrahydroquinoline-5-carbonitrile with the rigor reserved for functionalized nitrogen heterocycles. While specific toxicological data for this exact isomer is limited, Structure-Activity Relationship (SAR) analysis with analogous tetrahydroquinolines (CAS 635-46-1) and aromatic nitriles dictates a conservative safety profile.
The "Why" Behind the Protocol:
-
Respiratory Sensitivity: Tetrahydroquinoline derivatives are known mucosal irritants. The secondary amine moiety can facilitate tissue absorption, while the nitrile group introduces potential (albeit lower than aliphatic nitriles) metabolic toxicity risks [1].
-
Oxidative Instability: Like many electron-rich anilines/quinolines, this compound is prone to oxidation. Darkening of the material indicates formation of quinoid impurities, which may alter its toxicological profile. Inert atmosphere handling is not just for purity; it is a safety control to prevent degradation into unknown byproducts.
-
Physical State Hazards: Depending on purity and ambient temperature, this compound may exist as a low-melting solid or viscous oil. This duality requires a PPE strategy that accounts for both dust inhalation and dermal absorption of liquids.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.
| Protection Zone | Equipment Standard | Operational Logic (The Scientist's View) |
| Ocular | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses are insufficient. The secondary amine nature implies basicity; contact with moist mucous membranes (eyes) can cause severe, immediate irritation or corneal damage. |
| Dermal (Hands) | Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) | Breakthrough Time: <15 mins for thin nitrile if dissolved in organic solvents (DCM/DMSO). Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin. |
| Respiratory | Engineering Control Primary: Fume HoodSecondary: N95/P100 (only if outside hood) | Volatility is low, but dust/aerosol generation during weighing is the highest risk vector. Always weigh inside a balance enclosure or fume hood. |
| Body | Lab Coat (Cotton/Poly blend) + Chemical Apron | Synthetic fabrics can melt if a fire occurs (organic nitriles are combustible). A chemical apron is required during transfer of quantities >1g to prevent soak-through. |
Part 3: Operational Workflow & Engineering Controls
The following workflow enforces a "Chain of Custody" for the chemical, ensuring it is never exposed to the open lab environment.
Handling Protocol Visualization
The diagram below illustrates the mandatory flow of material to minimize exposure risk.
Figure 1: Safe Handling Workflow. Note the critical equilibration step to prevent moisture condensation, which can accelerate hydrolysis or oxidation.
Step-by-Step Protocol
-
Equilibration: Remove the container from the freezer (-20°C). Place it in a desiccator and allow it to reach room temperature (approx. 30-60 mins).
-
Scientific Rationale: Opening a cold bottle introduces atmospheric moisture. Water can protonate the basic nitrogen or hydrolyze the nitrile (slowly), but more importantly, it makes the solid sticky and harder to handle safely [2].
-
-
Weighing:
-
Use an analytical balance inside a fume hood or a powder containment enclosure.
-
If the substance is static-prone (common with crystalline organics), use an ionizing bar or anti-static gun.
-
Never return excess material to the stock bottle. Treat it as solid waste.
-
-
Solubilization:
-
Dissolve the solid immediately in the reaction solvent (e.g., DMSO, Methanol, DCM).
-
Safety Note: Once in solution, the risk of dust inhalation is eliminated, but the risk of skin absorption increases (due to the solvent carrier).
-
Part 4: Emergency Response & Spill Management
In the event of a release, immediate classification of the spill size determines the response.
Spill Decision Logic
Figure 2: Decision Logic for Spill Remediation. The priority is preventing aerosolization of solids and containment of liquids.
Exposure First Aid[1]
-
Inhalation: Move to fresh air immediately. If breathing is labored, medical attention is mandatory.[1] The nitrile group poses a theoretical risk of cellular hypoxia if metabolized rapidly, though less likely than simple cyanides [3].
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol or acetone; these solvents permeabilize the skin and drive the chemical deeper into the dermis.
-
Eye Contact: Flush for 15 minutes. Hold eyelids open. Consult an ophthalmologist.
Part 5: Disposal & Deactivation[2]
Do not dispose of down the drain. The aquatic toxicity of tetrahydroquinolines is non-negligible.
-
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."
-
Liquid Waste: Combine with compatible organic solvents (non-halogenated preferred for incineration cost, unless DCM was used).
-
Deactivation (Glassware): Rinse glassware with acetone, then wash with an acidic surfactant solution. The acid helps protonate the amine, making it water-soluble for easier cleaning, but the initial rinse should go to organic waste.
References
-
American Elements. (n.d.). This compound Safety Data Sheet. Retrieved October 26, 2023, from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16244384, this compound. Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
